11(Z)-Etheroleic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H30O3 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(9Z,11Z)-12-[(E)-hex-1-enoxy]dodeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-13-16-21-17-14-11-9-7-5-6-8-10-12-15-18(19)20/h9,11,13-14,16-17H,2-8,10,12,15H2,1H3,(H,19,20)/b11-9-,16-13+,17-14- |
InChI Key |
NQNHRHWFZHFAAH-KDGONSMOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is 11(Z)-Etheroleic acid
An In-depth Technical Guide to Divinyl Ether Fatty Acids with a Focus on Etheroleic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Divinyl ether fatty acids represent a unique class of oxylipins primarily found in the plant kingdom. These compounds are derivatives of polyunsaturated fatty acids, characterized by a distinctive divinyl ether linkage. This technical guide provides a comprehensive overview of the biosynthesis, biological functions, and analytical methodologies associated with divinyl ether fatty acids, with a particular focus on etheroleic acid, including its 11(Z) isomer. While specific research on 11(Z)-Etheroleic acid is limited, this document extrapolates from the broader knowledge of this lipid class to provide a foundational understanding for researchers. The guide includes a summary of available quantitative data, generalized experimental protocols, and visualizations of relevant biochemical pathways to facilitate further investigation into these intriguing biomolecules.
Introduction to Divinyl Ether Fatty Acids
Divinyl ether fatty acids are a specialized group of lipids derived from the oxygenation of polyunsaturated fatty acids.[1] First discovered in the 1970s in potato tubers, these compounds, including colneleic acid and colnelenic acid, are formed through the enzymatic action of lipoxygenases and divinyl ether synthases.[2] A key member of this family is etheroleic acid, which is derived from linoleic acid.[1] These molecules are of significant interest due to their potential roles in plant defense mechanisms against pathogens.[3][4] This guide will delve into the chemical nature, biosynthesis, and known biological activities of these compounds, centering on etheroleic acid as a primary example.
Chemical Structure and Properties
Divinyl ether fatty acids are characterized by an ether linkage involving a doubly unsaturated carbon chain.[1] The nomenclature and chemical identifiers for a representative member of the etheroleic acid family, this compound, are provided below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 190598-37-9 |
| Molecular Formula | C₁₈H₃₀O₃ |
| Molecular Weight | 294.43 g/mol |
| IUPAC Name | (9Z,11Z)-12-[(1E)-1-Hexen-1-yloxy]-9,11-dodecadienoic acid |
| Synonyms | (9Z,11Z,1'E)-Etheroleic acid |
Source: Larodan Research Grade Lipids
Biosynthesis of Divinyl Ether Fatty Acids
The biosynthesis of divinyl ether fatty acids is a multi-step enzymatic process primarily occurring in plants.[5] It is a branch of the lipoxygenase (LOX) pathway, which is responsible for the production of a wide array of bioactive oxylipins.
The process begins with the oxygenation of polyunsaturated fatty acids, such as linoleic acid or α-linolenic acid, by lipoxygenase enzymes.[2] This reaction introduces a hydroperoxy group at specific positions on the fatty acid backbone. For the synthesis of etheroleic acid, 13-lipoxygenase converts linoleic acid into 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE).[5][6]
The subsequent and defining step is the conversion of the fatty acid hydroperoxide to a divinyl ether by the action of a divinyl ether synthase (DES).[7] These enzymes are part of the CYP74 family of cytochrome P450 enzymes.[8] The reaction involves the stereospecific abstraction of a hydrogen atom from the carbon adjacent to the hydroperoxide group, leading to the formation of the characteristic divinyl ether structure.[6] The formation of this compound specifically involves the action of a DES that abstracts the pro-S hydrogen, resulting in a Z configuration of the newly formed double bond.[6]
Caption: Biosynthesis of Etheroleic Acid from Linoleic Acid.
Biological Functions and Significance
The primary biological role attributed to divinyl ether fatty acids is in plant defense.[9] These compounds have been shown to accumulate in plant tissues in response to pathogen attack and can exhibit antimicrobial properties.[3][4]
For instance, studies on potato leaves infected with the late-blight pathogen Phytophthora infestans have demonstrated a significant accumulation of the divinyl ether fatty acids colneleic acid and colnelenic acid.[3][4] The accumulation of these compounds was more rapid in resistant potato cultivars, suggesting a direct role in the defense response.[4] In vitro studies have shown that colneleic and colnelenic acids can inhibit the growth of P. infestans.[4]
While the direct biological activities of this compound have not been extensively studied, its structural similarity to other defense-related oxylipins suggests a potential role in modulating plant immune responses.
Quantitative Data on Divinyl Ether Fatty Acid Accumulation
Table 2: Accumulation of Divinyl Ether Fatty Acids in Potato Leaves Infected with P. infestans
| Compound | Concentration (nmol/g fresh weight) | Potato Cultivar | Time Post-Infection |
| Colnelenic Acid | ~24 | Matilda (resistant) | - |
| Colneleic Acid | 1.02 ± 0.26 | Matilda (resistant) | 2 days |
| Colnelenic Acid | 1.89 ± 0.67 | Matilda (resistant) | 2 days |
| Colneleic Acid | 0.12 ± 0.03 | Bintje (susceptible) | 2 days |
| Colnelenic Acid | 0.13 ± 0.05 | Bintje (susceptible) | 2 days |
Source: Weber et al. (1999). The Plant Cell, 11(3), 485-493.[3][4]
Experimental Protocols
Detailed experimental protocols for the study of this compound are scarce. However, based on methodologies used for related compounds, a general workflow for its investigation can be proposed.
Generalized Workflow for the Study of Divinyl Ether Fatty Acids
Caption: Generalized Experimental Workflow for Divinyl Ether Fatty Acids.
Protocol for Divinyl Ether Synthase Assay
This generalized protocol is adapted from methodologies used for studying divinyl ether synthase activity.
-
Enzyme Preparation:
-
Homogenize plant tissue (e.g., garlic bulbs, potato leaves) in a suitable buffer (e.g., 0.1 M sodium borate, pH 9.0).
-
Centrifuge the homogenate to obtain a microsomal fraction, which contains the divinyl ether synthase.
-
-
Substrate Preparation:
-
Prepare the fatty acid hydroperoxide substrate (e.g., 13-HPODE for etheroleic acid synthesis) by incubating the corresponding fatty acid with a lipoxygenase enzyme (e.g., soybean lipoxygenase).
-
-
Enzymatic Reaction:
-
Incubate the microsomal preparation with the fatty acid hydroperoxide substrate at room temperature for a defined period (e.g., 30 minutes).
-
-
Product Extraction and Analysis:
-
Stop the reaction by acidification (e.g., with 1 M citric acid).
-
Extract the lipid products with an organic solvent (e.g., diethyl ether).
-
Analyze the extracted products by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) to identify and quantify the divinyl ether fatty acids formed.[10][11][12]
-
Signaling Pathways
The precise signaling pathways involving divinyl ether fatty acids are not yet fully elucidated. However, their role in plant defense suggests their integration into the broader oxylipin signaling network. This network is crucial for mediating responses to various biotic and abiotic stresses.
Upon pathogen recognition, the biosynthesis of oxylipins, including divinyl ether fatty acids, is induced. These molecules can then act as signaling molecules to activate downstream defense responses, such as the expression of defense-related genes and the production of antimicrobial compounds.
Caption: Proposed Role of Divinyl Ether Fatty Acids in Plant Defense Signaling.
Conclusion and Future Directions
Divinyl ether fatty acids, including etheroleic acid, are a fascinating yet understudied class of plant-derived lipids. Their established role in plant defense mechanisms highlights their potential as leads for the development of novel antimicrobial agents or as targets for enhancing crop resistance. The current body of knowledge, while limited for specific isomers like this compound, provides a solid framework for future research.
Further investigations are needed to:
-
Elucidate the specific biological targets and mechanisms of action of individual divinyl ether fatty acids.
-
Fully characterize the signaling pathways in which these molecules participate.
-
Explore their potential applications in agriculture and medicine.
The methodologies and information presented in this guide are intended to serve as a valuable resource for researchers embarking on the study of these unique and promising biomolecules.
References
- 1. Divinylether fatty acids - Wikipedia [en.wikipedia.org]
- 2. Divinyl eher FA | Cyberlipid [cyberlipid.gerli.com]
- 3. ask-force.org [ask-force.org]
- 4. Divinyl ether fatty acid synthesis in late blight-diseased potato leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pathway for biosynthesis of divinyl ether fatty acids in green leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hidden stereospecificity in the biosynthesis of divinyl ether fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroperoxide lyase and divinyl ether synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epoxyalcohol Synthase Branch of Lipoxygenase Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of ether-linked lipids as alkyl- and alk-1-enyl-glycerol benzoates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
11(Z)-Etheroleic Acid: A Technical Guide to an Enigmatic Ether Lipid
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current scientific understanding of 11(Z)-Etheroleic acid. Initial investigations into the discovery and natural occurrence of this specific ether lipid have revealed a significant gap in publicly available scientific literature. While a chemical standard for this compound is commercially available (CAS 190598-37-9), information regarding its original synthesis, isolation from natural sources, and biological function is not readily accessible.
Therefore, this document provides a comprehensive overview of the broader class of ether lipids to which this compound belongs. The information presented herein on the discovery, natural occurrence, biosynthesis, and analytical methodologies for ether lipids in general offers a foundational understanding that can inform future research into this specific and potentially novel molecule.
Introduction to Ether Lipids
Ether lipids are a diverse class of glycerolipids characterized by an ether linkage between a fatty alcohol and a glycerol (B35011) backbone at the sn-1 position. This ether bond is in contrast to the more common ester linkage found in glycerolipids. This structural difference confers unique chemical properties to ether lipids, including increased stability against chemical and enzymatic degradation.
General Discovery and Natural Occurrence of Ether Lipids
The discovery of ether lipids dates back to the early 20th century. While a specific discovery timeline for this compound is unavailable, the broader class of ether lipids has been identified in a wide range of organisms across all three domains of life.
Natural Sources of Ether Lipids:
-
Archaea: Ether lipids are a defining feature of archaeal cell membranes, where they form the core of the lipid bilayer.[1][2] In many extremophilic archaea, these lipids are present as bipolar tetraether lipids, which span the entire membrane and contribute to their remarkable stability in harsh environments.[1][2]
-
Bacteria: While less common than in archaea, some bacteria are known to synthesize ether lipids.
-
Eukaryotes: In eukaryotes, ether lipids are found in various tissues and cell types, with particularly high concentrations in the nervous system, heart, and immune cells. They are often found as plasmalogens, a subclass of ether lipids with a vinyl-ether linkage at the sn-1 position.
Table 1: Distribution of Major Ether Lipid Classes in Nature
| Domain/Kingdom | Major Ether Lipid Classes Present | Representative Organisms |
| Archaea | Archaeol (diether), Caldarchaeol (tetraether) | Methanogens, Halophiles, Thermophiles |
| Bacteria | Alkylglycerols, Plasmalogens | Clostridium, Myxococcus |
| Eukaryotes | Alkylacylglycerols, Plasmalogens | Animals (nervous tissue, heart, immune cells), Protozoa |
Biosynthesis of Ether Lipids
The biosynthesis of the ether bond is a multi-step enzymatic process that differs significantly from the formation of ester-linked lipids. The key initial step is the acylation of dihydroxyacetone phosphate (B84403) (DHAP).
General Ether Lipid Biosynthetic Pathway
The following diagram illustrates the generalized biosynthetic pathway for the formation of the ether bond in eukaryotes.
Caption: Generalized eukaryotic pathway for the biosynthesis of the ether bond.
Experimental Protocols for Ether Lipid Analysis
The analysis of ether lipids requires specialized protocols due to their unique chemical nature. The resistance of the ether bond to saponification is a key feature exploited in their isolation and analysis.
General Workflow for Ether Lipid Analysis
A typical experimental workflow for the analysis of ether lipids from a biological sample is outlined below.
Caption: A typical workflow for the analysis of ether lipids from biological samples.
Detailed Methodologies:
-
Lipid Extraction: The most common methods for extracting lipids from biological samples are the Folch and Bligh-Dyer methods, which use a chloroform/methanol/water solvent system.
-
Chromatographic Separation:
-
Thin-Layer Chromatography (TLC): TLC is often used for the initial separation of lipid classes.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides better resolution and is used for the separation and quantification of different ether lipid species.
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the analysis of fatty acid and fatty alcohol components of ether lipids after appropriate derivatization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for the detailed structural characterization and quantification of intact ether lipid molecules.
-
Potential Signaling Pathways and Biological Roles
While no specific signaling pathways have been identified for this compound, ether lipids, in general, are known to be involved in various cellular processes.
-
Membrane Structure and Dynamics: The ether linkage provides stability and can influence membrane fluidity and the formation of lipid rafts.
-
Cell Signaling: Some ether lipids can act as signaling molecules or are precursors to signaling molecules. For example, platelet-activating factor (PAF) is a potent ether lipid signaling molecule involved in inflammation.
-
Antioxidant Defense: Plasmalogens, with their vinyl-ether bond, are thought to act as endogenous antioxidants, protecting cells from oxidative stress.
Conclusion and Future Directions
The study of this compound is currently hampered by a lack of fundamental data regarding its discovery, natural occurrence, and biological function. The information presented in this guide on the broader class of ether lipids provides a starting point for researchers interested in this molecule.
Future research should focus on:
-
Tracing the Origin: A thorough search of chemical synthesis literature and patents, using its CAS number, may reveal the first reported synthesis of this compound.
-
Screening for Natural Sources: A systematic screening of various natural sources, particularly organisms known to be rich in ether lipids, could lead to the identification of its natural occurrence.
-
Biological Activity Screening: In vitro and in vivo studies are necessary to determine the physiological and pharmacological effects of this compound.
The elucidation of the structure and function of novel lipids like this compound has the potential to open new avenues in lipid research and drug development.
References
The Enigmatic Pathway of 11(Z)-Etheroleic Acid: A Technical Guide to its Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 11(Z)-etheroleic acid, an unsaturated ether lipid. While the complete pathway has not been fully elucidated in a single organism, this document consolidates current knowledge on ether lipid biosynthesis and fatty acid desaturation to present a scientifically grounded hypothetical pathway. This guide is intended to serve as a valuable resource for researchers in lipidomics, drug development, and related fields by detailing the key enzymatic steps, providing available quantitative data, and outlining relevant experimental protocols.
Introduction to this compound and Ether Lipids
Ether lipids are a class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, in contrast to the more common ester linkage found in diacylphospholipids. These lipids, including the unsaturated species this compound, are integral components of cell membranes in various organisms and have been implicated in numerous physiological and pathological processes, including cell signaling, membrane trafficking, and cancer biology. Understanding the biosynthesis of specific ether lipids like this compound is crucial for elucidating their biological functions and for the development of novel therapeutic agents.
The Proposed Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that is proposed to occur across two cellular compartments: the peroxisome and the endoplasmic reticulum. The pathway can be conceptually divided into two major parts: the formation of the ether-linked backbone and the introduction of the characteristic 11(Z) double bond.
Part 1: Formation of the Saturated Ether Lipid Backbone
The initial steps of ether lipid biosynthesis are well-established and take place in the peroxisome.
-
Acylation of Dihydroxyacetone Phosphate (B84403) (DHAP): The pathway begins with the acylation of dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, at the sn-1 position. This reaction is catalyzed by the enzyme glyceronephosphate O-acyltransferase (GNPAT) , utilizing a fatty acyl-CoA as the acyl donor.
-
Formation of the Ether Bond: The acyl group of the resulting 1-acyl-DHAP is then exchanged for a long-chain fatty alcohol in a unique reaction catalyzed by alkyldihydroxyacetonephosphate synthase (AGPS) . This step is the hallmark of ether lipid biosynthesis, forming the characteristic ether linkage. The fatty alcohol substrate for this reaction is generated by the reduction of a fatty acyl-CoA by fatty acyl-CoA reductase (FAR) . For the synthesis of the this compound backbone, a saturated C18 fatty alcohol (octadecanol) would be the substrate.
-
Reduction of the Keto Group: The keto group at the sn-2 position of 1-O-alkyl-DHAP is then reduced by an NADPH-dependent acyl/alkyl-DHAP reductase , yielding 1-O-alkyl-glycerol-3-phosphate (AGP).
The resulting 1-O-octadecyl-glycerol-3-phosphate is the saturated precursor to this compound. The subsequent steps of acylation at the sn-2 position and headgroup attachment occur in the endoplasmic reticulum.
Part 2: Introduction of the 11(Z) Double Bond
The defining feature of this compound is the cis double bond at the 11th carbon of the 18-carbon alkyl chain. The introduction of this double bond is catalyzed by a specific Δ11-fatty-acid desaturase . While the exact timing and substrate for this desaturation in the context of ether lipid biosynthesis are not definitively established, two primary hypotheses exist:
-
Hypothesis A: Desaturation of the Fatty Acyl-CoA Precursor: A Δ11-desaturase acts on stearoyl-CoA (18:0-CoA) to produce 11(Z)-octadecenoyl-CoA. This unsaturated fatty acyl-CoA is then reduced by a fatty acyl-CoA reductase to 11(Z)-octadecenol. This unsaturated fatty alcohol is subsequently incorporated into the ether lipid backbone by AGPS.
-
Hypothesis B: Desaturation of the Alkyl Chain on the Ether Lipid: A Δ11-desaturase acts directly on the saturated 1-O-octadecyl-glycerol-3-phosphate or a downstream ether lipid intermediate, introducing the double bond into the existing alkyl chain.
Evidence suggests that fatty acid desaturases can exhibit broad substrate specificity, making both pathways plausible. Δ11-desaturases have been identified in various organisms, including insects, microalgae, and fungi, where they are known to produce 11(Z)-vaccenic acid (11Z-18:1).
Key Enzymes in the Biosynthesis of this compound
A summary of the key enzymes and their roles in the proposed pathway is presented below.
| Enzyme | Abbreviation | EC Number | Location | Function |
| Glyceronephosphate O-acyltransferase | GNPAT | 2.3.1.42 | Peroxisome | Acylates dihydroxyacetone phosphate (DHAP) at the sn-1 position. |
| Fatty Acyl-CoA Reductase | FAR | 1.2.1.84 | Peroxisome/ER | Reduces fatty acyl-CoAs to fatty alcohols. Substrate specificity is key for the alkyl chain length. |
| Alkyldihydroxyacetonephosphate Synthase | AGPS | 2.5.1.26 | Peroxisome | Exchanges the acyl group of 1-acyl-DHAP for a fatty alcohol, forming the ether bond. |
| Acyl/alkyl-DHAP Reductase | - | 1.1.1.101 | Peroxisome/ER | Reduces the keto group at the sn-2 position of 1-O-alkyl-DHAP. |
| Δ11-Fatty-Acid Desaturase | - | 1.14.19.5 | Endoplasmic Reticulum | Introduces a cis double bond at the Δ11 position of a C18 fatty acid or its derivative. |
| Acyl-CoA:1-alkyl-glycerol-3-phosphate Acyltransferase | AGPAT | 2.3.1.51 | Endoplasmic Reticulum | Acylates the sn-2 position of 1-O-alkyl-glycerol-3-phosphate. |
| 1-alkyl-2-acyl-glycerol-3-phosphate Phosphatase | - | 3.1.3.4 | Endoplasmic Reticulum | Removes the phosphate group to form 1-O-alkyl-2-acyl-glycerol. |
| Cholinephosphotransferase | CPT | 2.7.8.2 | Endoplasmic Reticulum | Transfers a phosphocholine (B91661) headgroup to 1-O-alkyl-2-acyl-glycerol. |
Quantitative Data
Quantitative data for the specific enzymes involved in the biosynthesis of this compound is limited. However, kinetic parameters for some of the key enzyme families have been reported in the literature for related substrates.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source Organism |
| Alkyldihydroxyacetonephosphate Synthase | Hexadecanol | 10-50 | 0.5-2.0 | Guinea pig liver |
| Alkyldihydroxyacetonephosphate Synthase | Palmitoyl-DHAP | 5-20 | 0.5-2.0 | Guinea pig liver |
| Δ11-Fatty-Acid Desaturase | Palmitoyl-CoA (16:0) | ~15 | Not reported | Trichoplusia ni |
| Δ11-Fatty-Acid Desaturase | Stearoyl-CoA (18:0) | ~10 | Not reported | Trichoplusia ni |
Note: The presented values are approximations derived from various studies and may not be directly applicable to the biosynthesis of this compound in all organisms. Further research is required to determine the precise kinetic parameters for the enzymes and substrates in this specific pathway.
Experimental Protocols
Investigating the biosynthesis of this compound requires a combination of enzymatic assays and lipid analysis techniques. Below are outlines of key experimental protocols.
Assay for Alkyldihydroxyacetonephosphate Synthase (AGPS) Activity
Principle: This assay measures the incorporation of a radiolabeled fatty alcohol into an ether lipid precursor in the presence of acyl-DHAP.
Materials:
-
Microsomal or peroxisomal fraction from the source organism.
-
[1-14C]-Hexadecanol or other radiolabeled fatty alcohol.
-
Palmitoyl-dihydroxyacetone phosphate (acyl-DHAP).
-
Reaction buffer (e.g., Tris-HCl with appropriate cofactors).
-
Organic solvents for lipid extraction (e.g., chloroform/methanol).
-
Thin-layer chromatography (TLC) plates and developing solvents.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the enzyme source, radiolabeled fatty alcohol, and acyl-DHAP in the reaction buffer.
-
Incubate the reaction at the optimal temperature for a defined period.
-
Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Separate the lipid extract by TLC.
-
Visualize the lipid spots (e.g., by autoradiography).
-
Scrape the spot corresponding to the 1-O-alkyl-DHAP product and quantify the radioactivity by scintillation counting.
Assay for Δ11-Fatty-Acid Desaturase Activity
Principle: This assay measures the conversion of a saturated fatty acyl-CoA to its Δ11-unsaturated counterpart using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Microsomal fraction containing the desaturase.
-
Stearoyl-CoA (18:0-CoA).
-
NAD(P)H.
-
Reaction buffer (e.g., phosphate buffer).
-
Reagents for fatty acid methylation (e.g., BF3-methanol).
-
GC-MS system with a suitable column for fatty acid methyl ester (FAME) analysis.
Procedure:
-
Incubate the microsomal fraction with stearoyl-CoA and NAD(P)H in the reaction buffer.
-
After incubation, saponify the reaction mixture to release the fatty acids.
-
Methylate the fatty acids to form FAMEs.
-
Extract the FAMEs with an organic solvent (e.g., hexane).
-
Analyze the FAMEs by GC-MS to identify and quantify the 11(Z)-octadecenoic acid methyl ester product.
Visualizations of the Biosynthetic Pathway and Experimental Workflow
To aid in the understanding of the complex processes involved, the following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow.
Caption: Proposed biosynthetic pathway of this compound.
Caption: General experimental workflow for studying ether lipid biosynthesis.
Conclusion and Future Directions
The biosynthesis of this compound represents a fascinating intersection of ether lipid and fatty acid metabolism. While the core enzymatic machinery for ether lipid synthesis is well-understood, the specific steps leading to the introduction of the Δ11 double bond require further investigation. Key areas for future research include:
-
Characterization of Δ11-Desaturases: Determining the substrate specificity of Δ11-desaturases is critical to distinguish between the proposed biosynthetic hypotheses. Investigating whether these enzymes can act on fatty alcohols or alkyl chains of ether lipids will be a significant step forward.
-
Identification of the Complete Pathway in a Single Organism: Elucidating the entire pathway for this compound biosynthesis in a specific organism will provide a definitive model and enable more targeted research.
-
Quantitative and Mechanistic Studies: Detailed kinetic analysis of the involved enzymes and elucidation of their reaction mechanisms will provide a deeper understanding of the pathway's regulation and potential for therapeutic intervention.
This technical guide provides a solid foundation for researchers to delve into the complexities of unsaturated ether lipid biosynthesis. The proposed pathway, quantitative data, and experimental protocols outlined herein are intended to stimulate further research and accelerate discoveries in this important area of lipid biology.
The Pivotal Role of Ether Lipids in the Architecture and Function of Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ether lipids, a unique class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, are integral components of cellular membranes in mammals, constituting up to 20% of the total phospholipid content.[1] Their distinct biochemical structure imparts profound effects on membrane biophysics, influencing fluidity, dynamics, and the formation of specialized microdomains. Beyond their structural capacity, ether lipids are increasingly recognized as critical players in cellular signaling, acting as precursors to potent signaling molecules and modulating key protein functions. Furthermore, a subset of ether lipids, known as plasmalogens, function as endogenous antioxidants, protecting cells from oxidative damage. Dysregulation of ether lipid metabolism is implicated in a range of pathologies, including neurological disorders, cancer, and metabolic diseases, highlighting their significance as potential therapeutic targets and diagnostic biomarkers. This technical guide provides an in-depth exploration of the biological roles of ether lipids, detailing their biosynthesis, distribution, and multifaceted functions within the cell membrane. It further outlines key experimental protocols for their study and presents signaling pathways in a visually accessible format to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to Ether Lipids
Glycerophospholipids, the primary building blocks of cellular membranes, are typically characterized by fatty acids attached to the glycerol backbone via ester bonds. Ether lipids deviate from this common structure by possessing an alkyl or alkenyl group linked at the sn-1 position through an ether bond.[1] This seemingly subtle modification has significant consequences for their chemical properties and biological functions. The two main subclasses of ether phospholipids (B1166683) are plasmanyl lipids, which have a saturated alkyl chain, and plasmenyl lipids (plasmalogens), which feature a vinyl-ether linkage.[2] The head group attached to the phosphate (B84403) at the sn-3 position is commonly ethanolamine (B43304) or choline.[1]
The presence of the ether linkage makes these lipids more resistant to enzymatic degradation by certain phospholipases, contributing to their stability.[3] This guide will delve into the structural and functional ramifications of this unique chemical feature.
Biosynthesis of Ether Lipids
The synthesis of ether lipids is a multi-step process that initiates in the peroxisomes and is completed in the endoplasmic reticulum (ER).[1] This compartmentalization underscores the specialized enzymatic machinery required for the formation of the characteristic ether bond.
The biosynthetic pathway begins with the acylation of dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, by glyceronephosphate O-acyltransferase (GNPAT).[1] The subsequent and defining step is catalyzed by alkylglycerone phosphate synthase (AGPS), which exchanges the acyl group for a fatty alcohol, forming the ether linkage.[1] The fatty alcohol precursor is generated by fatty acyl-CoA reductase (FAR1 or FAR2). The final peroxisomal enzyme, acyl/alkyl-DHAP reductase, reduces the keto group to a hydroxyl group, yielding 1-O-alkyl-glycerol-3-phosphate. This precursor is then transported to the ER for the subsequent acylation at the sn-2 position and the addition of a headgroup to complete the synthesis of plasmanyl lipids. For the formation of plasmalogens, an additional desaturation step at the sn-1 position is catalyzed by plasmanylethanolamine desaturase in the ER, creating the vinyl-ether bond.[4]
Figure 1: Overview of the ether lipid biosynthesis pathway.
Quantitative Distribution of Ether Lipids
The abundance of ether lipids varies significantly across different tissues and cell types, reflecting their specialized functions.[1] Tissues with high metabolic activity and those involved in electrical signaling are particularly enriched in these lipids.
| Tissue/Cell Type | Total Ether Lipid Content (% of Total Phospholipids) | Predominant Ether Lipid Species | Reference(s) |
| Brain (Myelin) | ~31-37% | Ethanolamine Plasmalogens | [5] |
| Heart | ~25% | Choline & Ethanolamine Plasmalogens | [6][7] |
| Skeletal Muscle | ~21-22% | Ethanolamine Plasmalogens | [6] |
| Kidney | High Levels | Ethanolamine Plasmalogens | [6] |
| Spleen | High Levels | Not Specified | [1] |
| White Blood Cells | High Levels | Not Specified | [1] |
| Liver | Low Levels | - | [6] |
| Adipose Tissue | ~11-16% | Not Specified | [6] |
Table 1: Quantitative Distribution of Ether Lipids in Various Mammalian Tissues.
Structural Roles of Ether Lipids in Cell Membranes
The presence of an ether linkage at the sn-1 position significantly influences the physicochemical properties of the lipid bilayer.
Membrane Fluidity and Packing
Ether lipids, lacking the carbonyl oxygen at the sn-1 position, exhibit altered hydrogen bonding capabilities with neighboring lipids and water molecules.[1] This leads to a more ordered and tightly packed membrane structure, which can decrease membrane fluidity.[1] This property is crucial for the function of membranes in tissues subjected to high mechanical or oxidative stress, such as the heart and nervous system.
Membrane Fusion
The propensity of some ether lipids, particularly ethanolamine plasmalogens, to form non-lamellar inverted hexagonal structures is thought to facilitate membrane fusion events.[1] This is critical for processes such as vesicle trafficking, neurotransmitter release, and fertilization.
Lipid Raft Organization
Ether lipids are enriched in lipid rafts, which are specialized membrane microdomains rich in cholesterol and sphingolipids that serve as platforms for cellular signaling.[1] They contribute to the stability and organization of these rafts, thereby influencing the localization and activity of raft-associated proteins.[1]
Ether Lipids in Cell Signaling
Beyond their structural roles, ether lipids are key players in cellular signaling pathways.
Platelet-Activating Factor (PAF) Signaling
Platelet-activating factor (PAF) is a potent signaling ether lipid that mediates a wide range of biological processes, including inflammation, platelet aggregation, and anaphylaxis.[8] PAF is synthesized in response to various stimuli and exerts its effects by binding to a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR).[9] Activation of PAFR triggers downstream signaling cascades involving phospholipases, protein kinases, and changes in intracellular calcium levels.[10]
Figure 2: Simplified Platelet-Activating Factor (PAF) signaling pathway.
Modulation of Protein Kinase C (PKC)
Some ether lipids have been shown to directly modulate the activity of protein kinase C (PKC), a key enzyme in many signal transduction pathways. This interaction can influence cell growth, differentiation, and apoptosis.
Antioxidant Function of Plasmalogens
The vinyl-ether bond of plasmalogens is highly susceptible to oxidation, making these molecules effective scavengers of reactive oxygen species (ROS).[11] By preferentially reacting with ROS, plasmalogens protect other membrane components, such as polyunsaturated fatty acids and proteins, from oxidative damage.[11] This antioxidant function is particularly important in tissues with high oxygen consumption, such as the brain and heart.
Experimental Protocols
A comprehensive understanding of the biological roles of ether lipids necessitates robust experimental methodologies. This section provides detailed protocols for key experiments in ether lipid research.
Extraction of Ether Lipids from Tissues and Cells
Modified Folch Method
This method is widely used for the total lipid extraction from biological samples.
-
Homogenization: Homogenize the tissue sample (1 g) in 20 mL of a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture.[3]
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature.[3]
-
Filtration/Centrifugation: Filter the homogenate or centrifuge to separate the liquid phase from the solid residue.[3]
-
Washing: Add 0.2 volumes (4 mL) of 0.9% NaCl solution to the liquid phase, vortex briefly, and centrifuge at low speed to separate the phases.[3]
-
Collection: Carefully collect the lower chloroform phase, which contains the lipids.[3]
-
Drying: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.[3]
-
Storage: Resuspend the dried lipids in a suitable solvent (e.g., chloroform:methanol 2:1) and store at -20°C or -80°C under a nitrogen atmosphere.
Methyl-tert-butyl ether (MTBE) Method
This method offers a faster and less toxic alternative to the Folch method.
-
Sample Preparation: To a 200 µL sample aliquot (e.g., plasma or cell suspension), add 1.5 mL of methanol and vortex.[12]
-
MTBE Addition: Add 5 mL of MTBE and incubate for 1 hour at room temperature with shaking.[12]
-
Phase Separation: Add 1.25 mL of water and incubate for 10 minutes at room temperature, then centrifuge at 1,000 x g for 10 minutes.[12]
-
Collection: Collect the upper organic phase containing the lipids.[12]
-
Re-extraction (Optional): Re-extract the lower aqueous phase with 2 mL of a solvent mixture mimicking the upper phase composition.[12]
-
Drying and Storage: Combine the organic phases, dry under vacuum, and store as described for the Folch method.[12]
Figure 3: General workflow for lipid extraction.
Quantification of Ether Lipids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual lipid species.
-
Sample Preparation: Extract lipids from the biological sample using one of the methods described above.
-
Chromatographic Separation: Separate the lipid species using a suitable liquid chromatography method, typically reversed-phase or hydrophilic interaction liquid chromatography (HILIC).[13]
-
Mass Spectrometry Analysis: Introduce the separated lipids into a mass spectrometer. Use electrospray ionization (ESI) in both positive and negative ion modes for comprehensive coverage of lipid classes.[13]
-
Identification and Quantification: Identify individual ether lipid species based on their precursor and product ion masses. Quantify the abundance of each species by comparing its peak area to that of an appropriate internal standard.[13]
Analysis of Membrane Fluidity
Laurdan Generalized Polarization (GP) Spectroscopy
Laurdan is a fluorescent probe that is sensitive to the polarity of its environment. Its emission spectrum shifts depending on the degree of water penetration into the membrane, which is related to lipid packing and fluidity.
-
Cell/Vesicle Labeling: Incubate cells or liposomes with Laurdan (typically 5-10 µM) for 30-60 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence emission intensity at two wavelengths (e.g., 440 nm for the ordered phase and 490 nm for the disordered phase) with an excitation wavelength of 350 nm.[14]
-
GP Calculation: Calculate the Generalized Polarization (GP) value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀).[14] A higher GP value corresponds to a more ordered, less fluid membrane.
Diphenylhexatriene (DPH) Fluorescence Polarization
DPH is a hydrophobic probe that incorporates into the acyl chain region of the membrane. Its rotational freedom is restricted in more ordered membranes, leading to higher fluorescence polarization.
-
Labeling: Incubate cells or vesicles with DPH (typically 1-2 µM) for 30-60 minutes.
-
Polarization Measurement: Excite the sample with vertically polarized light (e.g., 360 nm) and measure the intensity of the emitted light that is polarized both parallel (I∥) and perpendicular (I⊥) to the excitation light.[15]
-
Anisotropy Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥), where G is a correction factor for the instrument. Higher anisotropy values indicate lower membrane fluidity.
Membrane Fusion Assay using FRET
This assay monitors the mixing of lipids between two populations of vesicles, one labeled with a FRET donor (e.g., NBD-PE) and the other with a FRET acceptor (e.g., Rhodamine-PE).
-
Vesicle Preparation: Prepare two populations of liposomes, one containing the FRET donor and acceptor at a concentration that allows for efficient FRET, and the other unlabeled.[16]
-
Fusion Induction: Mix the two vesicle populations and induce fusion using a fusogen (e.g., Ca²⁺ for vesicles containing negatively charged phospholipids).
-
FRET Measurement: Monitor the fluorescence of the donor. As fusion occurs, the probes are diluted in the fused membrane, leading to a decrease in FRET and an increase in donor fluorescence.[16]
Isolation of Lipid Rafts
Sucrose (B13894) Density Gradient Centrifugation
This method is based on the resistance of lipid rafts to solubilization by non-ionic detergents at low temperatures.
-
Cell Lysis: Lyse cells in a cold buffer containing a non-ionic detergent (e.g., 1% Triton X-100).[17]
-
Sucrose Gradient: Mix the lysate with a concentrated sucrose solution and place it at the bottom of a centrifuge tube. Layer decreasing concentrations of sucrose on top to form a discontinuous gradient.[17]
-
Ultracentrifugation: Centrifuge at high speed for a prolonged period (e.g., 18-24 hours at 200,000 x g).[4]
-
Fraction Collection: Lipid rafts, being less dense, will float to the interface of the lower sucrose concentrations. Carefully collect fractions from the top of the gradient.[4]
-
Analysis: Analyze the fractions for the presence of raft-marker proteins (e.g., flotillin, caveolin) and the enrichment of specific lipids, including ether lipids, by Western blotting and mass spectrometry, respectively.
Measurement of Antioxidant Capacity of Plasmalogens
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.
-
Cell Culture: Plate cells (e.g., Caco-2) in a 96-well plate and allow them to adhere.[18]
-
Loading with Fluorescent Probe: Incubate the cells with a ROS-sensitive probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).[19]
-
Treatment: Treat the cells with the plasmalogen-containing sample.
-
Induction of Oxidative Stress: Induce oxidative stress by adding a free radical generator like AAPH.[19]
-
Fluorescence Measurement: Measure the fluorescence intensity over time. A reduction in the rate of fluorescence increase in the presence of the sample indicates antioxidant activity.[19]
Ether Lipids in Disease and as Therapeutic Targets
Given their fundamental roles in membrane biology and cell signaling, it is not surprising that alterations in ether lipid metabolism are associated with a variety of diseases.
-
Neurological Disorders: Deficiencies in plasmalogens are observed in several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, as well as in the genetic disorder Rhizomelic Chondrodysplasia Punctata (RCDP).[20]
-
Cancer: Many types of cancer cells exhibit elevated levels of ether lipids, which have been linked to increased malignancy, metastasis, and resistance to chemotherapy. This has led to the development of synthetic ether lipid analogs as anticancer agents.
-
Metabolic Diseases: Aberrant ether lipid levels have been associated with obesity, type 2 diabetes, and cardiovascular disease.[2]
The critical involvement of ether lipids in these pathological conditions makes them attractive targets for the development of novel therapeutics and diagnostic tools.
Conclusion
Ether lipids are far more than simple structural components of cell membranes. Their unique chemical properties confer distinct biophysical characteristics to the lipid bilayer and position them as key regulators of cellular processes. From maintaining membrane integrity and facilitating fusion events to acting as signaling molecules and antioxidants, the diverse functions of ether lipids are integral to cellular health. The detailed methodologies and pathway diagrams provided in this guide are intended to equip researchers and drug development professionals with the knowledge and tools necessary to further unravel the complexities of ether lipid biology and to harness this understanding for the development of innovative therapeutic strategies.
References
- 1. Extraction of Lipid from Tissue Sample by MTBE —Bio-101 [bio-protocol.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering | Springer Nature Experiments [experiments.springernature.com]
- 7. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Plasmalogens as endogenous antioxidants: somatic cell mutants reveal the importance of the vinyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. researchgate.net [researchgate.net]
- 17. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts [mdpi.com]
- 20. researchgate.net [researchgate.net]
Potential Physiological Functions of 11(Z)-Etheroleic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11(Z)-Etheroleic acid is a unique ether lipid whose specific physiological functions remain largely uncharacterized in peer-reviewed literature. However, based on the well-established roles of structurally related ether lipids and fatty acids, it is possible to hypothesize its potential involvement in a range of cellular processes. This technical guide consolidates the current understanding of ether lipid biology to extrapolate the likely physiological functions, cellular targets, and signaling pathways of this compound. We will delve into its probable biosynthesis, its potential as a signaling molecule, and its hypothesized effects on inflammatory and metabolic pathways. This document aims to provide a foundational framework to stimulate and guide future research into this novel lipid species.
Introduction to Ether Lipids
Ether lipids are a distinct class of glycerolipids where the fatty acid at the sn-1 position of the glycerol (B35011) backbone is linked by an ether bond, in contrast to the more common ester bond.[1][2] This structural difference confers unique physicochemical properties, influencing membrane fluidity, stability of lipid rafts, and resistance to oxidative stress.[2][3] Ether lipids, including plasmalogens, are integral components of cellular membranes and are implicated in various physiological and pathophysiological processes, including cell differentiation, signaling, and cancer.[2][4]
Hypothesized Biosynthesis of this compound
The biosynthesis of ether lipids is initiated in the peroxisomes.[1] It is hypothesized that the synthesis of this compound would follow this established pathway. The process begins with the acylation of dihydroxyacetone phosphate (B84403) (DHAP), followed by the exchange of the acyl group for a fatty alcohol by alkylglycerone phosphate synthase (AGPS), forming the characteristic ether bond.[1]
The following diagram illustrates the general pathway for ether lipid biosynthesis, which is the likely route for the formation of the 1-O-alkyl glycerol precursor of this compound.
References
- 1. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ether lipid - Wikipedia [en.wikipedia.org]
11(Z)-Hexadecenoic Acid: An Emerging Enigma in the Landscape of Lipid Mediators
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The field of lipidomics has unveiled the profound roles of fatty acids not merely as structural components or energy reservoirs, but as dynamic signaling molecules that regulate a myriad of physiological processes. Within the family of hexadecenoic acids, several isomers have been identified as potent lipid mediators, modulating inflammatory responses and metabolic pathways. While significant research has illuminated the functions of palmitoleic acid (9Z-hexadecenoic acid) and sapienic acid (6Z-hexadecenoic acid), and more recently 10(Z)-hexadecenoic acid, their positional isomer, 11(Z)-hexadecenoic acid (also known as cis-palmitvaccenic acid), remains a molecule of considerable obscurity in mammalian biology. This technical guide synthesizes the current, albeit limited, knowledge on 11(Z)-hexadecenoic acid and provides a comprehensive overview of its better-understood isomers to offer a comparative framework for future research. We will delve into the known biosynthesis, metabolism, and signaling activities of these molecules, present quantitative data in structured formats, detail relevant experimental protocols, and visualize key pathways to provide a robust resource for the scientific community.
Introduction to Hexadecenoic Acids as Lipid Mediators
Monounsaturated fatty acids of the hexadecenoic (C16:1) family are emerging as critical players in cellular signaling.[1] These molecules can act as endogenous ligands for nuclear receptors and G-protein coupled receptors, thereby influencing gene expression and cellular responses. The position of the double bond within the acyl chain dictates the molecule's three-dimensional structure, which in turn determines its biological activity and interaction with cellular targets. This isomeric specificity underscores the importance of detailed characterization of each member of the hexadecenoic acid family.
While palmitoleic acid (9Z-16:1) is recognized as a lipokine with anti-inflammatory and insulin-sensitizing properties, and sapienic acid (6Z-16:1) is known for its role in skin biology, the specific functions of other isomers are less clear.[1][2] This guide focuses on the enigmatic 11(Z)-hexadecenoic acid, placing it in the context of its more extensively studied counterparts to highlight potential avenues for discovery.
11(Z)-Hexadecenoic Acid: Current State of Knowledge
Information specifically detailing the role of 11(Z)-hexadecenoic acid as a lipid mediator in mammals is sparse. However, existing literature provides foundational knowledge about its identity and natural occurrence.
2.1. Chemical Identity and Synonyms
-
IUPAC Name: (11Z)-Hexadec-11-enoic acid
-
Synonyms: cis-11-Hexadecenoic acid, Palmitvaccenic acid, C16:1n-5
-
Molecular Formula: C₁₆H₃₀O₂
-
Molecular Weight: 254.41 g/mol
-
CAS Number: 2416-20-8
2.2. Known Biological Roles and Occurrence
The primary characterized role of 11(Z)-hexadecenoic acid is as a pheromone precursor in various moth species.[3][4][5] In these insects, a specific Δ11-desaturase introduces a double bond into palmitic acid to form 11(Z)-hexadecenoic acid, which is then further modified to produce the final pheromone components.[3][6]
Its occurrence has also been documented in:
-
The archaeon Pyrococcus furiosus
-
The plant Lonicera japonica (Japanese honeysuckle)
-
The red alga Solieria pacifica
While measurable levels of 11(Z)-hexadecenoic acid have been detected in mammalian tissues, its functional significance remains to be elucidated.[7]
Comparative Analysis of Hexadecenoic Acid Isomers
To understand the potential of 11(Z)-hexadecenoic acid as a lipid mediator, it is instructive to examine the well-documented activities of its isomers.
3.1. Palmitoleic Acid (9Z-Hexadecenoic Acid): The Lipokine
Palmitoleic acid is perhaps the most studied C16:1 isomer, recognized for its role as a "lipokine" that facilitates communication between adipose tissue and other organs.[1]
-
Biosynthesis: Synthesized from palmitic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1), a Δ9-desaturase.[1]
-
Signaling Pathways:
-
Biological Activities:
-
Suppresses inflammation.
-
Enhances insulin (B600854) sensitivity in muscle and liver.
-
Regulates lipid metabolism.
-
3.2. 10(Z)-Hexadecenoic Acid: A Bacterial Immunomodulator
Isolated from the soil bacterium Mycobacterium vaccae, this isomer has demonstrated potent anti-inflammatory effects.
-
Biosynthesis: Synthesized in mycobacteria from palmitic acid.[9]
-
Signaling Pathways:
-
Acts as a selective agonist for PPARα, mediating its anti-inflammatory effects.[8]
-
-
Biological Activities:
3.3. Sapienic Acid (6Z-Hexadecenoic Acid): A Cutaneous Modulator
Sapienic acid is the most abundant fatty acid in human sebum and plays a role in skin health.
-
Biosynthesis: Produced from palmitic acid by the action of fatty acid desaturase 2 (FADS2), a Δ6-desaturase.[1]
-
Biological Activities:
-
Exhibits antimicrobial properties.
-
Its role as a systemic signaling molecule is an active area of investigation.[10]
-
Quantitative Data on Hexadecenoic Acid Isomer Activity
The following table summarizes the available quantitative data for the biological activities of hexadecenoic acid isomers. Notably, such data for 11(Z)-hexadecenoic acid is currently unavailable.
| Fatty Acid Isomer | Target | Assay | Cell Type | EC₅₀ / IC₅₀ | Reference |
| 10(Z)-Hexadecenoic Acid | IL-6 Secretion (inhibition) | LPS-stimulated cytokine release | Murine Peritoneal Macrophages | EC₅₀: 115 µM (at 12h) | [8] |
| Palmitoleic Acid (9Z-16:1) | GPR120 | SRE-luc reporter assay | HEK293 cells | EC₅₀: ~1-10 µM | [8] |
Signaling Pathways of Bioactive Hexadecenoic Acids
The signaling pathways for the well-characterized isomers provide a roadmap for investigating 11(Z)-hexadecenoic acid.
5.1. PPARα Activation by 10(Z)-Hexadecenoic Acid
10(Z)-Hexadecenoic acid, derived from M. vaccae, exerts its anti-inflammatory effects through the activation of PPARα. This nuclear receptor pathway is a key regulator of lipid metabolism and inflammation.
5.2. GPR120 Signaling Activated by Palmitoleic Acid
Palmitoleic acid is an agonist for GPR120, a receptor highly expressed in adipocytes and macrophages, leading to anti-inflammatory and insulin-sensitizing effects.
Experimental Protocols
6.1. Lipid Extraction from Biological Samples
A modified Folch or Bligh-Dyer method is typically employed for total lipid extraction.
-
Homogenization: Homogenize tissue or cell pellets in a chloroform:methanol (B129727) mixture (2:1, v/v).
-
Phase Separation: Add water or a saline solution to induce phase separation. The lower organic phase will contain the lipids.
-
Collection and Drying: Carefully collect the lower lipid-containing phase and dry it under a stream of nitrogen.
-
Storage: Store the dried lipid extract at -80°C until further analysis.
6.2. Fatty Acid Methyl Ester (FAME) Preparation
For analysis by gas chromatography, fatty acids are derivatized to their more volatile methyl esters.
-
Saponification: Resuspend the dried lipid extract in a methanolic solution of sodium or potassium hydroxide (B78521) and heat to hydrolyze the ester linkages.
-
Methylation: Add a methylation reagent such as boron trifluoride (BF₃) in methanol and heat to form the FAMEs.
-
Extraction: Extract the FAMEs into an organic solvent like hexane (B92381).
-
Purification: Wash the hexane phase with water to remove residual reagents and dry it over anhydrous sodium sulfate.
6.3. Isomer Separation and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
The separation of positional and geometric isomers of fatty acids is challenging and requires high-resolution chromatography.
-
Gas Chromatography (GC):
-
Column: A long, polar capillary column (e.g., 60-100m) with a cyanopropyl polysiloxane stationary phase is recommended for optimal separation of fatty acid isomers.[11]
-
Carrier Gas: Helium is typically used.[11]
-
Temperature Program: A slow, carefully optimized temperature gradient is crucial for resolving closely eluting isomers.
-
-
Mass Spectrometry (MS):
-
Derivatization for Double Bond Localization: To unambiguously determine the position of the double bond, FAMEs can be further derivatized to form dimethyl disulfide (DMDS) adducts. Fragmentation of these adducts in the mass spectrometer yields characteristic ions that pinpoint the double bond location.
-
Quantification: For accurate quantification, a stable isotope-labeled internal standard for a C16:1 fatty acid should be added to the sample prior to extraction. Quantification is performed using selected ion monitoring (SIM) of characteristic ions for the analyte and the internal standard.
-
Future Directions and Conclusion
The study of 11(Z)-hexadecenoic acid as a potential lipid mediator is in its infancy. The established roles of its isomers as potent signaling molecules provide a compelling rationale for a more focused investigation into its biological functions. Key questions to be addressed include:
-
Mammalian Biosynthesis: Does a specific Δ11-desaturase exist in mammals, or is 11(Z)-hexadecenoic acid primarily derived from the elongation of other fatty acids or from dietary sources?
-
Cellular Targets: Does 11(Z)-hexadecenoic acid interact with known fatty acid receptors such as PPARs or GPRs, or does it have novel targets?
-
Biological Activity: Does 11(Z)-hexadecenoic acid possess anti-inflammatory, insulin-sensitizing, or other metabolic regulatory activities? Comparative studies with its isomers will be crucial.
-
Physiological and Pathological Relevance: What are the endogenous concentrations of 11(Z)-hexadecenoic acid in different tissues, and do these levels change in disease states such as metabolic syndrome, inflammatory disorders, or cancer?
References
- 1. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases … [ouci.dntb.gov.ua]
- 3. A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
The Biology of Ether-Linked Fatty Acids: A Technical Guide for Researchers
December 11, 2025
Abstract
Ether-linked fatty acids, a unique class of lipids characterized by an ether bond at the sn-1 position of the glycerol (B35011) backbone, are integral components of cellular membranes and active participants in a multitude of biological processes.[1] Comprising a significant portion of the phospholipid content in various tissues, particularly in the nervous system, heart, and immune cells, these molecules play critical roles in maintaining membrane structure and fluidity, modulating signal transduction pathways, and protecting against oxidative stress.[1][2][3] Dysregulation of ether lipid metabolism has been implicated in a range of pathologies, including cancer, neurological disorders, and metabolic diseases, making them a focal point for both basic and translational research. This in-depth technical guide provides a comprehensive overview of the core aspects of ether-linked fatty acid biology, tailored for researchers, scientists, and drug development professionals. It consolidates current knowledge on their biosynthesis, physiological functions, and pathological implications, while also providing detailed experimental protocols for their analysis and visualization of key signaling pathways.
Introduction to Ether-Linked Fatty Acids
Ether-linked fatty acids, or ether lipids, are a class of glycerophospholipids distinguished by the presence of an ether linkage between a fatty alcohol and the glycerol backbone at the sn-1 position.[1] This contrasts with the more common ester linkage found in diacyl glycerophospholipids. Ether lipids are broadly categorized into two main types: plasmanyl lipids, which have a saturated alkyl chain, and plasmenyl lipids (plasmalogens), which possess a vinyl-ether linkage.[4] These structural distinctions confer unique physicochemical properties that influence membrane organization and function.[1]
Ether lipids constitute approximately 20% of the total phospholipid pool in mammals, with their distribution varying significantly across different tissues.[3] They are particularly enriched in tissues with high metabolic activity or those requiring stable membrane structures, such as the brain, heart, and immune cells.[2] Beyond their structural roles, ether lipids and their metabolites are emerging as critical signaling molecules, participating in pathways that govern cell growth, differentiation, and inflammation.
Biosynthesis of Ether-Linked Fatty Acids
The biosynthesis of ether-linked fatty acids is a multi-step process that commences in the peroxisomes and is completed in the endoplasmic reticulum. The pathway is initiated with the acylation of dihydroxyacetone phosphate (B84403) (DHAP), a glycolytic intermediate.
Here is a diagram illustrating the biosynthetic pathway of ether-linked fatty acids:
Physiological Roles of Ether-Linked Fatty Acids
The unique structural features of ether-linked fatty acids underpin their diverse physiological functions, which extend from maintaining cellular architecture to intricate signaling processes.
Membrane Structure and Dynamics
The ether linkage at the sn-1 position provides greater chemical stability against enzymatic and oxidative degradation compared to the ester linkage. This contributes to the formation of more rigid and stable membranes, a property that is particularly crucial in specialized structures like the myelin sheath.[1] Ether lipids also influence membrane fluidity and can promote the formation of non-lamellar structures, which is important for processes such as membrane fusion and vesicle trafficking.
Cell Signaling
Ether lipids are not merely structural components; they are also precursors to potent signaling molecules and can directly modulate signaling pathways.
-
Platelet-Activating Factor (PAF): A prominent example is platelet-activating factor (PAF), an ether-linked phospholipid that is a powerful mediator of inflammation, platelet aggregation, and immune responses.[5][6][7][8]
-
Second Messengers: The cleavage of ether lipids by phospholipases can generate second messengers that participate in various signaling cascades. For instance, ether-linked diacylglycerols (DGs) have been shown to influence protein kinase C (PKC) activity.
Here is a diagram illustrating the Platelet-Activating Factor (PAF) receptor signaling pathway:
Antioxidant Defense
Plasmalogens, with their vinyl-ether bond, are particularly effective scavengers of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The vinyl-ether linkage is preferentially oxidized, sparing other more critical molecules like polyunsaturated fatty acids from oxidative attack.
Role in Disease
Given their fundamental roles in cellular function, it is not surprising that alterations in ether lipid metabolism are associated with a variety of human diseases.
Cancer
Many types of cancer cells exhibit elevated levels of ether lipids, which have been linked to increased cell proliferation, migration, and resistance to therapy.[9][10] The altered membrane properties conferred by ether lipids may contribute to the metastatic potential of cancer cells.[11]
Neurological Disorders
Deficiencies in plasmalogens have been observed in several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[12][13][14][15] This deficiency may contribute to the pathogenesis of these disorders through increased oxidative stress and impaired membrane function.
Metabolic Diseases
Emerging evidence suggests a link between ether lipid levels and metabolic disorders such as obesity and type 2 diabetes.[16] Alterations in ether lipid profiles have been observed in individuals with these conditions, although the precise mechanistic links are still under investigation.
Quantitative Data on Ether-Linked Fatty Acids
The following tables summarize quantitative data on the distribution and alterations of ether-linked fatty acids in various biological contexts.
Table 1: Ether Lipid Content in Human Tissues
| Tissue | Total Ether Phospholipid (% of total phospholipids) | Plasmalogen (% of total phospholipids) | Reference |
| Brain (Gray Matter) | ~25% | ~20% | [14] |
| Heart | ~30% | ~25% | [2] |
| Kidney | ~15% | ~10% | [17] |
| Liver | <5% | <2% | [2] |
| Red Blood Cells | ~10% | ~8% | [12] |
Table 2: Alterations in Ether Lipid Levels in Disease
| Disease | Tissue/Fluid | Change in Ether Lipid Levels | Key Findings | Reference |
| Alzheimer's Disease | Brain (Prefrontal Cortex) | Decreased | 73% decrease in plasmalogen choline (B1196258). | [13] |
| Alzheimer's Disease | Plasma | Decreased | Negative association with cognitive decline and CSF tau. | [15] |
| Breast Cancer | Cell Lines | Altered | Down-regulation of ether-phosphatidylethanolamines in ER/PgR-positive subtypes. | [10] |
| Colon Cancer | Cell Lines | Increased | Increased levels of PE plasmalogens compared to primary cells. | [9] |
| Obesity | Plasma | Decreased | Negative correlation between BMI and multiple plasmalogen species. | [16] |
Experimental Protocols for the Analysis of Ether-Linked Fatty Acids
Accurate and robust analytical methods are essential for studying the biology of ether-linked fatty acids. This section provides detailed protocols for their extraction and analysis.
Lipid Extraction
The first step in analyzing ether lipids is their extraction from biological samples. The Folch and Bligh-Dyer methods are two of the most widely used protocols for total lipid extraction.
Protocol 6.1.1: Bligh-Dyer Method for Lipid Extraction [12][18][19][20][21]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol:Water (2:0.8, v/v)
-
Chloroform (B151607) (CHCl₃)
-
Glass tubes
-
Vortex mixer
-
Centrifuge
-
Speed Vac or nitrogen evaporator
Procedure:
-
Cell Lysis: For cultured cells, wash the cell monolayer with ice-cold PBS. Add 3 ml of the methanol:water solution and scrape the cells into the buffer. For tissue samples, homogenize the tissue in the methanol:water solution.
-
Phase Separation: Transfer the cell/tissue lysate to a glass tube. Add 1 ml of chloroform, vortex for 30 seconds, and allow the phases to separate. Centrifugation at low speed (e.g., 1000 rpm for 5 minutes) can accelerate this process.
-
Extraction: Carefully collect the lower chloroform phase using a Pasteur pipette and transfer it to a new glass tube. Add another 1 ml of chloroform to the remaining upper phase, vortex, and centrifuge again. Combine the second chloroform phase with the first.
-
Washing: Add 3 ml of the methanol:water solution to the combined chloroform extracts. Vortex for 30 seconds and allow the phases to separate.
-
Final Collection: Aspirate and discard the upper aqueous phase. Transfer the lower chloroform phase containing the lipids to a clean glass tube.
-
Drying: Evaporate the solvent to dryness using a Speed Vac or under a stream of nitrogen.
-
Storage: Store the dried lipid extract under vacuum or inert gas at -20°C or -80°C until analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of the fatty acid and fatty alcohol composition of ether lipids. This typically requires derivatization to convert the analytes into volatile compounds.
Protocol 6.2.1: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS [11][22][23][24][25]
Materials:
-
Boron trifluoride (BF₃)-methanol solution (14% w/v)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
GC vials
Procedure:
-
Hydrolysis and Esterification: To the dried lipid extract, add 2 ml of BF₃-methanol solution. Heat the mixture at 100°C for 30 minutes in a sealed tube.
-
Extraction: After cooling, add 1 ml of hexane and 1 ml of saturated NaCl solution. Vortex thoroughly.
-
Phase Separation: Centrifuge to separate the phases. Carefully collect the upper hexane layer containing the FAMEs.
-
Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The FAMEs are now ready for injection into the GC-MS system.
Protocol 6.2.2: Derivatization of Fatty Alcohols for GC-MS [4][6][10][26]
Materials:
-
Pentafluorobenzoyl chloride (PFBCl)
-
Pyridine
-
Hexane
-
GC vials
Procedure:
-
Derivatization Reaction: To the dried lipid extract (or a fraction containing fatty alcohols), add 100 µl of a 1:1 (v/v) mixture of PFBCl and pyridine. Heat at 60°C for 30 minutes.
-
Extraction: After cooling, add 1 ml of hexane and 1 ml of water. Vortex and centrifuge to separate the phases.
-
Collection: Collect the upper hexane layer containing the PFB-derivatized fatty alcohols.
-
Drying and Analysis: Dry the hexane extract over anhydrous sodium sulfate and analyze by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the method of choice for the detailed molecular species analysis of intact ether lipids, providing information on both the sn-1 and sn-2 chains.
Protocol 6.3.1: Quantitative Analysis of Plasmalogens by LC-MS/MS [12][18][19][25][26][27]
Materials:
-
Internal standards (e.g., deuterated plasmalogen species)
-
Methanol
-
Chloroform
-
Water
-
Mobile phases for LC (e.g., acetonitrile, water, with additives like formic acid or ammonium (B1175870) acetate)
-
LC column (e.g., C18 reversed-phase)
-
Tandem mass spectrometer
Procedure:
-
Sample Preparation: Spike the biological sample (e.g., plasma, cell lysate) with a known amount of internal standard.
-
Lipid Extraction: Perform lipid extraction using the Bligh-Dyer method as described in Protocol 6.1.1.
-
LC Separation: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform) and inject it into the LC system. Separate the lipid species using a reversed-phase column with a gradient elution program.
-
MS/MS Detection: Analyze the eluting lipids using a tandem mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each plasmalogen species and the internal standard.
-
Quantification: Quantify the endogenous plasmalogen species by comparing their peak areas to the peak area of the internal standard.
Here is a diagram illustrating a general workflow for the lipidomic analysis of ether-linked fatty acids:
Conclusion and Future Perspectives
Ether-linked fatty acids are a fascinating and functionally diverse class of lipids that are integral to cellular health and disease. Their unique structural properties and metabolic pathways set them apart from their diacyl counterparts and endow them with critical roles in membrane biology, signaling, and antioxidant defense. The growing body of evidence linking aberrant ether lipid metabolism to major human diseases underscores the importance of continued research in this area.
The detailed experimental protocols and data summaries provided in this guide are intended to serve as a valuable resource for researchers embarking on or currently engaged in the study of ether-linked fatty acids. Advances in analytical technologies, particularly in mass spectrometry-based lipidomics, are enabling an increasingly detailed and quantitative understanding of the complex roles these lipids play in biological systems. Future research will undoubtedly uncover new functions and regulatory mechanisms, further solidifying the importance of ether-linked fatty acids in health and disease and potentially revealing new therapeutic targets for a range of pathological conditions.
References
- 1. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Ether Lipids in Obesity: From Cells to Population Studies [frontiersin.org]
- 3. Ether Lipids in Obesity: From Cells to Population Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. mdpi.com [mdpi.com]
- 10. Lipidomic study of cell lines reveals differences between breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ether lipids influence cancer cell fate by modulating iron uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of ethanolamine plasmalogen species in red blood cells using liquid chromatography tandem mass spectrometry for diagnosing peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Disturbed choline plasmalogen and phospholipid fatty acid concentrations in Alzheimer disease prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of plasmalogen metabolism and traffic in mammals: The fog begins to lift - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Alterations in ether lipid metabolism in obesity revealed by systems genomics of multi-omics datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Liquid chromatography-mass spectrometric determination of plasmalogens in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative and Comparative Investigation of Plasmalogen Species in Daily Foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Petroleum Ether For Lipidomics Prep: Neutral Lipid Recovery, Oxidation And Storage [eureka.patsnap.com]
- 23. Development of a High-Performance Thin-Layer Chromatography Method for the Quantification of Alkyl Glycerolipids and Alkenyl Glycerolipids from Shark and Chimera Oils and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structure-specific, accurate quantitation of plasmalogen glycerophosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of Novel Ether Lipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core methodologies and analytical strategies employed in the structural elucidation of novel ether lipids. Ether lipids, characterized by an ether bond at the sn-1 position of the glycerol (B35011) backbone, are crucial components of cellular membranes and active participants in signaling pathways.[1][2][3] Their structural diversity, including plasmanyl (alkyl ether) and plasmenyl (alk-1'-enyl ether) subclasses, presents unique analytical challenges that require a multi-faceted approach combining mass spectrometry, NMR spectroscopy, and chemical degradation techniques.[4][5]
Core Analytical Techniques for Structural Characterization
The definitive identification of a novel ether lipid's structure relies on a combination of techniques that can unambiguously determine the headgroup, the nature of the linkage at the sn-1 position (ether vs. vinyl ether), and the specific structure of the aliphatic chains at the sn-1 and sn-2 positions, including the location of any double bonds.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the cornerstone of modern lipidomics and essential for ether lipid analysis.[4] Electrospray ionization (ESI) is commonly used to generate ions from lipid molecules for detection.[4]
Tandem Mass Spectrometry (MS/MS): For structural details, tandem MS (or MS/MS) is indispensable. In this technique, a specific lipid ion (the precursor ion) is isolated and fragmented through collision-induced dissociation (CID) or other activation methods, and the resulting product ions are analyzed.[6] This fragmentation pattern provides structural clues.
-
Positive Ion Mode: Often reveals the polar headgroup and neutral losses of the fatty acyl chains. However, CID of protonated or sodiated ether lipids can induce cleavage of the ether chain, providing information about the sn-1 substituent.[6]
-
Negative Ion Mode: Is particularly useful for identifying the fatty acyl chain at the sn-2 position as a carboxylate anion.[7]
A significant challenge is differentiating between the plasmanyl (1-O-alkyl) and plasmenyl (1-O-alk-1'-enyl) subclasses, which are often isomeric.[4][8] Advanced MS techniques are required for this distinction:
-
Multi-stage MS (MSⁿ): Involves multiple rounds of fragmentation (MS³ or MS⁴) to generate specific ions that are characteristic of the vinyl ether bond in plasmalogens.[4][5]
-
Ultraviolet Photodissociation (UVPD): This method uses high-energy photons to induce fragmentation. 213 nm UVPD has been shown to successfully differentiate all four major ether lipid subtypes (PE-O, PE-P, PC-O, PC-P) and can help localize double bonds in the sn-2 acyl chain.[9]
-
Ion/Ion Reactions: Gas-phase charge inversion chemistries can be combined with MSⁿ to assign both the sn-1 bond type and the sites of unsaturation in the sn-2 fatty acyl chain.[4][8]
Table 1: Characteristic MS/MS Fragments for Ether Lipid Identification
| Ion Mode | Lipid Subclass | Precursor Ion | Characteristic Fragment Ions / Neutral Losses | Structural Information Gained |
|---|---|---|---|---|
| Positive | Plasmanyl/Plasmenyl PC | [M+H]⁺ | m/z 184.0733 (Phosphocholine) | Identifies PC headgroup.[7] |
| Positive | Plasmanyl/Plasmenyl PE | [M+H]⁺ | Neutral Loss of 141.0191 Da (Phosphoethanolamine) | Identifies PE headgroup. |
| Negative | Plasmanyl/Plasmenyl PE | [M-H]⁻ | RCOO⁻ (sn-2 fatty acyl carboxylate) | Identifies the sn-2 fatty acid. |
| Positive | UVPD of PC/PE Ether Lipids | [M+H]⁺ | Diagnostic ion pairs that localize C=C bonds.[9] | Pinpoints double bond location in sn-2 chain.[9] |
| Negative | Plasmanyl/Plasmenyl Ether Lipids | [M-H]⁻ | Signals corresponding to deprotonated alcohols (e.g., m/z 239.2 for 16:1 alcohol).[10] | Confirms regiochemistry of ether-linked chain.[10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of each atom in a molecule.[11] While less sensitive than MS, it is unparalleled for the unambiguous confirmation of structural features.[11]
-
¹H NMR: Provides information on the protons in the molecule. The protons on the carbon bearing the ether linkage and, particularly, the vinyl proton in plasmalogens (δ ≈ 5.9-6.2 ppm) give characteristic signals that are distinct from those in diacyl lipids.[12]
-
¹³C NMR: The large chemical shift range of ¹³C NMR allows for the resolution of individual carbon atoms.[11] The carbons involved in the ether bond (sn-1) and the vinyl ether bond in plasmalogens show distinct chemical shifts.[12]
-
2D NMR: Two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to resolve spectral overlap and establish connectivity between atoms.[13][14] COSY identifies proton-proton couplings (J-coupling), helping to trace the carbon backbone, while HSQC correlates protons with their directly attached carbons, aiding in the definitive assignment of ¹H and ¹³C signals.[13]
Table 2: Typical NMR Chemical Shifts (δ in ppm) for Ether Lipid Moieties (in CDCl₃)
| Moiety | Nucleus | Typical Chemical Shift (ppm) | Structural Significance |
|---|---|---|---|
| Plasmanyl (sn-1) | ¹H (-O-CH₂ -R) | ~3.4 - 3.7 | Protons adjacent to the alkyl ether oxygen. |
| Plasmanyl (sn-1) | ¹³C (-O-CH₂ -R) | ~70 - 72 | Carbon atom of the alkyl ether linkage. |
| Plasmenyl (sn-1) | ¹H (-O-CH =CH-R) | ~5.9 - 6.2 | Diagnostic vinyl proton adjacent to the ether oxygen. |
| Plasmenyl (sn-1) | ¹³C (-O-CH =CH-R) | ~140 - 145 | Vinylic carbon adjacent to the ether oxygen. |
| Glycerol Backbone | ¹H / ¹³C | Varies | Provides information on the glycerol core structure. |
| Acyl Chain Terminus | ¹H (-CH₂-CH₃ ) | ~0.88 | Terminal methyl group of fatty acid/alcohol chains. |
Chemical Degradation Methods
Chemical degradation can be used to break the lipid into smaller, more easily identifiable fragments, particularly for determining the precise location of double bonds.
Ozonolysis: This is a classic organic reaction where ozone (O₃) cleaves carbon-carbon double bonds, replacing them with carbonyl groups (aldehydes or ketones).[15] By analyzing the resulting aldehyde fragments (e.g., by GC-MS), the original position of the double bond in the alkenyl or acyl chain can be determined.[16] This is especially valuable for distinguishing between isomers with different double bond positions, which may have identical MS/MS spectra.[15][16]
Integrated Workflow for Structural Elucidation
A robust workflow is critical for the comprehensive structural analysis of a novel ether lipid. It integrates the strengths of multiple analytical techniques in a logical sequence.
This workflow begins with lipid extraction, followed by chromatographic separation and initial mass analysis.[17][18] Tandem MS provides the first layer of structural detail. If isomers cannot be resolved or if further confirmation is needed, advanced MS techniques, NMR, and/or chemical degradation are employed to arrive at the final, unambiguous structure.
Key Experimental Protocols
Detailed and consistent protocols are essential for reproducible results in lipid analysis.
Protocol: Total Lipid Extraction from Plasma (Modified Folch/Bligh & Dyer Method)
This protocol is adapted from established methods for extracting a broad range of lipids from biological plasma.[19][20][21]
-
Sample Preparation: To a 1.5 mL glass vial, add 10 µL of plasma. Add 10 µL of an appropriate internal standard mix (e.g., Avanti SPLASH Lipidomix) to account for extraction efficiency.[19]
-
Solvent Addition (Methanol): Add 160 µL of ice-cold methanol (B129727) to the vial to precipitate proteins and disrupt lipid-protein interactions. Vortex for 10 seconds.[19]
-
Solvent Addition (Chloroform): Add 320 µL of ice-cold chloroform (B151607). The mixture should be a single phase at this point (Chloroform:Methanol:Water ratio is approximately 2:1:0.05).
-
Homogenization: Vortex vigorously for 2 minutes or sonicate for 1 hour in a cold water bath to ensure thorough extraction.[19]
-
Phase Separation: Add 90 µL of LC-MS grade water to induce phase separation. The final ratio will be approximately 2:1:0.8 of Chloroform:Methanol:Water. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous/methanol layer, a protein disk in the middle, and a lower chloroform layer containing the lipids.[19]
-
Lipid Collection: Carefully aspirate the lower chloroform layer using a glass syringe and transfer it to a clean glass vial. Be cautious not to disturb the protein interface.
-
Drying and Storage: Evaporate the solvent under a gentle stream of nitrogen gas. The dried lipid film can be stored at -80°C until analysis. Reconstitute in an appropriate solvent (e.g., isopropanol/acetonitrile/water) prior to LC-MS injection.
Protocol: Ozonolysis for Double Bond Localization
This protocol provides a general framework for the ozonolysis of an isolated lipid fraction.
-
Sample Preparation: Dissolve the purified lipid sample (approx. 50-100 µg) in a suitable solvent such as dichloromethane (B109758) or methanol (~200 µL) in a small glass vial at -78°C (dry ice/acetone bath).
-
Ozone Treatment: Bubble ozone gas (generated from an ozone generator) through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by adding a triphenylphosphine (B44618) indicator.
-
Quenching: Once the reaction is complete, purge the excess ozone with a stream of nitrogen or argon gas. Add a reducing agent to work up the ozonide intermediate. Dimethyl sulfide (B99878) (DMS) is commonly used to produce aldehydes.
-
Analysis: Evaporate the solvent and quenching agent under nitrogen. The resulting aldehyde products can be analyzed directly by GC-MS or LC-MS to determine their chain length, which corresponds to the position of the original double bond.
Ether Lipids in Cellular Signaling
Beyond their structural role in membranes, ether lipids are vital signaling molecules.[1][22] The biosynthesis pathway is a key regulatory point, and specific ether lipids, like Platelet-Activating Factor (PAF), are potent inflammatory mediators.[23][24][25]
Ether Lipid Biosynthesis Pathway
The initial, defining steps of ether lipid synthesis occur in the peroxisome before the pathway continues in the endoplasmic reticulum (ER).[23][25][26]
Platelet-Activating Factor (PAF) Signaling
PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent lipid mediator that signals through a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR), to initiate inflammatory and thrombotic responses.[3][24]
References
- 1. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional roles of ether lipids [journal.hep.com.cn]
- 3. Ether lipid - Wikipedia [en.wikipedia.org]
- 4. Structural elucidation of ether glycerophospholipids using gas-phase ion/ion charge inversion chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tandem mass spectrometry of novel ether-linked phospholipid analogs of anionic pulmonary surfactant phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. [PDF] Structural elucidation of ether glycerophospholipids using gas-phase ion/ion charge inversion chemistry. | Semantic Scholar [semanticscholar.org]
- 9. Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tandem Mass Spectrometry in Untargeted Lipidomics: A Case Study of Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. NMR spectral analysis of cytotoxic ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. news-medical.net [news-medical.net]
- 15. Ozonolysis - Wikipedia [en.wikipedia.org]
- 16. acp.copernicus.org [acp.copernicus.org]
- 17. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ether Lipid Metabolism Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to 11(Z)-Hexadecenoic Acid: Natural Sources, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
11(Z)-Hexadecenoic acid, a monounsaturated omega-5 fatty acid, is a molecule of interest due to its role as a key intermediate in the biosynthesis of insect pheromones and its presence in a variety of natural sources. This technical guide provides a comprehensive overview of the known natural occurrences of 11(Z)-hexadecenoic acid, detailed methodologies for its isolation and purification, and an exploration of its established and potential biological roles. Particular emphasis is placed on its function in insect chemical communication, alongside a broader discussion of monounsaturated fatty acid signaling pathways. This document aims to serve as a valuable resource for researchers investigating the therapeutic and biotechnological potential of this specific fatty acid isomer.
Natural Sources of 11(Z)-Hexadecenoic Acid
11(Z)-Hexadecenoic acid has been identified in a diverse range of organisms, from extremophilic archaea to plants and insects. While its concentration can vary significantly, the following table summarizes the reported quantitative data from several natural sources.
| Natural Source | Organism/Product Type | Percentage/Concentration of 11(Z)-Hexadecenoic Acid |
| Chilean Hazelnut Oil | Gevuina avellana | A significant component of the hexadecenoic acid fraction, which constitutes 21.5% to 25.4% of total fatty acids. The exact percentage of the 11(Z) isomer is not specified in all literature but is a known constituent.[1] |
| Ewe's Milk Fat | Ovis aries | Present in milk fat, with levels increasing with dietary lipid supplementation from sources like linseed, sunflower, olive, or fish oils. Specific percentages are variable.[2] |
| Silkworm | Insect | A key intermediate in the biosynthesis of pheromones.[[“]] |
| Various Moth Species | Insect | Precursor in the pheromone biosynthetic pathway of moths such as Cadra cautella and Spodoptera exigua. |
| Archaea | Pyrococcus furiosus | Reported as one of 18 fatty acids identified, present as a minor component.[[“]] |
| Honeysuckle | Lonicera japonica | Presence has been noted in available data.[[“]] |
| Mole Cricket | Gryllotalpa orientalis | Has been reported in this insect. |
| Marine Bacteria | Cytophaga hutchinsonii | Identified in the lipids of this bacterium. |
Isolation and Purification of 11(Z)-Hexadecenoic Acid
The isolation of 11(Z)-hexadecenoic acid from natural sources requires a multi-step process involving lipid extraction, saponification, esterification, and chromatographic separation to isolate the specific isomer. The following is a detailed experimental protocol that can be adapted based on the starting material.
General Experimental Workflow
The overall process for isolating 11(Z)-hexadecenoic acid is depicted in the workflow diagram below.
Caption: General Experimental Workflow for Isolation
Detailed Experimental Protocols
2.2.1. Lipid Extraction
-
Objective: To extract total lipids from the source material.
-
Method (Soxhlet Extraction for Seeds/Plant Material):
-
Grind the dried source material (e.g., Gevuina avellana seeds) to a fine powder.
-
Place the powdered material in a porous thimble.
-
Extract the lipids using a Soxhlet apparatus with n-hexane as the solvent for 6-8 hours.
-
Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude lipid extract.
-
2.2.2. Saponification and Esterification to Fatty Acid Methyl Esters (FAMEs)
-
Objective: To hydrolyze the triacylglycerols and esterify the resulting free fatty acids to their methyl esters for chromatographic analysis and separation.
-
Protocol:
-
Dissolve the crude lipid extract in a minimal amount of toluene.
-
Add a 0.5 M solution of potassium hydroxide (B78521) in methanol (B129727) and reflux the mixture for 1-2 hours.
-
After cooling, add 14% boron trifluoride-methanol solution and reflux for another 30 minutes to methylate the fatty acids.
-
Add n-hexane and a saturated sodium chloride solution to the cooled mixture and shake vigorously.
-
Allow the layers to separate and collect the upper hexane (B92381) layer containing the FAMEs.
-
Wash the hexane layer with distilled water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
2.2.3. Argentation (Silver Ion) Chromatography
-
Objective: To separate the FAMEs based on the number and configuration of their double bonds. Argentation chromatography is highly effective for separating monounsaturated from saturated and polyunsaturated fatty acids.
-
Protocol (Preparative Thin-Layer Chromatography - TLC):
-
Prepare TLC plates coated with silica (B1680970) gel impregnated with silver nitrate (B79036) (typically 10-20% by weight).
-
Apply the concentrated FAMEs as a band onto the plate.
-
Develop the plate in a suitable solvent system, such as hexane:diethyl ether (e.g., 90:10 v/v). The polarity can be adjusted to optimize separation.
-
Saturated FAMEs will have the highest Rf values, followed by monounsaturated, and then polyunsaturated FAMEs.
-
Visualize the bands under UV light after spraying with a fluorescent indicator (e.g., 2',7'-dichlorofluorescein).
-
Scrape the band corresponding to the monounsaturated FAMEs.
-
Elute the FAMEs from the silica gel using diethyl ether or a mixture of hexane and diethyl ether.
-
Concentrate the eluate to obtain a fraction enriched in monounsaturated FAMEs.
-
2.2.4. Preparative High-Performance Liquid Chromatography (HPLC)
-
Objective: To isolate the 11(Z)-hexadecenoic acid methyl ester from other monounsaturated isomers.
-
Protocol:
-
Utilize a reversed-phase HPLC system with a C18 column.
-
The mobile phase is typically a gradient of acetonitrile (B52724) and water.
-
Inject the monounsaturated FAME fraction obtained from argentation chromatography.
-
Monitor the elution profile using a UV detector (around 205 nm for FAMEs) or a refractive index detector.
-
Collect the fraction corresponding to the retention time of 11(Z)-hexadecenoic acid methyl ester (determined using a standard if available, or by subsequent analysis of collected fractions).
-
Evaporate the solvent to obtain the purified FAME.
-
2.2.5. Hydrolysis of FAME to Free Fatty Acid
-
Objective: To convert the purified methyl ester back to the free fatty acid.
-
Protocol:
-
Saponify the purified 11(Z)-hexadecenoic acid methyl ester with methanolic KOH as described in section 2.2.2.
-
After saponification, acidify the mixture with hydrochloric acid to protonate the fatty acid.
-
Extract the free fatty acid with n-hexane.
-
Wash the hexane layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield pure 11(Z)-hexadecenoic acid.
-
Biological Significance and Signaling Pathways
Role in Insect Pheromone Biosynthesis
The most well-characterized biological role of 11(Z)-hexadecenoic acid is as a crucial precursor in the biosynthesis of sex pheromones in various moth species. This pathway typically originates from palmitic acid (16:0).
Caption: Pheromone Biosynthesis Pathway
In this pathway, the enzyme Δ11-desaturase introduces a double bond at the 11th position of palmitic acid, forming 11(Z)-hexadecenoic acid.[4][5] This intermediate can then undergo chain shortening through a process analogous to β-oxidation to produce shorter-chain fatty acids that are further modified (e.g., by reduction and acetylation) to yield the final pheromone components.
Potential Signaling Roles of Monounsaturated Fatty Acids
While specific signaling pathways for 11(Z)-hexadecenoic acid (C16:1n-5) are not yet well-defined in mammalian systems, research on other monounsaturated fatty acid (MUFA) isomers, such as palmitoleic acid (16:1n-7) and oleic acid (18:1n-9), has revealed their involvement in various cellular signaling cascades. These MUFAs can act as signaling molecules that influence metabolic processes and cellular responses.
Caption: Generalized MUFA Signaling Pathways
Monounsaturated fatty acids can exert their effects through several mechanisms:
-
Membrane Receptors: MUFAs can bind to G-protein coupled receptors (GPCRs) on the cell surface, such as GPR40 and GPR120, initiating intracellular signaling cascades that can influence calcium mobilization, MAPK pathways, and PI3K/Akt signaling.
-
Nuclear Receptors: As ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), MUFAs can directly modulate the transcription of genes involved in lipid metabolism, inflammation, and energy homeostasis.
-
Incorporation into Cellular Lipids: The incorporation of MUFAs into membrane phospholipids (B1166683) can alter membrane fluidity and the function of membrane-associated proteins.
Given that 11(Z)-hexadecenoic acid is a structural isomer of other biologically active hexadecenoic acids, it is plausible that it may also have roles in mammalian cell signaling, although this remains an area for future investigation.
Conclusion
11(Z)-Hexadecenoic acid is a naturally occurring monounsaturated fatty acid with a well-established role in insect biochemistry and a presence across various biological kingdoms. This guide has provided a summary of its known natural sources, detailed protocols for its isolation, and an overview of its biological significance. The methodologies described for isolation, particularly the combination of argentation chromatography and preparative HPLC, offer a robust approach for obtaining this specific isomer in high purity for further research. While its role in pheromone biosynthesis is clear, the potential for other biological activities, particularly in mammalian systems, warrants further investigation. This document provides a foundational resource for scientists and researchers aiming to explore the chemical, biological, and therapeutic potential of 11(Z)-hexadecenoic acid.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. medchemexpress.com [medchemexpress.com]
- 3. consensus.app [consensus.app]
- 4. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analusis.edpsciences.org [analusis.edpsciences.org]
The Pivotal Role of Unsaturation: A Technical Guide to the Physicochemical Properties of Ether Lipids
For Researchers, Scientists, and Drug Development Professionals
Unsaturated ether lipids, a unique class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, are integral components of cellular membranes and active participants in a myriad of biological processes. Their distinct chemical structure, particularly the presence of a vinyl ether bond in plasmalogens, imparts unique physicochemical properties that differentiate them from their more common diacyl counterparts. This in-depth guide explores the core physicochemical properties of unsaturated ether lipids, offering insights into their structure, stability, and membrane dynamics. It provides detailed experimental protocols for their characterization and visualizes their involvement in critical signaling pathways, serving as a vital resource for researchers in lipidomics, cell biology, and drug development.
Structural Hallmarks and Physicochemical Characteristics
Unsaturated ether lipids are broadly classified into two main types: plasmalogens, which possess a vinyl ether linkage (alk-1'-enyl-acyl-glycerophospholipids), and platelet-activating factor (PAF) and its analogs, which have a saturated ether linkage (alkyl-acyl-glycerophospholipids). The presence of the ether bond, and in plasmalogens, the adjacent double bond, profoundly influences their three-dimensional structure and chemical reactivity.
Molecular Geometry and Membrane Packing
The absence of a carbonyl group at the sn-1 position in ether lipids, in contrast to ester-linked lipids, leads to a more compact and ordered packing within the membrane bilayer. This tighter packing is further influenced by the cis configuration of the vinyl ether double bond in plasmalogens. These structural nuances affect membrane fluidity, permeability, and the formation of non-lamellar structures, which are crucial for processes like membrane fusion.
Chemical Stability and Antioxidant Properties
A defining feature of plasmalogens is the high reactivity of the vinyl ether bond toward reactive oxygen species (ROS). This susceptibility allows plasmalogens to act as sacrificial antioxidants, protecting other membrane components, such as polyunsaturated fatty acids (PUFAs), from oxidative damage. The bond dissociation energy of the C-O bond in a vinyl ether is a key determinant of this antioxidant capacity.
Table 1: Key Physicochemical Properties of Unsaturated Ether Lipids
| Property | Value/Observation | Significance |
| Phase Transition Temperature (Tm) | Generally lower than their diacyl counterparts with the same acyl chains.[1][2] | Influences membrane fluidity and the formation of lipid domains. The presence of unsaturation further lowers the Tm. |
| Specific values for various unsaturated ether lipids are not readily available in a comparative format. | ||
| Critical Micelle Concentration (CMC) | Dependent on the headgroup and acyl chain length.[3][4] | Determines the concentration at which these lipids self-assemble into micelles in aqueous solutions. |
| Specific values for various unsaturated ether lipids are not readily available in a comparative format. | ||
| Bond Dissociation Energy (Vinyl Ether C-O) | Approx. 76.0 kcal/mol (for Phenyl Vinyl Ether as a model)[5] | The relatively low bond energy contributes to the susceptibility of the vinyl ether bond to oxidation, underpinning the antioxidant function of plasmalogens. |
| Membrane Fluidity (DPH Anisotropy) | Incorporation of ether lipids can decrease membrane fluidity (increase DPH anisotropy) due to more ordered packing compared to some diacyl lipids.[6] | Affects the lateral diffusion of membrane proteins and lipids, influencing signaling and transport. |
| Specific comparative values for different unsaturated ether lipids are not readily available. | ||
| Antioxidant Capacity (ORAC) | Plasmalogens exhibit significant antioxidant capacity, scavenging peroxyl radicals.[7] | Protects cellular membranes from oxidative stress. |
| Specific ORAC values for different plasmalogen species are not consistently reported in a standardized format. |
Experimental Protocols for Characterization
The unique structural features of unsaturated ether lipids necessitate specialized analytical techniques for their extraction, separation, and quantification.
Lipid Extraction
A robust lipid extraction method is crucial to ensure the recovery of these often low-abundance lipids without degradation. The Folch and Bligh & Dyer methods are commonly employed, with modifications to improve the recovery of polar lipids.
Protocol: Modified Bligh & Dyer Lipid Extraction
-
Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform (B151607):methanol (1:2, v/v). For every 1 g of tissue, use 3 mL of the solvent mixture.
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.
-
Drying: Dry the lipid extract under a stream of nitrogen gas.
-
Storage: Resuspend the dried lipids in a suitable solvent (e.g., chloroform:methanol 2:1) and store at -80°C under an inert atmosphere (e.g., argon) to prevent oxidation.
Chromatographic Separation and Mass Spectrometric Analysis
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for the detailed analysis of ether lipid species.
Protocol: HPLC-MS/MS Analysis of Unsaturated Ether Lipids
-
Chromatographic Separation:
-
Column: Use a C18 or C8 reversed-phase column for separation based on hydrophobicity.
-
Mobile Phase: Employ a gradient elution with a binary solvent system, such as:
-
Solvent A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.
-
Solvent B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
-
Gradient: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B to elute lipids of increasing hydrophobicity.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes for comprehensive analysis.
-
MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) to identify specific lipid species. Precursor ion scanning and neutral loss scans are particularly useful for identifying ether lipids based on their characteristic headgroups and neutral losses. For plasmalogens, characteristic fragment ions resulting from the cleavage of the vinyl ether bond can be monitored.
-
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the thermotropic behavior of lipid bilayers, providing information on phase transition temperatures (Tm) and enthalpies (ΔH).
Protocol: DSC Analysis of Ether Lipid Liposomes
-
Liposome (B1194612) Preparation:
-
Prepare a lipid film by drying the desired ether lipid composition from a chloroform solution under a stream of nitrogen, followed by vacuum desiccation for at least 2 hours.
-
Hydrate the lipid film with a suitable buffer (e.g., PBS, pH 7.4) by vortexing above the lipid's phase transition temperature.
-
To obtain unilamellar vesicles, subject the multilamellar vesicle suspension to extrusion through polycarbonate filters of defined pore size (e.g., 100 nm).[8]
-
-
DSC Measurement:
-
Load the liposome suspension into the sample cell of the DSC instrument. Load the same buffer into the reference cell.
-
Scan the sample and reference cells over a desired temperature range (e.g., 10°C to 80°C) at a controlled heating and cooling rate (e.g., 1°C/min).[9]
-
The resulting thermogram will show endothermic or exothermic peaks corresponding to phase transitions. The peak maximum is taken as the Tm.[10][11]
-
Assessment of Antioxidant Capacity
The antioxidant properties of plasmalogens can be quantified using various assays that measure the inhibition of lipid peroxidation.
Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.[12][13]
-
Induce Lipid Peroxidation: Prepare liposomes containing the unsaturated ether lipid and a polyunsaturated fatty acid. Induce peroxidation using a free radical generator like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
TBA Reaction: Add thiobarbituric acid (TBA) reagent to the liposome suspension and heat at 95°C for 60 minutes.
-
Measurement: Cool the samples and measure the absorbance of the resulting pink-colored MDA-TBA adduct at 532 nm.[14][15]
-
Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA. A decrease in MDA formation in the presence of the ether lipid indicates its antioxidant activity.
Involvement in Cellular Signaling Pathways
Unsaturated ether lipids are not merely structural components but also act as signaling molecules and modulators of signaling platforms.
Platelet-Activating Factor (PAF) Receptor Signaling
Platelet-activating factor (PAF) is a potent signaling ether lipid that mediates a wide range of inflammatory and physiological responses through its G-protein coupled receptor, the PAF receptor (PAFR).[16][17]
Caption: PAF Receptor Signaling Pathway.
Role in Lipid Rafts
Ether lipids, particularly plasmalogens, are enriched in lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction. Their unique structure contributes to the formation and stability of these domains.[18][19]
Caption: Ether Lipids in Lipid Raft Signaling.
Conclusion and Future Directions
Unsaturated ether lipids are a fascinating and functionally diverse class of molecules. Their unique physicochemical properties, driven by the ether linkage, bestow upon them critical roles in maintaining membrane integrity, defending against oxidative stress, and participating in complex signaling networks. The detailed experimental protocols provided herein offer a roadmap for researchers to accurately characterize these lipids and unravel their intricate functions. Future research should focus on elucidating the specific roles of different unsaturated ether lipid species in health and disease, paving the way for the development of novel diagnostic markers and therapeutic interventions targeting ether lipid metabolism and signaling.
References
- 1. Seasonal changes in thermotropic behavior of phosphatidylcholine and phosphatidylethanolamine in different organs of the ascidian Halocynthia aurantium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interconversion of bilayer phase transition temperatures between phosphatidylethanolamines and phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanoscience.com [nanoscience.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmalogen oxidation induces the generation of excited molecules and electrophilic lipid species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. jasco-global.com [jasco-global.com]
- 14. Mechanism of lipid peroxidation of liposomes by cold atmospheric pressure plasma jet irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipid raft - Wikipedia [en.wikipedia.org]
Preliminary Biological Screening of 11(Z)-Octadecaenoic Acid: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
11(Z)-Octadecaenoic acid, more commonly known as cis-vaccenic acid, is a monounsaturated omega-7 fatty acid found in a variety of natural sources. Preliminary biological screenings have revealed its potential involvement in several key cellular processes, indicating a promising avenue for further investigation in drug development. This technical guide provides a comprehensive overview of the preliminary biological screening of 11(Z)-octadecaenoic acid, detailing its activities in anticancer, anti-inflammatory, and antioxidant domains. This document summarizes available quantitative data, presents detailed experimental protocols for key assays, and includes visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development.
Introduction
11(Z)-Octadecaenoic acid (cis-vaccenic acid) is a structural isomer of oleic acid. It is the predominant trans-fatty acid in ruminant fats and dairy products and can be synthesized endogenously. Recent studies have begun to shed light on its diverse biological activities, sparking interest in its potential as a therapeutic agent. This guide focuses on three key areas of its preliminary biological screening: anticancer, anti-inflammatory, and antioxidant activities.
Anticancer Activity
Recent research has highlighted the role of cis-vaccenic acid in cancer cell biology, particularly in prostate cancer.
Quantitative Data: Prostate Cancer Cell Viability
Studies have shown that cis-vaccenic acid can promote the viability of prostate cancer cell lines. The following table summarizes the observed effects.[1]
| Cell Line | Treatment Condition | Normalized Cell Viability (Mean ± SEM) |
| LNCaP | ELOVL5 Knockdown | Data Not Available |
| LNCaP | ELOVL5 Knockdown + 10 µM cis-vaccenic acid | ~1.0 |
| MR49F | ELOVL5 Knockdown | Data Not Available |
| MR49F | ELOVL5 Knockdown + 10 µM cis-vaccenic acid | ~1.0 |
| LNCaP | SCD1 Inhibition (A939572) | ~0.4 |
| LNCaP | SCD1 Inhibition (A939572) + 10 µM cis-vaccenic acid | ~0.8 |
| MR49F | SCD1 Inhibition (A939572) | ~0.3 |
| MR49F | SCD1 Inhibition (A939572) + 10 µM cis-vaccenic acid | ~0.7 |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
11(Z)-Octadecaenoic acid (cis-vaccenic acid)
-
Prostate cancer cell lines (e.g., LNCaP, MR49F)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of cis-vaccenic acid in complete medium. Remove the old medium from the wells and add 100 µL of the prepared dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Experimental Workflow: Anticancer Screening
Caption: Workflow for MTT-based anticancer screening of cis-vaccenic acid.
Anti-inflammatory Activity
Cis-vaccenic acid has been shown to modulate the expression of key adhesion molecules involved in inflammation.
Qualitative Data: Inhibition of VCAM-1 and ICAM-1 Expression
Experimental Protocol: Western Blot for VCAM-1 and ICAM-1
Materials:
-
Human Microvascular Endothelial Cells (HMECs)
-
11(Z)-Octadecaenoic acid (cis-vaccenic acid)
-
TNF-α or LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-VCAM-1, anti-ICAM-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture HMECs to confluence. Pre-treat cells with an inflammatory stimulus (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for 4-6 hours. Then, treat the cells with varying concentrations of cis-vaccenic acid for 18-24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against VCAM-1, ICAM-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the expression of VCAM-1 and ICAM-1 to the loading control.
Experimental Workflow: Anti-inflammatory Screening
Caption: Workflow for Western blot-based anti-inflammatory screening.
Antioxidant Activity
The potential for cis-vaccenic acid to act as an antioxidant is an area of interest, although specific quantitative data is limited in the current literature. Standard assays can be employed to evaluate this activity.
Quantitative Data: Antioxidant Activity
Specific IC50 values for the antioxidant activity of 11(Z)-octadecaenoic acid from DPPH and ABTS assays were not found in the reviewed literature. The table below is a template for how such data would be presented.
| Assay | IC50 (µg/mL) of cis-Vaccenic Acid | IC50 (µg/mL) of Ascorbic Acid (Standard) |
| DPPH Radical Scavenging | Data Not Available | e.g., 5.0 |
| ABTS Radical Scavenging | Data Not Available | e.g., 3.5 |
Experimental Protocols: Antioxidant Assays
Materials:
-
11(Z)-Octadecaenoic acid (cis-vaccenic acid)
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (standard)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of cis-vaccenic acid and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Materials:
-
11(Z)-Octadecaenoic acid (cis-vaccenic acid)
-
ABTS solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
Ethanol (B145695) or PBS
-
Ascorbic acid (standard)
-
96-well plate
-
Microplate reader
Procedure:
-
ABTS Radical Cation Generation: Mix ABTS solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
ABTS Solution Preparation: Dilute the ABTS radical cation solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 10 µL of the sample or standard to 190 µL of the diluted ABTS solution in a 96-well plate.
-
Incubation: Incubate for 6 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.
Experimental Workflow: Antioxidant Screening
Caption: Workflow for DPPH and ABTS-based antioxidant screening.
Signaling Pathways
Fatty acids exert their effects through various signaling pathways. One key receptor for long-chain fatty acids is G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).
GPR120 Signaling Pathway
Activation of GPR120 by fatty acids can lead to the recruitment of β-arrestin-2, which in turn can inhibit inflammatory pathways by interfering with the TAK1-TAB1 complex. This is a key mechanism for the anti-inflammatory effects of certain fatty acids.
Caption: Simplified GPR120 signaling pathway in anti-inflammation.
Conclusion
Preliminary biological screenings of 11(Z)-octadecaenoic acid (cis-vaccenic acid) indicate its potential as a bioactive compound with roles in anticancer and anti-inflammatory pathways. While quantitative data for some of its activities, particularly antioxidant effects, are still emerging, the established protocols and qualitative findings provide a strong foundation for further investigation. This technical guide serves as a resource for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic potential of this fatty acid. Future research should focus on generating robust quantitative data for its various biological effects and exploring its mechanisms of action in greater detail.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 11(Z)-Etheroleic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ether lipids are a unique class of glycerolipids where the alkyl chain is attached to the glycerol (B35011) backbone via an ether linkage, rather than the more common ester linkage.[1][2][3] These lipids and their synthetic analogues have garnered significant interest in the scientific community due to their diverse biological activities, including roles in cell signaling and their potential as therapeutic agents.[1][3] 11(Z)-Etheroleic acid is a synthetic analogue of oleic acid, incorporating both a Z-configured double bond and an ether linkage within its C18 backbone. This structural modification can impart unique physicochemical properties and biological activities compared to its naturally occurring ester-linked counterpart.
This document provides a detailed protocol for a plausible chemical synthesis of a representative this compound isomer, specifically (Z)-12-oxa-octadec-11-enoic acid, for research applications. The synthesis is based on the robust and stereoselective Wittig reaction.
Proposed Synthetic Pathway
The synthesis of (Z)-12-oxa-octadec-11-enoic acid is proposed to proceed via a three-step route, commencing with commercially available starting materials. The key step for establishing the Z-configured double bond is a Wittig reaction between a C10 aldehyde-ester and a C7 phosphonium (B103445) ylide.
Diagram of the Proposed Synthetic Pathway
Caption: Overall synthetic scheme for this compound.
Quantitative Data Summary
The following table summarizes the expected yields and purity for each step of the synthesis.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by GC/NMR) |
| 1 | Methyl 10-oxodecanoate | Methyl 10-undecenoate | 200.29 | 10.1 | 8.5 | 84 | >95% |
| 2 | (Hexyloxymethyl)triphenylphosphonium chloride | Chloromethyl hexyl ether | 428.97 | 14.2 | 12.5 | 88 | >97% |
| 3a | Methyl (Z)-12-oxa-octadec-11-enoate | Methyl 10-oxodecanoate | 298.48 | 8.9 | 6.7 | 75 | >98% (Z-isomer) |
| 3b | (Z)-12-oxa-octadec-11-enoic acid | Methyl (Z)-12-oxa-octadec-11-enoate | 284.45 | 6.4 | 5.9 | 92 | >99% |
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions involving air- or moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Synthesis of Methyl 10-oxodecanoate
Objective: To synthesize the C10 aldehyde-ester intermediate via ozonolysis of methyl 10-undecenoate.
Materials:
-
Methyl 10-undecenoate (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃)
-
Dimethyl sulfide (B99878) (DMS) (1.5 eq)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve methyl 10-undecenoate in a 3:1 mixture of DCM and MeOH in a three-neck flask equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Slowly add dimethyl sulfide to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield methyl 10-oxodecanoate as a colorless oil.
Protocol 2: Synthesis of (Hexyloxymethyl)triphenylphosphonium chloride
Objective: To prepare the phosphonium salt (Wittig reagent precursor) from 1-hexanol.
Materials:
-
1-Hexanol (1.0 eq)
-
Paraformaldehyde (1.1 eq)
-
Hydrogen chloride (HCl) gas
-
Triphenylphosphine (B44618) (PPh₃) (1.0 eq)
-
Toluene (B28343), anhydrous
Procedure:
-
Preparation of Chloromethyl hexyl ether: In a well-ventilated fume hood, cool 1-hexanol to 0 °C.
-
Add paraformaldehyde and bubble dry HCl gas through the mixture with vigorous stirring until the paraformaldehyde dissolves.
-
Separate the organic layer, wash with cold water and brine, and dry over anhydrous calcium chloride. The crude chloromethyl hexyl ether is used immediately in the next step.
-
Formation of Phosphonium Salt: Dissolve triphenylphosphine in anhydrous toluene under a nitrogen atmosphere.
-
Add the crude chloromethyl hexyl ether dropwise to the triphenylphosphine solution.
-
Heat the reaction mixture to reflux and stir for 24 hours. A white precipitate will form.
-
Cool the mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield (hexyloxymethyl)triphenylphosphonium chloride.
Protocol 3: Synthesis of (Z)-12-oxa-octadec-11-enoic acid
Objective: To perform the Wittig reaction to form the Z-alkene and subsequent hydrolysis to the final product.
Materials:
-
(Hexyloxymethyl)triphenylphosphonium chloride (1.1 eq)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Methyl 10-oxodecanoate (1.0 eq)
-
Lithium hydroxide (B78521) (LiOH) (3.0 eq)
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
Procedure:
-
Wittig Reaction: Suspend (hexyloxymethyl)triphenylphosphonium chloride in anhydrous THF in a flame-dried, two-neck flask under nitrogen.
-
Cool the suspension to -78 °C.
-
Add NaHMDS solution dropwise. The solution should turn deep orange, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of methyl 10-oxodecanoate in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude ester by flash column chromatography (eluent: hexane/ethyl acetate) to obtain methyl (Z)-12-oxa-octadec-11-enoate.
-
Hydrolysis: Dissolve the purified ester in a 3:1 mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature for 6 hours.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield (Z)-12-oxa-octadec-11-enoic acid as a pale yellow oil.
Potential Research Applications and Signaling Pathways
Ether lipids and their analogues can influence various cellular processes. While the specific biological role of this compound is a subject for investigation, it can be hypothesized to interact with pathways involving lipid signaling and membrane dynamics. For instance, it could potentially modulate the activity of protein kinase C (PKC) or interfere with signaling cascades initiated by phospholipases.
Hypothetical Signaling Pathway Involving an Ether Lipid Analogue
Caption: Hypothetical modulation of the PLC/PKC signaling pathway.
Experimental Workflow for Biological Evaluation
The biological activity of the synthesized this compound can be assessed using a variety of in vitro assays. A typical workflow is outlined below.
Workflow for In Vitro Biological Activity Screening
Caption: Workflow for evaluating the biological effects of the compound.
References
Analytical Methods for the Detection of 11(Z)-Hexadecenoic Acid
Application Note
Introduction
11(Z)-Hexadecenoic acid, also known as 11(Z)-Etheroleic acid or cis-11-Hexadecenoic acid, is a monounsaturated fatty acid that has been identified in various biological systems.[1][2] Its isomers, such as palmitoleic acid (9cis-16:1) and sapienic acid (6cis-16:1), are emerging as significant biomarkers in metabolic health and disease, with their levels being altered in conditions like obesity.[3][4][5] Accurate and sensitive analytical methods are crucial for elucidating the biological roles of 11(Z)-Hexadecenoic acid and for its potential as a biomarker in drug development. This document provides detailed protocols for the detection and quantification of 11(Z)-Hexadecenoic acid, primarily focusing on gas chromatography-mass spectrometry (GC-MS) based methods.
Overview of Analytical Approaches
The analysis of fatty acids like 11(Z)-Hexadecenoic acid from biological matrices typically involves three key stages:
-
Lipid Extraction: Isolation of total lipids from the sample.
-
Derivatization: Conversion of fatty acids into volatile esters, most commonly fatty acid methyl esters (FAMEs), to improve their chromatographic properties.[6]
-
Chromatographic Separation and Detection: Separation of FAMEs by gas chromatography followed by detection using mass spectrometry for identification and quantification.
Alternative methods include liquid chromatography-mass spectrometry (LC-MS), which can offer rapid quantification of fatty acids.[7]
Quantitative Data Summary
The following table summarizes the concentrations of hexadecenoic acid isomers found in human blood lipids, providing a reference for expected physiological levels.
| Fatty Acid Isomer | Sample Matrix | Subject Group | Concentration (μmol/mL ± SEM) | Reference |
| Palmitoleic acid (9cis-16:1) | Red Blood Cell Membrane Phospholipids | Lean Healthy Controls (n=50) | 0.046 ± 0.002 | [3] |
| Morbidly Obese (n=50) | 0.081 ± 0.003 | [3] | ||
| Plasma Cholesteryl Esters | Lean Healthy Controls (n=50) | 0.222 ± 0.010 | [3] | |
| Morbidly Obese (n=50) | 0.291 ± 0.018 | [3] | ||
| Sapienic acid (6cis-16:1) | Red Blood Cell Membrane Phospholipids | Lean Healthy Controls (n=50) | 0.010 ± 0.0004 | [3] |
| Morbidly Obese (n=50) | 0.021 ± 0.001 | [3] | ||
| Plasma Cholesteryl Esters | Lean Healthy Controls (n=50) | 0.025 ± 0.001 | [3] | |
| Morbidly Obese (n=50) | 0.013 ± 0.001 | [3] |
Experimental Protocols
Protocol 1: Total Lipid Extraction from Biological Samples
This protocol is a modified Folch method suitable for extracting lipids from plasma, cells, or tissues.
Materials:
-
Chloroform
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas stream
-
Centrifuge
Procedure:
-
Homogenize the biological sample (e.g., 100 µL of plasma, 1-10 million cells, or 10-50 mg of tissue) in a glass centrifuge tube.
-
Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate at room temperature for 30 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
The dried lipid extract is now ready for derivatization.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (BF₃)-Methanol
This is a widely used method for the esterification of free fatty acids and transesterification of esterified fatty acids.[6][8]
Materials:
-
Dried lipid extract from Protocol 1
-
12-14% Boron Trifluoride in methanol (BF₃-Methanol)[6]
-
Hexane (B92381) or Heptane[6]
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (B86663)
-
Screw-capped glass tubes with PTFE liners
-
Heating block or water bath
Procedure:
-
Add 2 mL of 12-14% BF₃-Methanol solution to the dried lipid extract in a screw-capped glass tube.[6]
-
Cap the tube tightly and heat at 60-80°C for 60 minutes.[6][8]
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane (or heptane) to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the organic layer.
-
Centrifuge at 1,000 x g for 5 minutes to facilitate phase separation.
-
Carefully transfer the upper organic layer (containing FAMEs) to a clean glass vial.
-
Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs
This protocol provides a general framework for the separation and detection of FAMEs, including 11(Z)-Hexadecenoic acid methyl ester.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., (50%-cyanopropyl)-methylpolysiloxane column, such as DB-23).[3][9]
GC Conditions (Example):
-
Column: DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness)[3]
-
Carrier Gas: Helium at a constant pressure of 29 psi[3]
-
Injector Temperature: 230°C[3]
-
Injection Mode: Split (50:1)[3]
-
Oven Temperature Program:
-
Initial temperature: 195°C, hold for 26 minutes
-
Ramp 1: Increase by 10°C/min to 205°C, hold for 13 minutes
-
Ramp 2: Increase by 30°C/min to 240°C, hold for 10 minutes[3]
-
-
Injection Volume: 1 µL
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-550
-
Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification
Data Analysis:
-
Identification of FAMEs is based on comparison of their retention times and mass spectra with those of authentic standards. The NIST Mass Spectral Library can also be used for tentative identification.[10]
-
Quantification is achieved by integrating the peak areas of the target FAMEs and comparing them to a calibration curve generated using certified standards. An internal standard (e.g., a fatty acid not present in the sample, like C17:0) should be used to correct for variations in extraction and derivatization efficiency.
Visualizations
Biosynthetic Pathways of Hexadecenoic Acid Isomers
The following diagram illustrates the biosynthetic pathways leading to the formation of different C16 monounsaturated fatty acid isomers from palmitic acid.
Caption: Biosynthesis of C16:1 isomers from palmitic acid.
Experimental Workflow for 11(Z)-Hexadecenoic Acid Analysis
This diagram outlines the key steps involved in the analytical workflow for detecting and quantifying 11(Z)-Hexadecenoic acid in biological samples.
Caption: Workflow for 11(Z)-Hexadecenoic acid analysis.
References
- 1. larodan.com [larodan.com]
- 2. 11(Z)-Hexadecenoic acid - CD Biosynsis [biosynsis.com]
- 3. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. mdpi.com [mdpi.com]
- 10. Hexadecenoic acid, Z-11- [webbook.nist.gov]
Application Note: Mass Spectrometry Analysis of 11(Z)-Etheroleic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(Z)-Etheroleic acid is an ether-linked fatty acid with potential roles in various physiological and pathological processes. Ether lipids, as a class, are integral components of cellular membranes and are involved in critical signaling pathways. Their unique ether linkage confers resistance to certain lipases and oxidative stress, suggesting distinct biological functions compared to their ester-linked counterparts. Accurate and sensitive quantification of specific ether lipids like this compound is crucial for understanding their biological significance and for the development of novel therapeutics. This application note provides a detailed protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the analysis of this compound.
| Parameter | Value | Details |
| Molecular Formula | C₁₈H₃₀O₃ | [1] |
| Molecular Weight | 294.43 g/mol | [1] |
| Precursor Ion (Negative Mode) | m/z 293.21 | [M-H]⁻ |
| Precursor Ion (Positive Mode) | m/z 295.23 | [M+H]⁺ |
| Predicted Major Fragment Ions (Negative Mode CID) | m/z 155.11, 125.09, 97.06 | Predicted based on cleavage of the ether bond and subsequent fragmentations. |
| Predicted Major Fragment Ions (Positive Mode CID) | m/z 277.22, 139.11, 111.08 | Predicted based on neutral loss of water and hydrocarbon fragments. |
| Estimated Retention Time (C18 Column) | 8-12 min | Dependent on the specific LC gradient and column dimensions. |
| Ionization Mode | Electrospray Ionization (ESI) | Recommended in both positive and negative modes for comprehensive analysis. |
Experimental Protocols
Sample Preparation: Lipid Extraction
A robust lipid extraction is critical for accurate quantification. The following protocol is based on the widely used Methyl-tert-butyl ether (MTBE) method for its efficiency and suitability for high-throughput lipidomics.[2][3][4][5]
Materials:
-
Biological sample (e.g., plasma, cell lysate, tissue homogenate)
-
Methanol (B129727) (MeOH), LC-MS grade
-
Methyl-tert-butyl ether (MTBE), LC-MS grade
-
Water, LC-MS grade
-
Internal standard (e.g., a deuterated or odd-chain ether lipid)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g and 4°C)
-
Sample concentrator (e.g., SpeedVac)
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Add 200 µL of cold methanol containing the internal standard.
-
Vortex the mixture for 30 seconds.
-
Add 800 µL of cold MTBE.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add 200 µL of water to induce phase separation.
-
Vortex for 20 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]
-
Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.
-
Dry the extracted lipids in a sample concentrator.
-
Reconstitute the dried lipid extract in 100 µL of a solution of acetonitrile/isopropanol/water (65:30:5 v/v/v) for LC-MS/MS analysis.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate[6]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
LC Gradient:
Time (min) % Mobile Phase B 0.0 90 2.0 70 12.0 10 15.0 10 15.1 90 | 20.0 | 90 |
MS Conditions:
-
Ionization Mode: ESI, Positive and Negative
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions from the precursor ions to the predicted fragment ions.
Visualizations
References
- 1. Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional roles of ether lipids [journal.hep.com.cn]
- 3. Unequivocal Mapping of Molecular Ether Lipid Species by LC–MS/MS in Plasmalogen-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Ether Lipids by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ether lipids are a unique class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone.[1][2] This structural feature confers distinct chemical properties and biological functions compared to the more common diacyl phospholipids.[1][2] Two major types of ether lipids are plasmalogens, which possess a vinyl-ether bond at the sn-1 position, and platelet-activating factor (PAF), an alkyl-ether linked signaling molecule.[3][4] Ether lipids are integral components of cell membranes, particularly in the nervous, cardiovascular, and immune systems, and are involved in critical cellular processes such as membrane fusion, signal transduction, and protection against oxidative stress.[1][2][5]
Given their roles in both normal physiology and various pathologies, including neurological disorders, cancer, and metabolic diseases, the accurate quantification of ether lipid species is of significant interest in biomedical research and drug development.[2][4][5] This application note provides a detailed protocol for the sensitive and specific quantification of ether lipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for lipidomics.[6][7]
Experimental Protocols
Sample Preparation: Lipid Extraction
Accurate quantification begins with efficient and reproducible extraction of lipids from biological matrices. The following protocol is a modified Bligh-Dyer or Folch extraction method using methyl-tert-butyl ether (MTBE), which offers improved phase separation.[7][8][9]
Materials:
-
Biological sample (e.g., plasma, serum, tissue homogenate, cell pellet)
-
Methanol (LC-MS grade)[6]
-
LC-MS grade water
-
Internal Standards (IS): A mix of deuterated or odd-chain ether lipid standards (e.g., PE(P-18:0/18:1-d9), PC(P-16:0/16:0-d9), [2H]PAF).[11][12] The use of class-specific internal standards is crucial for accurate quantification.[13]
-
Butylated hydroxytoluene (BHT) to prevent oxidation[6]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., centrifugal evaporator)
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 200 µL of the biological sample.
-
Add 750 µL of cold MTBE containing the internal standard mixture and a final concentration of 0.01% BHT.
-
Vortex for 10 seconds and shake for 6 minutes at 4°C.[9]
-
Add 188 µL of LC-MS grade water to induce phase separation.[9]
-
Vortex for 20 seconds and centrifuge at 14,000 rpm for 2 minutes.[9]
-
Carefully collect the upper organic phase (containing lipids) and transfer it to a new tube.
-
Dry the lipid extract under a stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried extract in an appropriate volume (e.g., 100-200 µL) of the initial LC mobile phase (e.g., methanol/toluene 9:1, v/v) for analysis.[9]
LC-MS/MS Analysis
This section outlines the conditions for chromatographic separation and mass spectrometric detection of ether lipids. Reversed-phase liquid chromatography (RPLC) is commonly employed for lipidomics.[7][9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[10]
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.[9]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 10 mM ammonium (B1175870) acetate |
| Mobile Phase B | Acetonitrile/Isopropanol (10:90, v/v) with 10 mM ammonium acetate |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-100% B; 15-20 min: 100% B; 20.1-25 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Scan Mode | Multiple Reaction Monitoring (MRM) or Targeted MS/MS |
Table 3: Example MRM Transitions for Ether Lipid Quantification
| Analyte Class | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Notes |
| Plasmalogen (PC) | [M+H]+ | 184.07 | Positive | Phosphocholine (B91661) headgroup fragment.[14] |
| Plasmalogen (PE) | [M-H]- | Varies | Negative | Neutral loss of the fatty acyl chain at sn-2. |
| PAF (C16:0) | 524.37 | 184.07 | Positive | [M+H]+, phosphocholine headgroup fragment.[11] |
| PAF (C18:0) | 552.40 | 184.07 | Positive | [M+H]+, phosphocholine headgroup fragment. |
| PAF (C18:1) | 550.38 | 184.07 | Positive | [M+H]+, phosphocholine headgroup fragment. |
Note: Specific m/z values for precursor ions will vary depending on the fatty alcohol and fatty acyl chains of the plasmalogen species. It is crucial to optimize MRM transitions for each specific analyte of interest.
Data Presentation and Analysis
Quantitative data should be processed using the instrument's software. Peak areas of the endogenous ether lipids are normalized to the peak areas of their corresponding internal standards. A calibration curve generated from a series of known concentrations of authentic standards should be used to determine the absolute concentration of each lipid species.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental Workflow for Ether Lipid Quantification.
Caption: Simplified Ether Lipid Biosynthesis Pathway.[15]
Conclusion
This application note provides a robust and reliable LC-MS/MS protocol for the quantification of ether lipids in biological samples. The detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, along with the provided tables and diagrams, offer a comprehensive guide for researchers. Adherence to this protocol will enable the accurate and reproducible measurement of ether lipids, facilitating further investigation into their biological roles and their potential as biomarkers and therapeutic targets.
References
- 1. Structural and functional roles of ether lipids [journal.hep.com.cn]
- 2. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of ethanolamine plasmalogen species in red blood cells using liquid chromatography tandem mass spectrometry for diagnosing peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Note: Characterization of 11(Z)-Etheroleic Acid Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of 11(Z)-Etheroleic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR are powerful, non-destructive techniques for the structural elucidation of fatty acids and their derivatives.[1] This document outlines the necessary steps for sample preparation, data acquisition, and spectral interpretation to confirm the identity and purity of this compound, a novel fatty acid derivative with potential applications in drug development. While specific experimental data for this compound is not widely available, this note provides predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally related compounds, such as oleic acid and other ether-linked lipids.
Introduction
This compound is an 18-carbon monounsaturated fatty acid with a cis double bond at the C11-C12 position and an ether linkage. The precise location and nature of the ether group are critical for its biological activity and physicochemical properties. NMR spectroscopy is an essential analytical tool for the unambiguous determination of its molecular structure.[1] ¹H NMR provides information on the proton environment, including the number of different types of protons, their connectivity, and stereochemistry. ¹³C NMR complements this by providing information about the carbon skeleton of the molecule. This application note serves as a comprehensive guide for researchers utilizing NMR for the characterization of this and similar ether-linked fatty acids.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for the preparation of this compound samples for NMR analysis.
-
Materials:
-
This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (B151607) (CDCl₃) of high purity (99.8% D or higher)
-
Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent signal)
-
5 mm NMR tubes
-
Pipettes and vials
-
-
Procedure:
-
Accurately weigh the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for fatty acids, providing good solubility.[2]
-
If using an internal standard, add a small amount of TMS to the solvent.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solvent height in the NMR tube is sufficient to cover the NMR coil (typically around 4-5 cm).
-
Cap the NMR tube securely and label it appropriately.
-
NMR Data Acquisition
The following are general acquisition parameters for ¹H and ¹³C NMR spectroscopy. These may need to be optimized based on the specific instrument and sample concentration.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for accurate integration of quaternary carbons.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Temperature: 298 K.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal (0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
Data Presentation: Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectral data of oleic acid and the expected influence of an ether linkage. The exact position of the ether group will significantly impact the chemical shifts of nearby protons and carbons. For this example, we will assume an ethoxy group at the C-11 position, making the compound 11-ethoxy-(12Z)-octadecenoic acid.
Table 1: Predicted ¹H NMR Data for 11-ethoxy-(12Z)-octadecenoic acid in CDCl₃
| Assignment | Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid | H-1 (COOH) | ~11.0-12.0 | br s | 1H |
| Olefinic | H-12, H-13 | ~5.3-5.4 | m | 2H |
| Methoxy | O-CH₂-CH₃ | ~3.5 | q | 2H |
| Methine (adjacent to ether) | H-11 | ~3.4 | m | 1H |
| α-Methylene | H-2 | ~2.35 | t | 2H |
| Allylic Methylene | H-10, H-14 | ~2.0-2.1 | m | 4H |
| β-Methylene | H-3 | ~1.63 | m | 2H |
| Methylene Chain | H-4 to H-9 | ~1.2-1.4 | m | 12H |
| Methylene Chain | H-15 to H-17 | ~1.2-1.4 | m | 6H |
| Methoxy | O-CH₂-CH₃ | ~1.2 | t | 3H |
| Terminal Methyl | H-18 | ~0.88 | t | 3H |
Table 2: Predicted ¹³C NMR Data for 11-ethoxy-(12Z)-octadecenoic acid in CDCl₃
| Assignment | Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| Carbonyl | C-1 | ~180.0 |
| Olefinic | C-12, C-13 | ~129.0-131.0 |
| Carbon adjacent to Ether | C-11 | ~80.0-85.0 |
| Methoxy | O-CH₂-CH₃ | ~65.0-70.0 |
| α-Methylene | C-2 | ~34.0 |
| Allylic Methylene | C-10, C-14 | ~27.0-30.0 |
| Methylene Chain | C-3 to C-9, C-15 to C-17 | ~22.0-32.0 |
| Methoxy | O-CH₂-CH₃ | ~15.0 |
| Terminal Methyl | C-18 | ~14.1 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for NMR analysis of this compound.
Structural Elucidation Logic
Caption: Logical flow for structural elucidation using NMR data.
Conclusion
NMR spectroscopy is an indispensable tool for the structural characterization of novel fatty acid derivatives like this compound. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this application note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided predicted chemical shifts and logical workflows for spectral interpretation will aid in the unambiguous assignment of all proton and carbon signals, ultimately confirming the molecular structure of this compound. For definitive structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.
References
Application Notes and Protocols for the Extraction of 11(Z)-Eicosenoic Acid from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(Z)-Eicosenoic acid, also known as gondoic acid, is a monounsaturated omega-9 fatty acid that is increasingly gaining attention in biomedical research. It is present in various biological samples, including human plasma, erythrocytes, and various tissues.[1][2] Emerging evidence suggests its involvement in key cellular processes, including inflammatory signaling pathways.[3][4] Accurate and reliable quantification of 11(Z)-eicosenoic acid in biological matrices is crucial for understanding its physiological and pathological roles and for the development of novel therapeutic strategies.
These application notes provide detailed protocols for the extraction and quantification of 11(Z)-eicosenoic acid from biological samples, along with an overview of its known signaling involvements.
Data Presentation: Quantitative Levels of 11(Z)-Eicosenoic Acid
The concentration of 11(Z)-eicosenoic acid can vary depending on the biological matrix, and the physiological and metabolic state of the individual. The following table summarizes representative quantitative data from various sources.
| Biological Matrix | Analyte | Concentration / Percentage | Method | Reference |
| Human Plasma (Fasting) | 11-Eicosenoic acid | 3.7 - 18.1 µmol/L | Not Specified | [2] |
| Human Blood | Gondoic Acid | Optimal Range: 0.1 - 0.77 % of total fatty acids | Not Specified | [5] |
| Human Erythrocytes | 20:1 (n-9) | 0.3 ± 0.1 % of total fatty acids | GC | [6] |
| Human Plasma | 20:1 (n-9) | 0.4 ± 0.1 % of total fatty acids | GC | [6] |
| Human Adipose Tissue | 11-Eicosenoic acid (cis-20:1n-9) | Biomarker of intake | GC | [7] |
| Human Cultured Cells (U2OS) | General Protein Abundance | Up to 20,000,000 copies per cell | MS | [8][9] |
| Human Cell Lines (General) | Fatty Acid Profile | Highly variable depending on culture conditions | GC-MS | [8] |
Experimental Protocols
Protocol 1: Extraction of Total Fatty Acids from Plasma/Serum for GC-MS Analysis
This protocol is adapted from established methods for fatty acid analysis and is suitable for the quantification of total 11(Z)-eicosenoic acid (free and esterified).[10][11][12][13]
Materials:
-
Plasma or serum sample
-
Internal Standard (e.g., deuterated 11(Z)-eicosenoic acid or a C17:0 fatty acid standard)
-
Chloroform
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
14% Boron trifluoride (BF3) in methanol
-
Saturated NaCl solution
Procedure:
-
Sample Preparation: To 100 µL of plasma or serum in a glass tube with a Teflon-lined cap, add a known amount of internal standard.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Add 1 mL of 14% BF3 in methanol to the dried lipid extract.
-
Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS system.
-
Use a suitable capillary column (e.g., a polar column like a BPX70 or SP-2560) for optimal separation of fatty acid methyl esters.
-
The mass spectrometer can be operated in selected ion monitoring (SIM) mode for targeted quantification of the methyl ester of 11(Z)-eicosenoic acid and the internal standard.
-
Protocol 2: Solid-Phase Extraction (SPE) of Free Fatty Acids from Cell Culture Media
This protocol is designed for the selective extraction of non-esterified fatty acids, including 11(Z)-eicosenoic acid, from cell culture media.[14][15]
Materials:
-
Cell culture medium sample
-
Internal Standard (as in Protocol 1)
-
Methanol
-
Formic acid
-
SPE cartridges (e.g., C18 or a mixed-mode anion exchange/reversed-phase sorbent)
-
Elution solvent (e.g., methanol or acetonitrile with a small percentage of a weak acid)
-
Derivatization reagents (as in Protocol 1)
Procedure:
-
Sample Preparation:
-
To 1 mL of cell culture medium, add the internal standard.
-
Acidify the sample to a pH of ~3-4 with formic acid to protonate the fatty acids.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of water through it.
-
-
Sample Loading:
-
Load the acidified sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Dry the cartridge thoroughly under vacuum or with a stream of nitrogen.
-
-
Elution:
-
Elute the fatty acids from the cartridge with 3 mL of the elution solvent.
-
Collect the eluate and dry it under a stream of nitrogen.
-
-
Derivatization and GC-MS Analysis:
-
Proceed with derivatization to FAMEs and GC-MS analysis as described in Protocol 1 (steps 3 and 4).
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
11(Z)-Eicosenoic acid has been shown to modulate specific signaling pathways, particularly in the context of inflammation.
Figure 1: Gondoic acid inhibits the LPS-induced inflammatory response in Kupffer cells by suppressing ROS production and the PKCθ/ERK/STAT3 signaling pathway.[3][4]
Monounsaturated fatty acids, as a class, are also implicated in other major signaling pathways, although the specific role of 11(Z)-eicosenoic acid is an active area of research.
Figure 2: General overview of the canonical Wnt signaling pathway and the potential role of monounsaturated fatty acids in Wnt ligand acylation and activation.[14][16][17][18][19]
Figure 3: General overview of the insulin signaling pathway. Monounsaturated fatty acids can modulate insulin sensitivity, although the precise mechanism for 11(Z)-eicosenoic acid is under investigation.[20][21][22][23][24]
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for the extraction and analysis of 11(Z)-eicosenoic acid.
Figure 4: Workflow for the extraction and analysis of total 11(Z)-eicosenoic acid from plasma or serum.
Figure 5: Workflow for the solid-phase extraction and analysis of free 11(Z)-eicosenoic acid from cell culture media.
Conclusion
The provided protocols and information offer a comprehensive guide for the extraction and quantification of 11(Z)-eicosenoic acid from diverse biological samples. The detailed methodologies, coupled with insights into its emerging roles in cellular signaling, will aid researchers in accurately assessing its levels and further elucidating its biological significance. The use of validated extraction techniques and sensitive analytical methods like GC-MS is paramount for obtaining reliable and reproducible data in the study of this and other long-chain fatty acids.
References
- 1. researchgate.net [researchgate.net]
- 2. research.lancaster-university.uk [research.lancaster-university.uk]
- 3. 11-Eicosenoic Acid | Rupa Health [rupahealth.com]
- 4. mdpi.com [mdpi.com]
- 5. Gondoic Acid - NutriStat Basic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. Composition of fatty acids in plasma and erythrocytes and eicosanoids level in patients with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid Profile of Mature Red Blood Cell Membranes and Dietary Intake as a New Approach to Characterize Children with Overweight and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The quantitative proteome of a human cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The quantitative proteome of a human cell line | Molecular Systems Biology [link.springer.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Advanced unified monophasic lipid extraction protocol with wide coverage on the polarity scale optimized for large-scale untargeted clinical lipidomics analysis of platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry | MDPI [mdpi.com]
- 15. Objective Set of Criteria for Optimization of Sample Preparation Procedures for Ultra-High Throughput Untargeted Blood Plasma Lipid Profiling by Ultra Performance Liquid Chromatography–Mass Spectrometry | Scilit [scilit.com]
- 16. mdpi.com [mdpi.com]
- 17. Transcription Factor Zic2 Inhibits Wnt/β-Catenin Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A small molecule modulating monounsaturated fatty acids and Wnt signaling confers maintenance to induced pluripotent stem cells against endodermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioinformatic Analysis of WNT Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The role of fatty acids in insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fatty acid signaling in the beta-cell and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols: 11(Z)-Hexadecenoic Acid as a Standard for Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of cellular lipids, is a rapidly advancing field crucial for understanding disease pathogenesis and discovering novel biomarkers. Accurate quantification of lipid species is paramount for the integrity of these studies. The use of internal standards is a cornerstone of robust analytical methodologies, correcting for variations in sample preparation and instrument response.[1][2] 11(Z)-Hexadecenoic acid, a monounsaturated omega-5 fatty acid, serves as an effective internal standard for the quantification of fatty acids and other lipid classes in various biological matrices. Its chemical properties, including a molecular weight of 254.41 g/mol and a formula of C16H30O2, make it a suitable reference compound.[3][4][5]
This document provides detailed application notes and experimental protocols for the use of 11(Z)-Hexadecenoic acid as a standard in lipidomics workflows, targeting researchers, scientists, and drug development professionals.
Physicochemical Properties of 11(Z)-Hexadecenoic Acid
A comprehensive understanding of the physicochemical properties of 11(Z)-Hexadecenoic acid is essential for its application as a standard.
| Property | Value | Reference |
| Molecular Formula | C16H30O2 | [3][4][5] |
| Molecular Weight | 254.41 g/mol | [3][4][5] |
| CAS Number | 2416-20-8 | [4] |
| Appearance | Liquid | [5] |
| Purity | >98% | [3][6] |
| Solubility | Soluble in ethanol | [6] |
| Storage Conditions | -20°C, under desiccating conditions | [6] |
Application as an Internal Standard
11(Z)-Hexadecenoic acid is particularly useful as an internal standard in chromatographic and mass spectrometric analyses of fatty acids. Due to its structural similarity to many endogenous fatty acids, it behaves comparably during extraction and derivatization processes. As it is a naturally occurring but typically low-abundance fatty acid in many sample types, its exogenous addition at a known concentration allows for accurate quantification of other fatty acids.
The ideal internal standard should be an isotopically labeled version of the analyte.[1] However, when a stable isotope-labeled standard is unavailable, a structurally similar compound of the same chemical class, such as 11(Z)-Hexadecenoic acid for the analysis of other C16 fatty acid isomers or other monounsaturated fatty acids, can be employed.[1]
Experimental Protocols
The following protocols outline the general steps for lipid extraction and fatty acid analysis using 11(Z)-Hexadecenoic acid as an internal standard. It is crucial to optimize these protocols for specific sample types and instrumentation.
Lipid Extraction from Plasma/Serum (Bligh and Dyer Method)
This protocol is a modification of the classic Bligh and Dyer method for lipid extraction.
Materials:
-
Biological sample (e.g., 100 µL of plasma or serum)
-
11(Z)-Hexadecenoic acid internal standard solution (e.g., 10 µg/mL in ethanol)
-
Methanol
-
0.9% NaCl solution
-
Glass vials with PTFE-lined caps
-
Nitrogen gas stream for solvent evaporation
-
Centrifuge
Procedure:
-
To 100 µL of plasma or serum in a glass vial, add 10 µL of the 10 µg/mL 11(Z)-Hexadecenoic acid internal standard solution.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 15 minutes to facilitate protein precipitation.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.
-
Centrifuge the sample at 2,500 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass syringe and transfer it to a new glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried lipid extract can then be reconstituted in a solvent compatible with the subsequent analytical method (e.g., Acetonitrile:Isopropanol 1:1, v/v for LC-MS).[7]
Fatty Acid Methylation for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids are typically derivatized to their fatty acid methyl esters (FAMEs).
Materials:
-
Dried lipid extract containing the internal standard
-
2% Sulfuric acid in methanol
-
Saturated NaCl solution
-
Heating block or water bath
Procedure:
-
To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.
-
Cap the vial tightly and heat at 80°C for 1 hour.
-
After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex thoroughly to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to ensure phase separation.
-
Transfer the upper hexane layer containing the FAMEs to a new GC vial for analysis.
Quantitative Analysis
The quantification of fatty acids is achieved by comparing the peak area of each analyte to the peak area of the known concentration of the 11(Z)-Hexadecenoic acid internal standard. A calibration curve should be prepared using a series of known concentrations of the fatty acids of interest, each containing the same fixed concentration of the internal standard.
The following table provides general parameters for the quantitative analysis of fatty acids using GC-MS.
| Parameter | Typical Value/Range |
| Internal Standard Concentration | 10-100 ng/sample |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 25 ng/mL |
| Recovery | 85 - 115% |
| Precision (RSD) | < 15% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for lipidomics analysis using an internal standard.
Caption: Experimental workflow for lipid analysis.
Biosynthesis of Hexadecenoic Acid Isomers
While the specific signaling roles of 11(Z)-Hexadecenoic acid are not well-characterized, its isomers, palmitoleic acid and sapienic acid, are known to be involved in metabolic signaling. The following diagram illustrates their biosynthesis from palmitic acid.[8][9]
Caption: Biosynthesis of C16:1 isomers.
Conclusion
11(Z)-Hexadecenoic acid is a valuable tool for researchers in the field of lipidomics. Its use as an internal standard enhances the accuracy and reliability of quantitative lipid analysis. The protocols and information provided herein serve as a comprehensive guide for the effective application of 11(Z)-Hexadecenoic acid in lipidomics research, ultimately contributing to a deeper understanding of the roles of lipids in health and disease.
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. 11-Hexadecenoic acid, (92% cis, 8% trans), Monounsaturated fatty acid (CAS 2271-34-3) | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
- 9. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 11(Z)-Hexadecenoic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(Z)-Hexadecenoic acid, an isomer of palmitoleic acid, is a monounsaturated fatty acid that is increasingly recognized for its potential biological activities.[1] Fatty acids and their derivatives are crucial signaling molecules that can modulate various cellular processes, including metabolism, inflammation, and cell proliferation.[2][3] A key mechanism through which fatty acids exert their effects is by acting as ligands for nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs).[4][5][6] The PPAR family consists of three isotypes: PPARα, PPARγ, and PPARβ/δ, which play essential roles in lipid and glucose metabolism, as well as in the inflammatory response.[6][7]
These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of 11(Z)-Hexadecenoic acid, with a primary focus on its potential as a PPAR agonist and its anti-inflammatory properties.
Key In Vitro Assays and Data Presentation
The following table summarizes the key in vitro assays to assess the biological activity of 11(Z)-Hexadecenoic acid and the typical quantitative data generated.
| Assay | Purpose | Cell Line Examples | Typical Quantitative Data |
| PPAR Reporter Gene Assay | To determine the ability of 11(Z)-Hexadecenoic acid to activate PPARα, PPARγ, and PPARβ/δ. | HEK293T, HepG2, COS-7 | EC50 values, maximal activation (Emax) as a percentage of a positive control. |
| Cell Viability/Cytotoxicity Assay (e.g., MTT) | To assess the effect of 11(Z)-Hexadecenoic acid on cell viability and determine the appropriate concentration range for other assays. | Macrophages (e.g., RAW 264.7), HepG2, various cancer cell lines.[8][9] | IC50 or CC50 values, percentage of viable cells compared to control. |
| Anti-inflammatory Assay (e.g., IL-6 ELISA) | To evaluate the potential of 11(Z)-Hexadecenoic acid to suppress inflammatory responses. | Murine peritoneal macrophages, RAW 264.7 macrophages.[10][11] | IC50 for inhibition of cytokine secretion, percentage of inhibition compared to stimulated control. |
| Gene Expression Analysis (qRT-PCR) | To quantify changes in the expression of PPAR target genes and inflammatory markers. | HepG2, macrophages, adipocytes.[12][13] | Fold change in mRNA expression of target genes (e.g., CPT1A, CD36, IL-6, TNF-α) relative to a housekeeping gene. |
Experimental Protocols
PPAR Reporter Gene Assay
This assay measures the ability of a compound to activate a specific PPAR isotype, leading to the expression of a reporter gene (e.g., luciferase).
Materials:
-
HEK293T cells
-
Expression plasmids for GAL4-PPAR-LBD (Ligand Binding Domain) chimeras (for PPARα, γ, and δ)
-
Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving luciferase expression (e.g., pGL4.35)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
11(Z)-Hexadecenoic acid
-
Positive controls (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARβ/δ)
-
Luciferase assay reagent
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 3 x 10^4 cells/well and allow them to attach overnight.[12]
-
Transfection: Co-transfect the cells with the GAL4-PPAR-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 11(Z)-Hexadecenoic acid or the positive control.[12] A vehicle control (e.g., DMSO) should also be included.
-
Lysis and Luciferase Measurement: After 24 hours of treatment, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Target cell line (e.g., RAW 264.7 macrophages)
-
11(Z)-Hexadecenoic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and allow them to attach for 24 hours.[14]
-
Compound Treatment: Treat the cells with a range of concentrations of 11(Z)-Hexadecenoic acid and incubate for the desired period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[14]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Anti-inflammatory Assay (IL-6 ELISA)
This assay quantifies the secretion of the pro-inflammatory cytokine IL-6 from macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Materials:
-
Murine peritoneal macrophages or RAW 264.7 cells
-
11(Z)-Hexadecenoic acid
-
Lipopolysaccharide (LPS)
-
IL-6 ELISA kit
-
24-well cell culture plates
Protocol:
-
Cell Seeding: Plate macrophages in 24-well plates and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with various concentrations of 11(Z)-Hexadecenoic acid for 1 hour.[10][11]
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6, 12, or 24 hours).[10][11]
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentration of IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-6 secretion compared to the LPS-stimulated control.
Gene Expression Analysis (qRT-PCR)
This technique is used to measure the change in mRNA levels of specific genes in response to treatment with 11(Z)-Hexadecenoic acid.
Materials:
-
Target cell line (e.g., HepG2)
-
11(Z)-Hexadecenoic acid
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., CPT1A, CD36, ACOX1 for PPARα activation) and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
Cell Treatment: Treat cells with 11(Z)-Hexadecenoic acid at the desired concentrations for a specific time period (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Visualizations
Below are diagrams illustrating the key signaling pathway and experimental workflows.
Caption: PPAR Signaling Pathway Activation by 11(Z)-Hexadecenoic Acid.
Caption: Workflow for Anti-inflammatory Assay.
Caption: Workflow for Gene Expression Analysis.
References
- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Synthesis and biological evaluations of marine oxohexadecenoic acids: PPARα/γ dual agonism and anti-diabetic target gene effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of polyunsaturated fatty acids on proliferation and survival of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification and characterization of a novel anti-inflammatory lipid isolated from Mycobacterium vaccae, a soil-derived bacterium with immunoregulatory and stress resilience properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for 11(Z)-Hexadecenoic Acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(Z)-Hexadecenoic acid, a monounsaturated omega-5 fatty acid, is a naturally occurring compound found in various biological systems. While its role as a pheromone precursor in insects is well-documented, its specific functions in mammalian cells are an emerging area of research.[1][2][3][4][5][6] This document provides detailed application notes and experimental protocols for the use of 11(Z)-Hexadecenoic acid in cell culture experiments, drawing upon existing knowledge of fatty acid handling in vitro and the known biological activities of its isomers. Given the limited direct data on the 11(Z) isomer in mammalian systems, this guide offers a framework for researchers to explore its potential effects, such as anti-inflammatory, anti-cancer, and metabolic modulatory activities, which have been observed with other hexadecenoic acid isomers.
Physicochemical Properties
| Property | Value |
| Synonyms | cis-11-Hexadecenoic acid, (11Z)-Hexadecenoic acid, cis-Palmitvaccenic acid |
| CAS Number | 2416-20-8 |
| Molecular Formula | C₁₆H₃₀O₂ |
| Molecular Weight | 254.41 g/mol |
| Appearance | Varies (can be solid or liquid at room temperature) |
| Solubility | Soluble in ethanol (B145695) and DMSO |
Biological Context and Potential Applications
While specific data for 11(Z)-Hexadecenoic acid is limited, studies on its isomers provide valuable insights into its potential biological activities in mammalian cells:
-
Anti-inflammatory Effects: A positional isomer, 10(Z)-hexadecenoic acid, isolated from Mycobacterium vaccae, has demonstrated anti-inflammatory properties by activating peroxisome proliferator-activated receptor alpha (PPARα).[1][7][8] This suggests that 11(Z)-Hexadecenoic acid may also possess anti-inflammatory potential, making it a candidate for investigation in models of inflammatory diseases.
-
Anticancer Properties: Other isomers of hexadecenoic acid have shown cytotoxic effects on cancer cell lines.[9][10] For instance, palmitoleic acid (9Z-isomer) and sapienic acid (6Z-isomer) have been shown to reduce the viability of Caco-2 colon cancer cells.[9] Therefore, 11(Z)-Hexadecenoic acid could be explored for its potential as an anti-proliferative or pro-apoptotic agent in cancer research.
-
Metabolic Regulation: Fatty acids are key regulators of metabolism. PPARs, which are activated by fatty acids, play crucial roles in lipid and glucose homeostasis.[11][12] The potential of 11(Z)-Hexadecenoic acid to modulate PPAR activity warrants investigation in the context of metabolic diseases like diabetes and obesity.
Quantitative Data Summary
| Compound | Cell Type | Assay | Endpoint | Result |
| 10(Z)-Hexadecenoic acid | Murine Peritoneal Macrophages | IL-6 Secretion (LPS-stimulated) | Inhibition | EC₅₀: 115 µM (at 12 hours) |
| 10(Z)-Hexadecenoic acid | Murine Peritoneal Macrophages | RNA-sequencing (LPS-stimulated) | Gene Expression | Upregulation of PPARα signaling pathway genes (at 200 µM) |
Experimental Protocols
Protocol 1: Preparation of 11(Z)-Hexadecenoic Acid Stock Solution
This protocol describes the preparation of a stock solution of 11(Z)-Hexadecenoic acid for use in cell culture. Fatty acids can be prepared by dissolving in an organic solvent or by complexing with bovine serum albumin (BSA).
Method A: Dissolving in Ethanol or DMSO
-
Materials: 11(Z)-Hexadecenoic acid, Ethanol (anhydrous, cell culture grade) or DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of 11(Z)-Hexadecenoic acid.
-
Dissolve the fatty acid in a minimal amount of ethanol or DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Note: When adding to cell culture medium, ensure the final concentration of the solvent is non-toxic to the cells (typically <0.1% for DMSO and <0.5% for ethanol).
-
Method B: Complexing with Bovine Serum Albumin (BSA)
-
Materials: 11(Z)-Hexadecenoic acid, Fatty acid-free BSA, sterile PBS or cell culture medium, 0.1 M NaOH, sterile tubes.
-
Procedure:
-
Prepare a stock solution of 11(Z)-Hexadecenoic acid in ethanol as described in Method A.
-
In a separate sterile tube, prepare a BSA solution (e.g., 10% w/v) in sterile PBS or serum-free cell culture medium.
-
Warm the BSA solution to 37°C.
-
Slowly add the fatty acid stock solution to the warm BSA solution while gently vortexing. A typical molar ratio of fatty acid to BSA is between 3:1 and 6:1.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Sterile-filter the fatty acid-BSA complex solution using a 0.22 µm filter.
-
Store the complexed stock solution at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of 11(Z)-Hexadecenoic acid on cell viability.
-
Materials: Cells of interest, complete cell culture medium, 11(Z)-Hexadecenoic acid stock solution, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the 11(Z)-Hexadecenoic acid stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent or BSA as the highest fatty acid concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of 11(Z)-Hexadecenoic acid or vehicle control to the respective wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to determine if 11(Z)-Hexadecenoic acid induces apoptosis.
-
Materials: Cells of interest, complete cell culture medium, 11(Z)-Hexadecenoic acid stock solution, 6-well plates, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer), flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of 11(Z)-Hexadecenoic acid or vehicle control for the chosen duration.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V positive, PI negative cells are in early apoptosis; Annexin V positive, PI positive cells are in late apoptosis/necrosis).
-
Visualizations
Potential Signaling Pathway of Hexadecenoic Acid Isomers
Caption: Potential activation of the PPARα signaling pathway by a hexadecenoic acid isomer.
Experimental Workflow for Investigating Cellular Effects
Caption: General workflow for studying the effects of 11(Z)-Hexadecenoic acid in cell culture.
Troubleshooting and Considerations
-
Fatty Acid Solubility and Stability: Ensure complete dissolution of the fatty acid stock. Precipitates can lead to inconsistent results. Prepare fresh dilutions for each experiment. Fatty acids can oxidize, so store stock solutions under an inert gas (like argon or nitrogen) if possible and protect from light.
-
Solvent Toxicity: Always include a vehicle control to account for any effects of the solvent (ethanol or DMSO) on the cells. Keep the final solvent concentration as low as possible.
-
BSA Complexation: The ratio of fatty acid to BSA can influence cellular uptake and effects. It may be necessary to optimize this ratio for your specific cell type and experimental conditions.
-
Serum in Culture Medium: Standard fetal bovine serum (FBS) contains lipids, which can interfere with the experiment. For studies on the effects of specific fatty acids, consider using fatty acid-depleted FBS or a serum-free medium.
-
Lipotoxicity: High concentrations of certain fatty acids can be toxic to cells. It is crucial to perform a dose-response curve to determine the optimal working concentration that does not cause excessive cell death, unless cytotoxicity is the endpoint of interest.
Conclusion
The study of 11(Z)-Hexadecenoic acid in mammalian cell culture is a promising area of research. By leveraging the knowledge of its isomers and employing the standardized protocols outlined in this document, researchers can effectively investigate its biological roles and potential therapeutic applications. Careful experimental design, including appropriate controls and optimization of treatment conditions, will be essential for obtaining reliable and reproducible data.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. Probing the Global Cellular Responses to Lipotoxicity Caused by Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Z)-11-hexadecenoic acid, 2416-20-8 [thegoodscentscompany.com]
- 4. (Z)-hexadec-11-enoic acid | C16H30O2 | CID 5312414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 11-Hexadecenoic acid, (92% cis, 8% trans), Monounsaturated fatty acid (CAS 2271-34-3) | Abcam [abcam.com]
- 6. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of a novel anti-inflammatory lipid isolated from Mycobacterium vaccae, a soil-derived bacterium with immunoregulatory and stress resilience properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Derivatization of 11(Z)-Etheroleic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of fatty acids and related lipid molecules. However, the direct analysis of free fatty acids is often challenging due to their low volatility and the polar nature of the carboxylic acid group, which can lead to poor chromatographic peak shape and inaccurate quantification.[1][2] Derivatization is a crucial step to convert these molecules into more volatile and less polar derivatives, making them suitable for GC-MS analysis.[1][2]
This document provides a detailed protocol for the derivatization of 11(Z)-Etheroleic acid, an unsaturated fatty acid containing an ether linkage. Unlike ester-linked fatty acids, the ether bond is chemically stable under standard derivatization conditions used for forming fatty acid methyl esters (FAMEs). Therefore, the derivatization strategy for this compound focuses on the modification of its carboxylic acid group to increase volatility for GC-MS analysis, while leaving the ether linkage intact. Two primary and effective methods for this are detailed: esterification to form the methyl ester and silylation to form the trimethylsilyl (B98337) (TMS) ester.
Experimental Protocols
Two recommended protocols for the derivatization of this compound are presented below. The choice of method may depend on the available reagents, sample matrix, and potential for side reactions with other sample components.
Protocol 1: Acid-Catalyzed Esterification to Fatty Acid Methyl Ester (FAME)
This protocol describes the conversion of the carboxylic acid group of this compound to a methyl ester using Boron Trifluoride (BF₃)-Methanol. This is a widely used and effective method for the esterification of free fatty acids.[1]
Materials:
-
This compound sample
-
BF₃-Methanol solution (12-14% w/w)
-
Hexane (B92381) (or Heptane), GC grade
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-capped glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
-
GC vials with inserts
Methodology:
-
Sample Preparation: Weigh 1-10 mg of the this compound sample into a screw-capped glass tube. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol solution to the dried sample.
-
Reaction: Cap the tube tightly and heat at 60°C for 10 minutes in a heating block or water bath. The reaction time can be optimized, but 10 minutes is a good starting point.
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute to extract the FAME into the hexane layer.
-
Phase Separation: Centrifuge the tube at a low speed (e.g., 1000 x g) for 5 minutes to ensure a clear separation of the aqueous and organic layers.
-
Sample Collection: Carefully transfer the upper hexane layer containing the derivatized product to a clean glass tube.
-
Drying: Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water.
-
Final Preparation: Transfer the dried hexane extract to a GC vial for analysis.
Protocol 2: Silylation to Trimethylsilyl (TMS) Ester
Silylation is another common derivatization technique that replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is a widely used reagent for this purpose. This method is highly effective but is sensitive to moisture.
Materials:
-
This compound sample (must be anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS
-
Pyridine (B92270) or Acetonitrile (B52724) (anhydrous, GC grade)
-
Screw-capped glass vials with PTFE septa
-
Heating block or oven
-
Vortex mixer
-
Pipettes
-
GC vials with inserts
Methodology:
-
Sample Preparation: Place 0.1-1 mg of the thoroughly dried this compound sample into a screw-capped vial. It is critical that the sample and vial are free of moisture.
-
Solvent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS.
Data Presentation
The following tables summarize the key quantitative parameters for the derivatization protocols and a typical GC-MS analysis.
Table 1: Derivatization Protocol Parameters
| Parameter | Protocol 1: Esterification (FAME) | Protocol 2: Silylation (TMS) |
| Reagent | 12-14% Boron Trifluoride in Methanol | BSTFA + 1% TMCS |
| Sample Amount | 1-10 mg | 0.1-1 mg |
| Reaction Temperature | 60°C | 60°C |
| Reaction Time | 10 minutes | 30 minutes |
| Post-derivatization step | Liquid-liquid extraction | Direct analysis |
Table 2: Typical GC-MS Analysis Parameters
| Parameter | Recommended Condition |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min |
| MS Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Scan Range | m/z 50-600 |
| MS Source Temperature | 230°C |
| MS Quadrupole Temp. | 150°C |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the derivatization of this compound for GC-MS analysis.
Caption: Workflow for Derivatization of this compound.
References
Application Notes and Protocols for Fluorescent Labeling of Ether Lipids in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ether lipids, including plasmalogens and platelet-activating factor (PAF), are a unique class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone.[1][2] These lipids are not merely structural components of cellular membranes but are also pivotal players in a variety of cellular processes, including membrane trafficking, signal transduction, and antioxidant defense.[1][3][4] Dysregulation of ether lipid metabolism has been implicated in various diseases, including neurological disorders, cancer, and metabolic diseases.[3][5] The ability to visualize and track ether lipids within living cells is crucial for understanding their complex roles in health and disease.
Fluorescent labeling has emerged as a powerful tool for the real-time imaging of lipids in living cells.[6][7] This document provides detailed application notes and protocols for the fluorescent labeling of ether lipids for cellular imaging, catering to the needs of researchers, scientists, and professionals in drug development. The methodologies described herein leverage both direct labeling with fluorescent lipid analogs and bioorthogonal labeling using click chemistry.
Fluorescent Probes for Ether Lipid Imaging
A variety of fluorescent probes have been developed for labeling ether lipids. These probes can be broadly categorized into two groups: fluorescently modified ether lipid analogs and bifunctional probes for click chemistry.
Fluorescent Ether Lipid Analogs: These are synthetic ether lipids that have a fluorescent moiety, such as pyrene (B120774) or BODIPY, covalently attached.[8][] These analogs can be incorporated into cellular membranes and metabolic pathways, allowing for the direct visualization of their localization and trafficking.[8][10]
Bifunctional Ether Lipid Probes: These probes are minimally modified ether lipids containing a bioorthogonal handle, such as an alkyne or an azide (B81097) group.[11][12] After incorporation into the cell, these probes can be fluorescently tagged in situ via a highly specific and efficient click chemistry reaction.[12][][14] This approach offers the advantage of using smaller, less disruptive tags during the initial metabolic incorporation.
The choice of the fluorescent probe depends on the specific application, the instrumentation available, and the biological question being addressed. Below is a summary of commonly used fluorescent probes for ether lipid imaging.
Quantitative Data of Fluorescent Ether Lipid Probes
| Probe Type | Fluorophore | Excitation (nm) | Emission (nm) | Key Features |
| Ether Lipid Analogs | ||||
| Pyrene-labeled | Pyrene | ~340 | ~376 (monomer) | Sensitive to local environment; allows for monitoring of membrane dynamics.[2][15] |
| BODIPY-labeled | BODIPY FL | ~493 | ~503 | Bright and photostable; suitable for various fluorescence microscopy techniques.[][16] |
| Bifunctional Probes | ||||
| Alkyne-ether lipids | (post-labeling) | Dependent on the azide-fluorophore used | Dependent on the azide-fluorophore used | Allows for temporal control of labeling and multiplexing.[11][12] |
| Azide-ether lipids | (post-labeling) | Dependent on the alkyne-fluorophore used | Dependent on the alkyne-fluorophore used | Versatile for various click chemistry reactions.[][17] |
Experimental Protocols
Protocol 1: Direct Labeling of Ether Lipids using Fluorescent Analogs
This protocol describes the general procedure for labeling cellular ether lipids using fluorescently-labeled ether lipid analogs, such as those containing BODIPY or pyrene.
Materials:
-
Fluorescent ether lipid analog (e.g., BODIPY-ether lipid)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging solution (e.g., phenol (B47542) red-free medium)
-
Cultured cells on glass-bottom dishes or coverslips
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture cells of interest to the desired confluency (typically 60-80%) on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Preparation of Labeling Solution:
-
Prepare a stock solution of the fluorescent ether lipid analog in an appropriate solvent (e.g., DMSO or ethanol).
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically for each cell type and probe.
-
-
Cell Labeling:
-
Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the labeling solution to the cells and incubate for a specific period (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator. The incubation time will vary depending on the probe and cell type.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unincorporated probe.
-
Replace the final wash with a pre-warmed live-cell imaging solution.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore. For example, for BODIPY FL, use an excitation wavelength of ~488 nm and an emission detection range of ~500-550 nm.[18]
-
Acquire images using settings that minimize phototoxicity, such as using the lowest possible laser power and shortest exposure times.
-
Protocol 2: Bioorthogonal Labeling of Ether Lipids via Click Chemistry
This protocol outlines the steps for labeling ether lipids using bifunctional probes and a subsequent click chemistry reaction.
Materials:
-
Alkyne- or azide-modified ether lipid analog
-
Cell culture medium
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction cocktail:
-
Azide- or alkyne-fluorophore (e.g., Alexa Fluor 594 Azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA)
-
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells as described in Protocol 1.
-
Prepare a labeling medium containing the alkyne- or azide-modified ether lipid analog (typically 10-50 µM).
-
Incubate the cells with the labeling medium for a period of 4 to 24 hours to allow for metabolic incorporation.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click chemistry reaction cocktail immediately before use. A typical cocktail for a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) includes:
-
1-10 µM azide-fluorophore
-
1 mM CuSO4
-
50 mM sodium ascorbate
-
100 µM TBTA in PBS
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature in the dark.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips on a slide with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Diagrams
Ether Lipid Biosynthesis Pathway
References
- 1. Multiplexed lipid metabolic tracing using click chemistry mass spectrometric reporter molecules [protocols.io]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Live-cell Imaging of Platelet Degranulation and Secretion Under Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis and biological properties of the fluorescent ether lipid precursor 1-O-[9'-(1''-pyrenyl)]nonyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bifunctional Probes Reveal the Rules of Intracellular Ether Lipid Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jove.com [jove.com]
- 12. A pitfall in using BODIPY dyes to label lipid droplets for fluorescence microscopy | Semantic Scholar [semanticscholar.org]
- 14. Fluorescent labeling of endogenous platelets for intravital microscopy: effects on platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel assay for the introduction of the vinyl ether double bond into plasmalogens using pyrene-labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Utilization of fluorescent probes for the quantification and identification of subcellular proteomes and biological processes regulated by lipid peroxidation products - PMC [pmc.ncbi.nlm.nih.gov]
Application of 11(Z)-Hexadecenoic Acid in Membrane Fluidity Studies
Introduction
Biological membranes are dynamic structures whose biophysical properties, particularly fluidity, are critical for cellular function. Membrane fluidity influences a vast array of cellular processes, including signal transduction, enzymatic activity, and transport of molecules. Fatty acids are fundamental components of membrane lipids, and their characteristics, such as chain length and degree of unsaturation, are primary determinants of membrane fluidity.[1][2] The introduction of a cis double bond in a fatty acid acyl chain creates a kink, which disrupts the orderly packing of phospholipids (B1166683), thereby increasing membrane fluidity.[1]
11(Z)-Hexadecenoic acid, a C16:1 monounsaturated fatty acid, is an isomer of the more commonly studied palmitoleic acid (9Z-hexadecenoic acid) and sapienic acid (6Z-hexadecenoic acid).[3][4][5] While specific literature on 11(Z)-Hexadecenoic acid's role in membrane fluidity is less abundant than for its isomers, its structural properties suggest it serves as a potent modulator of membrane dynamics. Its incorporation into membrane phospholipids is expected to increase membrane disorder and fluidity, impacting associated cellular functions.
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in studying the effects of 11(Z)-Hexadecenoic acid on membrane fluidity. The methodologies described are standard biophysical techniques for characterizing membrane properties.
Principle of Action
The introduction of 11(Z)-Hexadecenoic acid into cellular membranes, either through direct supplementation to cell cultures or incorporation into model lipid vesicles, alters the lipid packing. The cis double bond at the 11th position introduces a rigid bend in the acyl chain. This conformation hinders the close, ordered packing that is characteristic of saturated fatty acid chains, leading to an increase in the free volume within the hydrophobic core of the bilayer. This disruption of van der Waals interactions between adjacent acyl chains results in a more disordered, or fluid, membrane state.[6] This increased fluidity can, in turn, modulate the function of membrane-embedded proteins and the formation of specialized membrane domains like lipid rafts.[7][8][9]
Key Experimental Approaches
Two primary fluorescence-based techniques are widely used to quantify changes in membrane fluidity: Laurdan Generalized Polarization (GP) and Fluorescence Anisotropy.
Laurdan Generalized Polarization (GP) for Measuring Membrane Order
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) is an environmentally sensitive fluorescent probe that partitions into the hydrophilic-hydrophobic interface of the lipid bilayer.[10] Its emission spectrum is sensitive to the polarity of its local environment, which is directly related to the extent of water penetration into the membrane bilayer.[1][11]
-
In ordered (gel-phase) membranes: Lipid chains are tightly packed, excluding water molecules. In this non-polar environment, Laurdan has an emission maximum at ~440 nm.
-
In disordered (liquid-crystalline) membranes: Looser lipid packing allows for greater water penetration. This more polar environment causes a red shift in Laurdan's emission maximum to ~490 nm.[10]
The GP value is calculated from the fluorescence intensities at these two wavelengths and provides a ratiometric measure of membrane order, which is inversely related to fluidity. Higher GP values indicate a more ordered, less fluid membrane.[10]
Fluorescence Anisotropy for Measuring Rotational Mobility
Fluorescence anisotropy (or polarization) measures the rotational mobility of a fluorescent probe embedded within the membrane.[12][13] A hydrophobic probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is typically used. The principle relies on exciting the sample with polarized light and measuring the polarization of the emitted light.
-
In viscous (less fluid) membranes: The rotational motion of the probe is restricted. It emits light with a polarization that is relatively close to that of the excitation light, resulting in high anisotropy.
-
In fluid membranes: The probe can rotate more freely during its fluorescence lifetime, leading to greater depolarization of the emitted light and, consequently, a lower anisotropy value.[14]
An increase in membrane fluidity due to the incorporation of 11(Z)-Hexadecenoic acid would therefore be expected to decrease the measured fluorescence anisotropy.[14]
Experimental Protocols
Protocol 1: Laurdan GP Measurement in Live Cells
This protocol details the steps to measure changes in plasma membrane fluidity in a cultured cell line (e.g., HeLa, SH-SY5Y) upon treatment with 11(Z)-Hexadecenoic acid.[15]
Materials:
-
11(Z)-Hexadecenoic acid (stock solution in ethanol (B145695) or DMSO)
-
Laurdan (stock solution in DMSO, e.g., 1 mM)
-
Pluronic F-127 (for aiding dye loading)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells seeded on glass-bottom dishes
-
Fluorescence microscope or spectrofluorometer equipped with polarizers and capable of measuring emission at 440 nm and 490 nm.
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes to reach 70-80% confluency on the day of the experiment.
-
Fatty Acid Treatment:
-
Prepare a complex of 11(Z)-Hexadecenoic acid with fatty acid-free BSA. A typical molar ratio is 2:1 to 5:1 (fatty acid:BSA).
-
Incubate the fatty acid with BSA in serum-free medium for 30 minutes at 37°C to allow complex formation.
-
Remove the growth medium from the cells, wash once with PBS, and add the medium containing the fatty acid-BSA complex. Treat cells for a specified duration (e.g., 1 to 24 hours). Include a vehicle control (BSA in medium only).
-
-
Laurdan Staining:
-
Prepare a Laurdan working solution (e.g., 5 µM) in serum-free medium.
-
Remove the treatment medium, wash cells twice with warm PBS.
-
Incubate cells with the Laurdan working solution for 30-45 minutes at 37°C, protected from light.
-
-
Imaging and Analysis:
-
Wash cells twice with PBS to remove excess dye. Add fresh PBS or imaging buffer for observation.
-
Using a fluorescence microscope or spectrofluorometer, excite the sample at ~350 nm.
-
Collect fluorescence intensity simultaneously at 440 nm (I440) and 490 nm (I490).
-
Calculate the GP value for each region of interest (or for the entire sample) using the formula: GP = (I440 - G * I490) / (I440 + G * I490) The G-factor is an instrument-specific correction factor.[13]
-
-
Data Presentation: Compare the GP values of control cells versus cells treated with 11(Z)-Hexadecenoic acid. A decrease in GP indicates an increase in membrane fluidity.
Caption: Workflow for Laurdan GP measurement in live cells.
Protocol 2: Fluorescence Anisotropy in Model Membranes (LUVs)
This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) and the measurement of membrane fluidity using the probe DPH.
Materials:
-
Phospholipids (e.g., POPC, DPPC, or a lipid extract)
-
11(Z)-Hexadecenoic acid
-
DPH (1,6-diphenyl-1,3,5-hexatriene) stock solution in THF or chloroform
-
Chloroform, Methanol
-
Buffer (e.g., HEPES buffer, pH 7.4)
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Spectrofluorometer with polarizers.
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, mix the desired phospholipids and 11(Z)-Hexadecenoic acid (e.g., at 5 mol%) in chloroform/methanol.
-
Add the DPH probe at a lipid-to-probe ratio of 200:1 to 500:1.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove residual solvent.
-
-
Vesicle Hydration and Extrusion:
-
Hydrate the lipid film with buffer by vortexing vigorously, creating multilamellar vesicles (MLVs).
-
Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder to form LUVs.
-
-
Anisotropy Measurement:
-
Dilute the LUV suspension in buffer to a final lipid concentration suitable for fluorescence measurements (to avoid inner filter effects).
-
Place the sample in a cuvette and equilibrate at the desired temperature.
-
Excite the sample with vertically polarized light (e.g., at 358 nm for DPH).
-
Measure the fluorescence emission intensity (e.g., at 428 nm) parallel (IVV) and perpendicular (IVH) to the excitation polarization. Also measure intensities with horizontally polarized excitation (IHV and IHH).
-
-
Calculation:
-
Calculate the G-factor (instrument correction): G = IHV / IHH
-
Calculate the steady-state fluorescence anisotropy (r): r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
-
Data Presentation: Compare the anisotropy values of control vesicles (without 11(Z)-Hexadecenoic acid) and vesicles containing the fatty acid. A lower 'r' value signifies higher fluidity.
Caption: Workflow for Fluorescence Anisotropy in LUVs.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are illustrative examples of how data generated from these protocols could be presented.
Table 1: Effect of 11(Z)-Hexadecenoic Acid on Laurdan GP in HeLa Cells
| Treatment Condition | Concentration (µM) | Mean GP Value ± SD (n=3) | Change in GP vs. Control | p-value |
|---|---|---|---|---|
| Vehicle Control (BSA) | - | 0.45 ± 0.03 | - | - |
| 11(Z)-Hexadecenoic Acid | 10 | 0.38 ± 0.04 | -0.07 | <0.05 |
| 11(Z)-Hexadecenoic Acid | 50 | 0.29 ± 0.03 | -0.16 | <0.01 |
| Palmitic Acid (Saturated Control) | 50 | 0.52 ± 0.02 | +0.07 | <0.05 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Effect of 11(Z)-Hexadecenoic Acid on DPH Anisotropy in POPC LUVs at 25°C
| Lipid Composition | Mean Anisotropy (r) ± SD (n=3) | Change in Anisotropy | p-value |
|---|---|---|---|
| 100% POPC (Control) | 0.185 ± 0.005 | - | - |
| 95% POPC / 5% 11(Z)-Hexadecenoic Acid | 0.152 ± 0.007 | -0.033 | <0.01 |
| 95% POPC / 5% Palmitic Acid | 0.210 ± 0.006 | +0.025 | <0.01 |
Note: Data are hypothetical and for illustrative purposes.
Potential Signaling Pathway Interactions
Changes in membrane fluidity induced by fatty acids like 11(Z)-Hexadecenoic acid can influence signaling pathways by altering the conformation, diffusion, and interaction of membrane-associated proteins. For instance, increased fluidity can affect:
-
Receptor Dimerization: The lateral mobility of receptors can be enhanced, potentially affecting ligand-induced dimerization and downstream signaling.
-
Enzyme Activity: The activity of membrane-bound enzymes, such as certain protein kinases and phospholipases, can be modulated by the local lipid environment.[2]
-
Lipid Raft Integrity: Incorporation of unsaturated fatty acids can disrupt the ordered environment of lipid rafts, causing the release of raft-associated signaling molecules and altering their activity.[7][8]
Caption: Logic diagram of fatty acid-induced signaling modulation.
Conclusion
11(Z)-Hexadecenoic acid, by virtue of its cis-unsaturated structure, is a valuable tool for studying the impact of membrane fluidity on cellular physiology. The protocols outlined here for Laurdan GP and fluorescence anisotropy provide robust and quantitative methods to assess these effects in both live cells and model membrane systems. By systematically characterizing the biophysical changes induced by this fatty acid, researchers can gain deeper insights into the intricate relationship between membrane composition, structure, and function in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Membrane lipid fluidity and its effect on the activation energy of membrane-associated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Z)-hexadec-11-enoic acid | C16H30O2 | CID 5312414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Docosahexaenoic Acid Enhances Segregation of Lipids between Raft and Nonraft Domains: 2H-NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid rafts and neurodegeneration: structural and functional roles in physiologic aging and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the Membrane Fluidity Regulation of Fatty Acid Intracellular Distribution by Fluorescence Lifetime Imaging of Novel Polarity Sensitive Fluorescent Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 13. Fluorescence anisotropy (polarization): from drug screening to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increase of fluorescence anisotropy upon self-assembly in headgroup-labeled surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 11(Z)-Hexadecenoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
11(Z)-Hexadecenoic acid, an isomer of palmitoleic acid, is a monounsaturated omega-7 fatty acid. Monounsaturated fatty acids are of significant interest in biomedical research and drug development due to their roles in various physiological processes, including the regulation of metabolism and inflammation.[1][2][3] Accurate in-vitro and in-vivo studies require highly purified fatty acids to elucidate their specific biological functions. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of individual fatty acid isomers, offering high resolution and scalability.[4] This application note provides a detailed protocol for the purification of 11(Z)-Hexadecenoic acid using reversed-phase HPLC, from analytical method development to preparative scale-up.
Principle of Separation
Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is polar (e.g., a mixture of acetonitrile (B52724) and water). In the context of fatty acid separation, molecules are separated based on both chain length and degree of unsaturation.[5] For isomers with the same chain length and number of double bonds, such as positional and geometrical isomers of hexadecenoic acid, subtle differences in their three-dimensional structure and polarity can be exploited to achieve separation.[4][6] Generally, cis isomers are less retained and elute earlier than their trans counterparts. The elution order of positional isomers can be manipulated by adjusting the mobile phase composition.[6]
Experimental Protocols
Part 1: Analytical Method Development
The initial step is to develop a robust analytical method to resolve 11(Z)-Hexadecenoic acid from other isomers and impurities. This method will serve as the foundation for the preparative scale-up. Free fatty acids can be analyzed directly without derivatization.[4]
Methodology:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of a mixed standard containing 11(Z)-Hexadecenoic acid and other relevant C16:1 isomers (e.g., palmitoleic acid (9Z), sapienic acid (6Z)) in acetonitrile.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the standard solution into the HPLC system.
-
Optimization: Optimize the mobile phase gradient and flow rate to achieve baseline separation of the target isomer. An isocratic elution with a high percentage of organic solvent is often effective for separating fatty acid isomers.[6]
-
Detection: Monitor the elution profile using a UV detector at a low wavelength (e.g., 195-210 nm), as fatty acids lack a strong chromophore.[5][6]
Table 1: Analytical HPLC Conditions
| Parameter | Setting |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile/Water (90:10, v/v) with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 205 nm |
| Injection Volume | 10 µL |
Table 2: Typical Analytical Method Performance Characteristics
| Parameter | Typical Value |
| Retention Time (11(Z)-Hexadecenoic acid) | ~ 8.5 min (Varies with exact conditions) |
| Resolution (between adjacent isomers) | > 1.5 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.4 µg/mL |
| Linearity (R²) (0.5 - 500 µg/mL) | > 0.999 |
(Note: The values presented are typical and may vary based on the specific instrument, column, and laboratory conditions.)
Part 2: Preparative Scale-Up and Purification
Once the analytical method is established, it can be scaled up for preparative purification. The primary goal is to increase the sample load and flow rate while maintaining the resolution achieved in the analytical separation.[7]
Methodology:
-
Calculate Scaled Parameters: Use the analytical method parameters to calculate the appropriate flow rate and sample load for the preparative column. The scaling factor is based on the ratio of the column cross-sectional areas.
-
Sample Preparation: Dissolve the crude mixture containing 11(Z)-Hexadecenoic acid in the mobile phase at a high concentration (e.g., 10-50 mg/mL). The solution should be filtered through a 0.45 µm filter before injection.
-
Purification Run: Set up the preparative HPLC system with the calculated parameters. Inject the prepared sample.
-
Fraction Collection: Collect fractions as the target peak elutes. Use a fraction collector triggered by the detector signal (slope and/or threshold).
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.
-
Pooling and Solvent Evaporation: Pool the fractions that meet the desired purity level. Remove the solvent using a rotary evaporator or nitrogen stream to obtain the purified 11(Z)-Hexadecenoic acid.
Table 3: Preparative HPLC Conditions
| Parameter | Setting |
| Column | Reversed-Phase C18 (e.g., 21.2 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile/Water (90:10, v/v) with 0.1% Acetic Acid |
| Flow Rate | 21.6 mL/min (Scaled from 1.0 mL/min on a 4.6 mm ID column) |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm (higher wavelength to reduce baseline noise with high sample load) |
| Injection Volume | 1-5 mL (depending on concentration) |
Table 4: Expected Quantitative Results for Preparative Purification
| Parameter | Expected Outcome |
| Sample Load | 50 - 200 mg per injection |
| Purity of Collected Fraction | > 98% |
| Recovery Yield | > 90% |
(Note: These values are estimates. Optimal sample load and recovery depend on the complexity of the initial mixture and the resolution of the target peak.)
Visualizations
Experimental Workflow
The overall process from sample preparation to the final purified product is outlined in the workflow diagram below.
Potential Signaling Pathway
While the specific signaling pathways for 11(Z)-Hexadecenoic acid are not fully elucidated, closely related monounsaturated fatty acids are known to act as signaling molecules. For instance, the isomer 10(Z)-Hexadecenoic acid has been identified as an agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism and inflammation.[9][10] The diagram below illustrates this representative signaling cascade.
This application note provides a comprehensive framework for the purification of 11(Z)-Hexadecenoic acid using a scalable reversed-phase HPLC method. By first optimizing a separation at the analytical scale, a robust and efficient preparative method can be implemented to yield a highly pure product suitable for downstream applications in research and development. The provided workflow and representative signaling pathway offer both a practical guide and a contextual understanding for scientists working with bioactive lipids.
References
- 1. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monounsaturated Fatty Acids: Key Regulators of Cell Viability and Intracellular Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monounsaturated Fats Benefits: Reduced Disease Risk, Sources, and More [healthline.com]
- 4. hplc.eu [hplc.eu]
- 5. aocs.org [aocs.org]
- 6. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. LC Scaling Analytical Methods Technical Tip 2 | Phenomenex [phenomenex.com]
- 9. Identification and characterization of a novel anti-inflammatory lipid isolated from Mycobacterium vaccae, a soil-derived bacterium with immunoregulatory and stress resilience properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 11(Z)-Hexadecenoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic 11(Z)-Hexadecenoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of 11(Z)-Hexadecenoic acid.
Problem 1: Low Yield of 11(Z)-Hexadecenoic Acid in Wittig Reaction
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Ylide Formation | Ensure the phosphonium (B103445) salt is completely dry. Use a strong, fresh base (e.g., n-butyllithium, sodium amide). Allow sufficient time for the reaction between the phosphonium salt and the base. | Formation of the characteristic deep red or orange color of the ylide. |
| Side Reactions of the Aldehyde | Add the aldehyde dropwise to the ylide solution at a low temperature (e.g., -78 °C) to minimize self-condensation or other side reactions. | Increased conversion of the aldehyde to the desired alkene. |
| Decomposition of the Ylide | Maintain a low reaction temperature throughout the addition of the aldehyde and for a period afterward before allowing it to warm to room temperature. | Minimized ylide decomposition, leading to a higher yield of the product. |
| Suboptimal Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize the reaction time and temperature based on the disappearance of the starting materials. | Complete consumption of starting materials, maximizing product formation. |
Problem 2: Poor Z-Selectivity (High E-Isomer Content)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Use of a Stabilized or Semi-Stabilized Ylide | Use a non-stabilized ylide (e.g., derived from an alkyltriphenylphosphonium halide).[1] | Non-stabilized ylides kinetically favor the formation of the Z-isomer. |
| Presence of Lithium Salts | Prepare the ylide using a sodium- or potassium-based strong base (e.g., NaHMDS, KHMDS) to create "salt-free" conditions. Lithium salts can promote the equilibration of intermediates, leading to the more thermodynamically stable E-isomer.[2][3] | Increased Z:E ratio in the final product. |
| High Reaction Temperature | Perform the Wittig reaction at low temperatures (e.g., -78 °C). Low temperatures help to trap the initial cis-oxaphosphetane intermediate, which preferentially decomposes to the Z-alkene.[2] | Enhanced kinetic control and higher Z-selectivity. |
| Polar Protic Solvents | Use aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether. Protic solvents can stabilize the betaine (B1666868) intermediate, which can lead to the E-isomer. | Improved Z-selectivity. |
Problem 3: Difficulty in Purifying 11(Z)-Hexadecenoic Acid
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of Triphenylphosphine (B44618) Oxide | Remove the bulk of triphenylphosphine oxide by crystallization from a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate) or by column chromatography on silica (B1680970) gel. | Significant removal of the main byproduct, simplifying subsequent purification steps. |
| Co-elution of Z/E Isomers | Employ argentation chromatography (silver nitrate-impregnated silica gel) for column chromatography or thin-layer chromatography (TLC). The silver ions interact differently with the cis and trans double bonds, allowing for their separation.[1][4][5][6][7] | Separation of the Z and E isomers, leading to a higher purity of the desired 11(Z)-isomer. |
| Presence of Saturated Fatty Acids | Utilize urea (B33335) adduction. Saturated fatty acids form crystalline inclusion complexes with urea, which can be removed by filtration, thus enriching the unsaturated fatty acids in the filtrate.[8][9][10] | Removal of saturated fatty acid impurities. |
| Inadequate Resolution in HPLC | For reversed-phase HPLC, optimize the mobile phase composition and temperature. Consider using a silver ion HPLC column for enhanced separation of geometric isomers. | Baseline separation of 11(Z)-Hexadecenoic acid from its E-isomer and other impurities. |
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What is the recommended synthetic route for obtaining high Z-selectivity for 11-Hexadecenoic acid?
-
Q2: Which phosphonium salt and aldehyde should I use for the synthesis of 11(Z)-Hexadecenoic acid?
-
A2: You would typically use (10-carboxydecyl)triphenylphosphonium bromide and pentanal. The carboxy group on the phosphonium salt will become the carboxylic acid moiety of the final product.
-
-
Q3: Why is a "salt-free" Wittig reaction important for Z-selectivity?
-
A3: The presence of lithium salts, which are byproducts of using n-butyllithium to generate the ylide, can catalyze the equilibration of the diastereomeric oxaphosphetane intermediates. This equilibration favors the formation of the more thermodynamically stable trans-oxaphosphetane, which leads to the E-alkene. Using sodium or potassium bases minimizes this equilibration.[3]
-
Purification
-
Q4: How can I effectively remove the triphenylphosphine oxide byproduct?
-
A4: Triphenylphosphine oxide has lower solubility in non-polar solvents compared to the fatty acid. A significant portion can be removed by precipitating it from a solvent like hexane or a hexane/ethyl acetate (B1210297) mixture and filtering it off. The remainder can be removed by silica gel column chromatography.
-
-
Q5: What is argentation chromatography and how does it work for separating Z/E isomers?
-
A5: Argentation chromatography involves using silica gel impregnated with silver nitrate (B79036). The silver ions form reversible charge-transfer complexes with the π-electrons of the double bonds. The complex formed with the less sterically hindered Z-isomer is stronger, causing it to be retained more strongly on the column than the E-isomer, thus allowing for their separation.[1][4][5][6][7]
-
-
Q6: Can I use crystallization to purify 11(Z)-Hexadecenoic acid?
-
A6: Low-temperature crystallization can be used to enrich unsaturated fatty acids. Saturated fatty acids have higher melting points and will crystallize out from a solvent at low temperatures, leaving the unsaturated fatty acids in the solution. This method is generally less effective for separating Z/E isomers.
-
Analysis and Purity Assessment
-
Q7: How can I determine the purity and Z:E ratio of my synthetic 11(Z)-Hexadecenoic acid?
-
A7: The most common method is to first convert the fatty acid to its methyl ester (FAME) and then analyze it by Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][12][13] The Z and E isomers will have different retention times on a suitable capillary column, and the peak areas can be used to determine the ratio. Purity can be assessed by the relative area of the desired FAME peak.
-
-
Q8: What are the characteristic NMR signals for 11(Z)-Hexadecenoic acid?
-
A8: In ¹H NMR, the olefinic protons of the Z-isomer will appear as a multiplet around 5.3-5.4 ppm. In ¹³C NMR, the carbons of the double bond in the Z-isomer will have distinct chemical shifts, typically around 129-130 ppm. The exact chemical shifts can vary depending on the solvent used.
-
Experimental Protocols
Protocol 1: Synthesis of 11(Z)-Hexadecenoic Acid via Wittig Reaction
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (10-carboxydecyl)triphenylphosphonium bromide in dry THF.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add two equivalents of a strong base (e.g., NaHMDS in THF) dropwise.
-
Allow the mixture to stir at -78 °C for 1 hour, during which the characteristic color of the ylide should develop.
-
Wittig Reaction: Slowly add one equivalent of pentanal (freshly distilled) dropwise to the ylide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Purification by Argentation Column Chromatography
-
Column Packing: Prepare a slurry of silica gel impregnated with 10-20% (w/w) silver nitrate in a suitable solvent (e.g., hexane). Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., diethyl ether or ethyl acetate). The E-isomer will elute before the Z-isomer.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure 11(Z)-Hexadecenoic acid.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purity Assessment by GC-MS of the Methyl Ester
-
Derivatization (FAME Synthesis): To a solution of the purified fatty acid in toluene, add a solution of 20% boron trifluoride in methanol.
-
Heat the mixture at 60-100 °C for 30-60 minutes.
-
After cooling, add water and hexane. Shake and separate the layers.
-
Collect the upper hexane layer containing the fatty acid methyl ester (FAME).
-
GC-MS Analysis: Inject the FAME sample into a GC-MS equipped with a polar capillary column (e.g., a wax or cyano- column).[2][13]
-
Use a temperature program that allows for the separation of C16:1 isomers.
-
Identify the peaks corresponding to the methyl esters of 11(Z)- and 11(E)-Hexadecenoic acid based on their retention times and mass spectra.
-
Determine the purity and Z:E ratio by integrating the respective peak areas.
Visualizations
References
- 1. aocs.org [aocs.org]
- 2. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analysis of fatty acid isomers in ruminant tissues by silver thin layer chromatography followed by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aocs.org [aocs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EP3208257A1 - Method for recycling urea in urea adduct process - Google Patents [patents.google.com]
- 10. WO2014140864A2 - Recovering urea and oil from a urea/oil complex - Google Patents [patents.google.com]
- 11. iranarze.ir [iranarze.ir]
- 12. gcms.cz [gcms.cz]
- 13. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
Troubleshooting 11(Z)-Etheroleic acid instability and degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11(Z)-Hexadecenoic acid. The information addresses common issues related to its instability and degradation during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with 11(Z)-Hexadecenoic acid.
Issue 1: Inconsistent or unexpected experimental results.
-
Question: My experimental results are not reproducible. Could degradation of 11(Z)-Hexadecenoic acid be the cause?
-
Answer: Yes, the degradation of 11(Z)-Hexadecenoic acid is a likely cause for inconsistent results. As a monounsaturated fatty acid, it is susceptible to oxidation, which can alter its structure and biological activity.
Troubleshooting Steps:
-
Review your storage and handling procedures: Unsaturated fatty acids like 11(Z)-Hexadecenoic acid are prone to degradation if not stored correctly.[1] They should be stored at -20°C or lower, preferably under an inert atmosphere (argon or nitrogen), and in a glass container with a Teflon-lined cap. Avoid repeated freeze-thaw cycles.
-
Check for signs of degradation: Visually inspect your stock solution. Any discoloration or precipitation may indicate degradation.
-
Perform a quality control check: If you suspect degradation, you can perform a simple analysis to check the integrity of your sample. The recommended methods are Peroxide Value (PV) determination or a Thiobarbituric Acid Reactive Substances (TBARS) assay. Detailed protocols are provided in the "Experimental Protocols" section.
-
Issue 2: Observing additional or unexpected peaks in analytical chromatography (GC/HPLC).
-
Question: I am seeing unexpected peaks in my GC or HPLC analysis of 11(Z)-Hexadecenoic acid. What could they be?
-
Answer: The appearance of extra peaks is a strong indicator of degradation. The double bond in 11(Z)-Hexadecenoic acid is a primary site for oxidation, leading to the formation of various degradation products.
Common Degradation Products:
-
Hydroperoxides: These are the initial products of oxidation and may appear as additional peaks.
-
Aldehydes and Ketones: Further degradation of hydroperoxides can lead to the formation of smaller, more volatile compounds like aldehydes (e.g., malondialdehyde) and ketones.[2]
-
Isomers: The cis double bond can isomerize to the trans configuration, which will have a different retention time in chromatography.
Troubleshooting Steps:
-
Analyze for specific degradation products: Use analytical methods like GC-MS or LC-MS to identify the unexpected peaks. Comparison with analytical standards of potential degradation products can confirm their identity.
-
Implement preventative measures: To avoid future degradation, ensure proper storage and handling as outlined in Issue 1. Minimize exposure of the compound to light, heat, and oxygen.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
What is the proper way to store 11(Z)-Hexadecenoic acid?
-
For long-term storage, 11(Z)-Hexadecenoic acid should be stored as a solution in an appropriate organic solvent (e.g., ethanol, chloroform) at -20°C or -80°C.[1] The container should be glass with a Teflon-lined cap, and the headspace should be flushed with an inert gas like argon or nitrogen before sealing.[1]
-
-
Can I store 11(Z)-Hexadecenoic acid as a dry powder?
-
It is not recommended to store unsaturated fatty acids as a dry powder. They are often hygroscopic and can readily absorb moisture, which can accelerate degradation.[1]
-
-
How many times can I freeze and thaw my stock solution?
-
It is best to minimize freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use vials is highly recommended to preserve the integrity of the compound.
-
Degradation
-
What factors can cause 11(Z)-Hexadecenoic acid to degrade?
-
The primary factors that contribute to the degradation of unsaturated fatty acids are:
-
Oxygen: The presence of oxygen is essential for oxidation.
-
Temperature: Higher temperatures accelerate the rate of oxidation.[3]
-
Light: UV light can initiate and accelerate oxidation.
-
Presence of Metals: Transition metals can act as catalysts for oxidation.
-
pH: Extreme pH values can potentially affect stability, although the effect on the double bond is less direct than other factors.
-
-
-
What are the signs of degradation?
-
Visual signs can include a change in color or the appearance of a precipitate in the solution. However, significant degradation can occur before any visual signs are apparent. Analytical methods are the most reliable way to detect degradation.
-
-
How can I prevent degradation during my experiments?
-
Use freshly prepared solutions whenever possible.
-
Keep solutions on ice and protected from light during experiments.
-
Use high-purity solvents and de-gas them before use to remove dissolved oxygen.
-
Avoid contamination with metals.
-
Data Presentation
| Condition | Expected Stability of 11(Z)-Hexadecenoic Acid | Recommendation |
| Temperature | ||
| -80°C (in solution, inert atmosphere) | High (stable for years) | Recommended for long-term storage. |
| -20°C (in solution, inert atmosphere) | Good (stable for months to over a year) | Suitable for routine long-term storage. |
| 4°C (in solution) | Low (degradation may occur within days to weeks) | Not recommended for storage. |
| Room Temperature (in solution) | Very Low (degradation can be rapid) | Avoid prolonged exposure. |
| Light Exposure | ||
| Dark | High | Store in amber vials or protect from light. |
| Ambient Light | Moderate | Minimize exposure during handling. |
| UV Light | Very Low | Avoid direct exposure. |
| Atmosphere | ||
| Inert Gas (Argon, Nitrogen) | High | Flush vials with inert gas before sealing. |
| Air | Low | Minimize exposure to air. |
| pH | ||
| Neutral (pH ~7) | Generally stable | Maintain neutral pH in aqueous solutions if possible. |
| Acidic (pH < 4) or Basic (pH > 9) | Potentially lower stability | Buffer solutions if extreme pH is required for the experiment. |
Experimental Protocols
1. Peroxide Value (PV) Assay for Primary Oxidation Products
This method determines the concentration of hydroperoxides, the primary products of lipid oxidation.
Materials:
-
Acetic acid-chloroform solution (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
1% Starch solution (indicator)
-
Sample of 11(Z)-Hexadecenoic acid
Procedure:
-
Weigh approximately 5 g of the 11(Z)-Hexadecenoic acid sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Swirl the flask for exactly 1 minute.
-
Immediately add 30 mL of deionized water.
-
Titrate with 0.01 N Na₂S₂O₃ solution while shaking vigorously until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of 1% starch solution. The solution will turn blue.
-
Continue the titration until the blue color disappears.
-
Record the volume of Na₂S₂O₃ used.
-
Perform a blank titration with the reagents only.
Calculation: Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
2. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Secondary Oxidation Products
This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.[4][5]
Materials:
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
1,1,3,3-Tetramethoxypropane (for MDA standard curve)
-
Sample of 11(Z)-Hexadecenoic acid
Procedure:
-
Prepare a sample solution of 11(Z)-Hexadecenoic acid.
-
To 100 µL of the sample, add 200 µL of ice-cold 10% TCA to precipitate any interfering proteins (if in a biological matrix). For a pure solution, this step may be modified.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 2200 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 200 µL of 0.67% TBA solution.
-
Incubate in a boiling water bath for 10 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance at 532 nm.
-
Prepare a standard curve using 1,1,3,3-tetramethoxypropane, which hydrolyzes to form MDA.
-
Quantify the amount of TBARS in the sample using the standard curve.
3. GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol allows for the separation and identification of 11(Z)-Hexadecenoic acid and its potential degradation products.
Derivatization to FAMEs:
-
Weigh 1-25 mg of the fatty acid sample into a reaction vial.
-
Add 2 mL of 12% BCl₃-methanol.
-
Heat at 60°C for 10 minutes.
-
Cool to room temperature, then add 1 mL of water and 1 mL of hexane (B92381).
-
Shake vigorously and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.[6]
GC-MS Parameters (Example):
-
Column: A polar capillary column (e.g., DB-23 or similar) is suitable for separating fatty acid isomers.
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, ramp to 240°C. The specific ramp rate and hold times should be optimized for your instrument and column.
-
Carrier Gas: Helium
-
Detector: Mass Spectrometer operating in electron ionization (EI) mode.
Visualizations
Below are diagrams illustrating relevant biological pathways and experimental workflows.
Caption: General oxidative degradation pathway of 11(Z)-Hexadecenoic acid.
References
- 1. Peroxide Value Method [protocols.io]
- 2. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing [frontiersin.org]
- 4. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 5. mmpc.org [mmpc.org]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
Technical Support Center: Optimization of Mass Spectrometry Parameters for Ether Lipids
Welcome to the technical support center for the analysis of ether lipids by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing ether lipids by mass spectrometry?
A1: The primary challenges in ether lipid analysis by mass spectrometry include:
-
Differentiation of isomeric species: Distinguishing between plasmanyl (O-ether) and plasmenyl (P-ether) lipids is difficult due to their identical mass and similar fragmentation patterns with conventional methods.[1][2][3][4] Advanced fragmentation techniques are often required for unequivocal identification.
-
Low abundance: Some ether lipid species are present in low concentrations, making their detection and accurate quantification challenging.[5]
-
Co-elution: In liquid chromatography-mass spectrometry (LC-MS), different lipid species, including ether lipids and diacyl lipids, can co-elute, leading to ion suppression and complicating spectral interpretation.[6][7]
-
In-source fragmentation: Lipids can fragment within the ion source, creating artifact peaks that can be mistaken for endogenous lipid species.[7]
Q2: Which ionization technique is most suitable for ether lipid analysis?
A2: Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of ether lipids.[1][8] ESI is a soft ionization method that allows for the analysis of intact lipid molecules with minimal fragmentation in the source. Both positive and negative ion modes can be used, depending on the lipid class of interest. For instance, phosphatidylcholines (PC) are often analyzed in positive ion mode, while phosphatidylethanolamines (PE) can be detected in both positive and negative modes.[1]
Q3: How can I differentiate between plasmanyl and plasmenyl ether lipids?
A3: Differentiating between plasmanyl and plasmenyl ether lipids can be achieved through specific fragmentation patterns generated by tandem mass spectrometry (MS/MS).
-
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): In negative ion mode, fragmentation of ether-linked phosphatidylcholines (PC) with a formate (B1220265) adduct can yield an abundant sn-2 fatty acyl fragment, aiding in differentiation.[9] For phosphatidylethanolamine (B1630911) (PE) plasmalogens (PE-P), characteristic fragment ions can arise from the rearrangement of the vinyl ether linkage at the sn-1 position, which are absent in the corresponding plasmanyl (PE-O) species.[1]
-
Ultraviolet Photodissociation (UVPD): UVPD is a powerful technique that generates unique fragment ions for different ether lipid subclasses.[1][2] For example, 213 nm UVPD can produce diagnostic ions from the sn-1 ether chain of plasmenyl lipids that are not observed for their plasmanyl counterparts.[1] This method allows for the unequivocal differentiation of all four major subclasses of ether lipids (PE-O, PE-P, PC-O, PC-P).[1]
Q4: What are some common sample preparation methods for ether lipid analysis?
A4: The choice of sample preparation method is critical for accurate lipid analysis. Common liquid-liquid extraction methods include:
-
Folch Method: Uses a chloroform (B151607)/methanol (B129727) solvent system.[10]
-
Bligh-Dyer Method: A modification of the Folch method that also uses chloroform and methanol, but with the addition of water to induce phase separation.[5][10]
-
Methyl-tert-butyl ether (MTBE) Extraction: This method is often preferred for high-throughput lipidomics as it is faster and the lipid-containing organic phase forms the upper layer, simplifying collection.[10][11]
To prevent lipid oxidation during sample preparation, it is recommended to work on ice, flush samples with an inert gas like argon, and add an antioxidant such as butylated hydroxytoluene (BHT).[12]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or Inability to Detect Ether Lipids
| Possible Cause | Suggested Solution |
| Suboptimal Ionization Parameters | Infuse a standard solution of a representative ether lipid to optimize key ESI source parameters. Adjust voltages, temperatures, and gas flows to maximize the signal.[13] |
| Inefficient Extraction | Ensure the chosen extraction method is appropriate for your sample matrix. Consider trying an alternative method, such as MTBE extraction, which has shown good recovery for a wide range of lipid classes.[11] Verify the quality of your solvents. |
| Ion Suppression | Dilute the sample to reduce matrix effects. Improve chromatographic separation to resolve the ether lipids from co-eluting, interfering compounds.[14] |
| Incorrect Polarity Mode | Analyze your samples in both positive and negative ion modes. While PCs are typically detected in positive mode, PEs can be detected in both, and negative mode can sometimes provide more structural information.[1] |
Issue 2: Difficulty in Distinguishing Between Isobaric Ether Lipid Species
| Possible Cause | Suggested Solution |
| Insufficient Fragmentation Energy | Optimize the collision energy in your MS/MS experiments. A higher collision energy may be required to generate the diagnostic fragment ions needed to differentiate between plasmanyl and plasmenyl species.[13] |
| Limitations of CID/HCD | If CID or HCD do not provide clear differentiation, consider using a more advanced fragmentation technique like Ultraviolet Photodissociation (UVPD) if available. UVPD can generate unique fragment ions that clearly distinguish between O- and P-ether linkages.[1][2] |
| Co-elution of Isomers | Improve the chromatographic separation by adjusting the gradient, flow rate, or using a different column. A longer, shallower gradient can often improve the resolution of closely eluting species. |
Issue 3: Inaccurate Quantification of Ether Lipids
| Possible Cause | Suggested Solution |
| Lack of Appropriate Internal Standards | Use a suite of internal standards that are structurally similar to the ether lipids being quantified. Ideally, use stable isotope-labeled standards for each lipid class.[15] |
| Non-linear Detector Response | Prepare a calibration curve for each class of ether lipids using authentic standards to ensure that your measurements are within the linear dynamic range of the instrument. |
| In-source Fragmentation | Optimize the ion source parameters to minimize in-source fragmentation, which can lead to an underestimation of the precursor ion intensity.[7] |
Experimental Protocols & Data
Table 1: Recommended Starting Parameters for ESI-MS Analysis of Ether Lipids
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Ion Spray Voltage | 5500 V | -4500 V |
| ESI Temperature | 500°C | 500°C |
| Nebulizer Gas | Instrument Dependent | Instrument Dependent |
| Heating Gas | Instrument Dependent | Instrument Dependent |
| Cone Voltage | Optimize for minimal in-source fragmentation | Optimize for minimal in-source fragmentation |
Note: These are general starting points and should be optimized for your specific instrument and application.[16]
Table 2: Diagnostic Fragment Ions for Ether Lipid Identification
| Ether Lipid Class | Fragmentation Method | Key Diagnostic Ions/Losses |
| 1-O-alkyl-2,3-diacyl-sn-glycerols | ESI/CID (Positive) | [M - alkyl]+, [M - sn-2-acyl]+, [M - sn-3-acyl]+[17] |
| Plasmenyl PE (PE-P) | HCD (Positive) | Unique fragment ions from rearrangement of the vinyl ether linkage.[1] |
| Plasmenyl PC (PC-P) | UVPD (Positive) | Diagnostic ions from the sn-1 ether chain (e.g., m/z 506, 505, 504, 490 for PC(P-18:0/18:1(9Z))).[1] |
| Plasmanyl PC (PC-O) | UVPD (Positive) | Absence of the diagnostic sn-1 ether chain fragments seen in PC-P.[1] |
Protocol: Lipid Extraction using the MTBE Method
This protocol is adapted from the method described by Matyash et al.[11]
-
To a 200 µL sample aliquot in a glass tube with a Teflon-lined cap, add 1.5 mL of methanol and vortex.
-
Add 5 mL of MTBE and incubate for 1 hour at room temperature on a shaker.
-
Induce phase separation by adding 1.25 mL of MS-grade water.
-
Incubate for 10 minutes at room temperature.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Collect the upper (organic) phase.
-
Re-extract the lower phase with 2 mL of a solvent mixture equivalent to the upper phase composition (MTBE/methanol/water 10:3:2.5, v/v/v, use the upper phase).
-
Combine the organic phases and dry under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the dried lipid extract in an appropriate solvent for MS analysis (e.g., chloroform/methanol 1:1, v/v).
Visual Guides
Caption: A typical experimental workflow for the analysis of ether lipids by LC-MS/MS.
Caption: A troubleshooting decision tree for low ether lipid signal intensity.
References
- 1. Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unequivocal Mapping of Molecular Ether Lipid Species by LC–MS/MS in Plasmalogen-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural elucidation of ether glycerophospholipids using gas-phase ion/ion charge inversion chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common cases of improper lipid annotation using high-resolution tandem mass spectrometry data and corresponding limitations in biological interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry [mdpi.com]
- 11. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. dovepress.com [dovepress.com]
- 17. Regiospecific analysis of neutral ether lipids by liquid chromatography/electrospray ionization/single quadrupole mass spectrometry: validation with synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Extraction Efficiency of 11(Z)-Eicosenoic Acid from Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of 11(Z)-eicosenoic acid (also known as Gondoic acid) from various biological tissues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting 11(Z)-eicosenoic acid from tissues?
A1: The most widely used and accepted methods for total lipid extraction, including 11(Z)-eicosenoic acid, from tissues are the Folch method and the Bligh & Dyer method.[1][2][3] Both methods utilize a chloroform (B151607) and methanol (B129727) solvent system to efficiently extract lipids from biological matrices. The choice between the two often depends on the lipid content of the tissue.
Q2: Which method, Folch or Bligh & Dyer, is more suitable for my tissue samples?
A2: The suitability of the method depends on the lipid content of your tissue. For tissues with low lipid content (<2%), the Bligh & Dyer and Folch methods show comparable efficiency. However, for tissues with higher lipid content (>2%), the Folch method generally yields a significantly higher recovery of total lipids.[2][4] The Bligh & Dyer method, which uses a lower solvent-to-sample ratio, may underestimate the lipid content in high-fat samples by up to 50%.[4]
Q3: What is the optimal solvent-to-sample ratio for efficient extraction?
A3: For the Folch method, a solvent-to-sample ratio of 20:1 (v/w) is standard and has been shown to be effective for a broad range of lipid classes.[1][4] The original Bligh & Dyer method uses a lower ratio of approximately 3:1. However, studies suggest that for comprehensive lipidomics, a higher solvent-to-sample ratio of around 20:1 for both methods can improve lipid recovery.[1]
Q4: How can I improve the disruption of tissue for better lipid release?
A4: Proper tissue homogenization is critical for efficient lipid extraction. Grinding frozen tissue to a powder using a mortar and pestle cooled with liquid nitrogen is a highly effective method to disrupt the tissue matrix and increase the surface area for solvent interaction.[5] Bead-based homogenization is another efficient technique that can lead to high lipid recovery.[6][7] The chosen homogenization method should be evaluated to ensure it provides a high degree of dispersion for your specific tissue type.[7]
Q5: I am experiencing low recovery of 11(Z)-eicosenoic acid. What are the possible causes and solutions?
A5: Low recovery can stem from several factors:
-
Incomplete Extraction: Ensure you are using the appropriate extraction method and solvent-to-sample ratio for your tissue's lipid content. For high-fat tissues, consider the Folch method with a 20:1 solvent-to-sample ratio. A second extraction of the tissue pellet can also improve yield.[5]
-
Emulsion Formation: Emulsions between the aqueous and organic layers can trap lipids. To break emulsions, you can try centrifugation, adding a small amount of saturated NaCl solution, or gentle swirling instead of vigorous shaking during phase separation.
-
Lipid Degradation: Long-chain unsaturated fatty acids like 11(Z)-eicosenoic acid are susceptible to oxidation. It is recommended to work with cold solvents, minimize exposure to air and light, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.
-
Improper Sample Storage: Tissues should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C to prevent enzymatic degradation of lipids.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low overall lipid yield | Inappropriate extraction method for tissue type (e.g., using Bligh & Dyer for high-fat tissue). | Switch to the Folch method for tissues with >2% lipid content.[2][4] |
| Insufficient solvent volume. | Increase the solvent-to-sample ratio to 20:1 (v/w).[1] | |
| Incomplete tissue homogenization. | Employ more rigorous homogenization techniques like cryogenic grinding or bead beating to ensure complete tissue disruption.[5][6][7] | |
| Formation of a stable emulsion during phase separation | High concentration of phospholipids (B1166683) or other amphipathic molecules. | Centrifuge the sample to facilitate phase separation. Add a small volume of saturated NaCl solution. Mix phases by gentle inversion rather than vigorous shaking. |
| Low recovery of 11(Z)-eicosenoic acid specifically | Oxidation of the unsaturated fatty acid. | Add an antioxidant such as BHT (0.01%) to the extraction solvents. Perform extractions on ice and under a nitrogen atmosphere if possible. |
| Inefficient extraction of long-chain fatty acids. | Ensure the solvent system is optimized. While chloroform/methanol is standard, for specific enrichment, further chromatographic steps might be necessary. | |
| Poor reproducibility between replicate samples | Inconsistent tissue homogenization. | Standardize the homogenization procedure, ensuring each sample is treated identically in terms of time and intensity. |
| Inconsistent phase separation and collection. | Carefully aspirate the lower chloroform layer, avoiding the protein interface. A second extraction of the upper phase and interface can recover trapped lipids. | |
| Contamination in the final lipid extract | Co-extraction of non-lipid components (e.g., proteins, sugars). | Perform a wash step of the chloroform phase with a salt solution (e.g., 0.9% NaCl) as described in the Folch protocol to remove water-soluble contaminants. |
Data Presentation
Table 1: Comparison of Folch and Bligh & Dyer Methods on Lipid Recovery
| Tissue Lipid Content | Extraction Method | Typical Solvent-to-Sample Ratio (v/w) | Relative Lipid Recovery | Recommendation |
| < 2% | Folch | 20:1 | High | Suitable |
| Bligh & Dyer | 3:1 | High | Suitable and uses less solvent. | |
| > 2% | Folch | 20:1 | High | Recommended |
| Bligh & Dyer | 3:1 | Low to Medium (can be up to 50% lower than Folch) | Not recommended for accurate quantification.[4] |
Table 2: Effect of Solvent-to-Sample Ratio on Lipid Yield
| Extraction Method | Solvent-to-Sample Ratio (v/w) | Relative Lipid Yield | Notes |
| Folch | 10:1 | Moderate | |
| 20:1 | High | Generally considered optimal for comprehensive lipid extraction.[1][4] | |
| 30:1 | High | May not provide a significant increase in yield over 20:1 to justify the increased solvent use. | |
| Bligh & Dyer | 3:1 | Moderate | Standard for the original method. |
| 20:1 | High | Can improve recovery, especially for more complex lipidomes.[1] |
Experimental Protocols
Protocol 1: Modified Folch Extraction for Tissues
This protocol is optimized for high recovery of total lipids, including 11(Z)-eicosenoic acid, from tissues.
-
Homogenization:
-
Weigh approximately 1 gram of frozen tissue.
-
In a pre-chilled mortar, add liquid nitrogen and grind the tissue to a fine powder with a pestle.
-
Transfer the powdered tissue to a glass homogenizer tube.
-
-
Extraction:
-
Add 20 mL of a 2:1 (v/v) chloroform:methanol mixture to the homogenizer tube.
-
Homogenize for 2 minutes.
-
Transfer the homogenate to a glass centrifuge tube with a Teflon-lined cap.
-
Rinse the homogenizer with an additional 5 mL of the chloroform:methanol mixture and add it to the centrifuge tube.
-
Agitate the mixture on a shaker for 20 minutes at room temperature.
-
-
Phase Separation:
-
Add 5 mL of 0.9% NaCl solution to the tube.
-
Vortex gently for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases. You will observe two layers: an upper aqueous layer and a lower chloroform layer containing the lipids.
-
-
Lipid Recovery:
-
Carefully aspirate the upper aqueous layer.
-
Collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean, pre-weighed glass tube.
-
To maximize recovery, add 5 mL of chloroform to the remaining aqueous phase and interface, vortex gently, centrifuge again, and combine the lower chloroform layer with the previously collected extract.
-
-
Drying and Storage:
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.
-
Store the dried lipid extract at -80°C until further analysis.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis
This protocol describes the conversion of extracted lipids to fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
Derivatization to FAMEs:
-
Resuspend the dried lipid extract in 1 mL of toluene.
-
Add 2 mL of 1% sulfuric acid in methanol.
-
Cap the tube tightly and heat at 50°C for 2 hours.
-
Allow the tube to cool to room temperature.
-
-
Extraction of FAMEs:
-
Add 2 mL of hexane (B92381) and 1 mL of water to the tube.
-
Vortex for 1 minute.
-
Centrifuge at 1,500 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS.
-
Use a suitable capillary column (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms) for separation.
-
An example of a temperature program: initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/minute, and hold for 10 minutes.
-
The mass spectrometer can be operated in full scan mode or selected ion monitoring (SIM) mode for quantification of the methyl ester of 11(Z)-eicosenoic acid.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway of 11(Z)-eicosenoic acid's anti-inflammatory effects.
Experimental Workflow Diagram
Caption: Workflow for the extraction and quantification of 11(Z)-eicosenoic acid from tissues.
References
- 1. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. vliz.be [vliz.be]
- 5. US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]
- 6. Optimised tissue clearing minimises distortion and destruction during tissue delipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Minimizing isomerization of 11(Z)-Etheroleic acid during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the isomerization of 11(Z)-Hexadecenoic acid during analytical procedures.
Troubleshooting Guide: Minimizing Isomerization of 11(Z)-Hexadecenoic Acid
This guide addresses specific issues that can lead to the unwanted conversion of 11(Z)-Hexadecenoic acid (a cis-isomer) to its trans-isomer, 11(E)-Hexadecenoic acid, during analysis.
Issue 1: Sample Degradation During Storage and Handling
Question: I am observing unexpected trans-isomers in my 11(Z)-Hexadecenoic acid standard and samples, even before analysis. What could be the cause?
Answer: The isomerization of cis-fatty acids can be initiated by exposure to heat, light, and oxygen, often through free radical-mediated pathways.[1][2] Proper storage and handling are critical to maintain the isomeric purity of your samples.
Recommendations:
-
Storage Temperature: Store standards and lipid extracts at or below -20°C. For long-term storage, -80°C is recommended to reduce enzymatic and non-enzymatic degradation.[3]
-
Inert Atmosphere: Oxygen is a key factor in the initiation of free radical chain reactions that can lead to isomerization.[1] Overlay samples with an inert gas like argon or nitrogen before sealing and storing.
-
Light Protection: Protect samples from light by using amber vials or by wrapping vials in aluminum foil. Light can initiate the formation of radicals that catalyze isomerization.[1]
-
Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your samples during extraction and storage to quench free radicals.[4]
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation. Aliquot samples into smaller volumes for single use.[3]
Issue 2: Isomerization During Lipid Extraction
Question: I suspect that my extraction procedure is causing the isomerization of 11(Z)-Hexadecenoic acid. How can I prevent this?
Answer: The solvents, temperature, and exposure to air during lipid extraction can all contribute to isomerization.
Recommendations:
-
Solvent Selection: Use high-purity, peroxide-free solvents for extraction. A common and effective method for total lipid extraction is the use of a chloroform (B151607)/methanol mixture.[5]
-
Low Temperature Extraction: Perform the extraction on ice or at a reduced temperature to minimize thermal stress on the sample.[6]
-
Work Quickly and Under Inert Gas: Minimize the time the sample is exposed to air and light. If possible, perform the extraction under a stream of nitrogen or in a glove box.
Issue 3: Isomerization During Derivatization to Fatty Acid Methyl Esters (FAMEs)
Question: I am preparing FAMEs for GC analysis and see a significant increase in the corresponding trans-isomer peak. How can I optimize my derivatization method?
Answer: Derivatization, especially under harsh acidic or basic conditions and high temperatures, is a common step where isomerization can occur.[7]
Recommendations:
-
Choice of Catalyst:
-
Base-Catalyzed Methods (e.g., sodium methoxide): These are generally rapid and conducted at room temperature, which helps to avoid degradation of labile fatty acids.[8] However, prolonged exposure can still lead to some isomerization.[8]
-
Acid-Catalyzed Methods (e.g., methanolic HCl, BF3-methanol): These methods can be effective but are often cited as being more likely to cause isomerization, especially at elevated temperatures.[7] If using an acid catalyst, it is crucial to control the reaction time and temperature.
-
-
Reaction Temperature: Lowering the derivatization temperature can significantly reduce isomerization. For sensitive compounds, conducting the reaction at room temperature is recommended.[9]
-
Neutralization: After derivatization, especially with acid catalysts, it is important to neutralize the reaction mixture before injection into the GC. This can be done by washing the organic phase with a mild base solution (e.g., saturated sodium bicarbonate) followed by water. This not only prevents isomerization but also protects the GC column from degradation.[10]
Issue 4: Isomerization During Gas Chromatography (GC) Analysis
Question: I have taken precautions during sample preparation, but I still observe trans-isomer formation in my chromatograms. Could the GC conditions be the problem?
Answer: While less common than issues in sample preparation, the GC conditions can contribute to on-column isomerization.
Recommendations:
-
Injector Temperature: Use the lowest possible injector temperature that allows for efficient volatilization of the FAMEs. High injector temperatures can cause thermal isomerization.
-
Injector Liner: Use a clean, deactivated injector liner. Active sites in a dirty or non-deactivated liner can catalyze isomerization.[11]
-
Column Selection: For the separation of cis and trans isomers, a highly polar cyanopropyl siloxane capillary column (e.g., SP-2560, HP-88) is recommended. These columns provide the necessary selectivity for resolving geometric isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 11(Z)-Hexadecenoic acid isomerization?
A1: The primary causes are exposure to high temperatures, light, oxygen, and the presence of acid or base catalysts, all of which can initiate or promote the conversion of the cis double bond to the more stable trans configuration, often through a free radical-mediated mechanism.[1][2][12]
Q2: How can I store my 11(Z)-Hexadecenoic acid samples to ensure stability?
A2: For optimal stability, samples should be stored at -80°C under an inert atmosphere (argon or nitrogen) and protected from light.[3] Adding an antioxidant can provide further protection.
Q3: Which derivatization method is best for minimizing isomerization?
A3: A base-catalyzed methylation at room temperature is generally preferred as it is less harsh than acid-catalyzed methods performed at high temperatures.[7][8] Regardless of the method, it is crucial to optimize the reaction time and temperature and to neutralize the final product before GC analysis.
Q4: What type of GC column should I use for analyzing cis and trans isomers of hexadecenoic acid?
A4: A highly polar capillary column, typically with a cyanopropyl siloxane stationary phase, is required for the effective separation of cis and trans fatty acid methyl esters.
Q5: Can I quantify the amount of isomerization that has occurred in my sample?
A5: Yes, if you have a pure standard of 11(Z)-Hexadecenoic acid, you can analyze it using your method. Any peak corresponding to the retention time of the 11(E)-Hexadecenoic acid isomer would be a result of isomerization during your analytical process. By using certified reference standards for both isomers, you can create a calibration curve to quantify the amount of each.
Quantitative Data Summary
The degree of isomerization is highly dependent on the specific conditions of the experiment. The following table summarizes general observations on factors influencing isomerization.
| Parameter | Condition | Effect on Isomerization | Reference |
| Temperature | High temperatures (>140-200°C) during processing or analysis | Increases isomerization | [13] |
| Lowering derivatization temperature to room temperature | Prevents cis to trans isomerization | [9] | |
| Catalyst | Acid-catalyzed derivatization (e.g., methanolic HCl, BF3) | Can promote isomerization, especially at high temperatures | [7] |
| Base-catalyzed derivatization (e.g., sodium methoxide) | Generally less harsh, but prolonged exposure can cause isomerization | [8] | |
| Oxygen | Presence of oxygen | Promotes free-radical chain reactions leading to isomerization | [1] |
| Light | Exposure to UV or visible light | Can initiate radical formation and subsequent isomerization | [1] |
Experimental Protocols
Protocol 1: Lipid Extraction with Minimized Isomerization
This protocol is based on a modified Folch method, incorporating steps to reduce isomerization.
-
Homogenization: Homogenize the sample in a cold chloroform/methanol (2:1, v/v) solution on ice. Perform this step quickly to minimize exposure to air and light.
-
Extraction: After homogenization, agitate the sample for 20-30 minutes at 4°C in the dark.
-
Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution, vortex briefly, and centrifuge at a low speed to separate the phases.
-
Collection: Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette.
-
Drying and Storage: Dry the lipid extract under a stream of nitrogen. For storage, redissolve the lipid residue in a small amount of chloroform/methanol, add an antioxidant like BHT, and store at -80°C under argon or nitrogen.
Protocol 2: FAME Preparation using a Mild Base-Catalyzed Method
-
Preparation: To the dried lipid extract, add 1 mL of 0.5 M sodium methoxide (B1231860) in methanol.
-
Reaction: Vortex the mixture and let it react for 10-15 minutes at room temperature in the dark.
-
Neutralization and Extraction: Add 1 mL of a saturated sodium bicarbonate solution to neutralize the catalyst, followed by 2 mL of hexane (B92381). Vortex thoroughly.
-
Phase Separation: Centrifuge to separate the phases.
-
Collection: Transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
Visualizations
Caption: Workflow for minimizing isomerization during 11(Z)-Hexadecenoic acid analysis.
Caption: Pathway of cis-trans isomerization of 11(Z)-Hexadecenoic acid.
References
- 1. Computational and experimental research on mechanism of cis/trans isomerization of oleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radical-induced Cis-Trans isomerization of fatty acids: a theoretical study. | Semantic Scholar [semanticscholar.org]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. internationaloliveoil.org [internationaloliveoil.org]
- 12. View of <em>Cis-trans</em> isomerization of unsaturated fatty acids in edible oils to prepare <em>trans</em> fat | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 13. Mechanisms of isomerization and oxidation in heated trilinolein by DFT method - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00328B [pubs.rsc.org]
Resolving co-eluting lipid species in 11(Z)-Etheroleic acid analysis
Welcome to the technical support center for the analysis of 11(Z)-Etheroleic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the analysis of this ether lipid, with a particular focus on the issue of co-eluting species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a specific type of ether lipid. Ether lipids are a class of glycerolipids where the fatty acid at the sn-1 position of the glycerol (B35011) backbone is linked by an ether bond, rather than the more common ester bond. The analysis of specific ether lipids like this compound is crucial as these molecules can act as signaling molecules in various physiological and pathological processes, including inflammation and cell differentiation.[1][2] Accurate quantification is essential to understand their roles in these pathways.
Q2: What are the main analytical challenges in the analysis of this compound?
A2: The primary analytical challenge is the co-elution of structurally similar lipid species, which can interfere with accurate identification and quantification.[3] Key challenges include:
-
Isobaric Species: Lipids with the same nominal mass but different elemental compositions.
-
Isomeric Species: Lipids with the same elemental composition and mass, which are particularly difficult to separate. These include:
-
Positional Isomers: Fatty acids with the same chain length and number of double bonds, but with the double bond at a different position (e.g., other C18:1 fatty acid isomers).[4]
-
Geometric Isomers: Lipids with cis versus trans configurations of the double bonds.
-
Plasmanyl vs. Plasmenyl Ether Lipids: Plasmanyl lipids have an O-alkyl linkage, while plasmenyl lipids (plasmalogens) have an O-alkenyl (vinyl ether) linkage. These are isomeric and often co-elute.[5]
-
Troubleshooting Guide: Resolving Co-eluting Species
This guide provides solutions to common problems encountered during the analysis of this compound.
Q3: My chromatogram shows a single broad peak where I expect to see this compound. How can I confirm if this is due to co-elution?
A3: A broad or asymmetrical peak is a common indicator of co-elution.[6] To confirm, you can employ the following strategies:
-
High-Resolution Mass Spectrometry (HRMS): If you are using a low-resolution mass spectrometer, switching to a high-resolution instrument may allow you to distinguish between isobaric (but not isomeric) species based on their exact mass.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the precursor ion can reveal different fragmentation patterns for co-eluting species. However, some isomers may produce very similar fragment spectra.
-
Peak Purity Analysis: If you are using a diode array detector (DAD) with LC, you can assess the spectral purity across the peak. A change in the UV spectrum from the upslope to the downslope of the peak suggests the presence of more than one compound.[6]
Q4: I have confirmed co-elution of this compound with other C18:1 fatty acid isomers. How can I improve their chromatographic separation?
A4: Improving the chromatographic separation of isomeric fatty acids often requires optimizing your methodology. Here are several approaches, with quantitative data presented in the tables below for comparison.
For Gas Chromatography (GC) Analysis:
-
Derivatization: Free fatty acids have poor chromatographic behavior. Derivatization to fatty acid methyl esters (FAMEs) is essential to improve volatility and peak shape.[7]
-
Column Selection: The choice of GC column is critical. Highly polar columns, such as those with biscyanopropyl stationary phases (e.g., Rt-2560), are specifically designed to separate geometric and positional isomers of FAMEs.[8]
-
Temperature Program Optimization: A slower temperature ramp during the elution of the C18:1 isomers can significantly enhance resolution.
For Liquid Chromatography (LC) Analysis:
-
Column Chemistry:
-
Mobile Phase Optimization: Adjusting the mobile phase composition and gradient can alter selectivity and improve separation.
-
Silver-Ion Chromatography (Argentation Chromatography): This technique, often used in conjunction with GC or LC, separates unsaturated fatty acids based on the number, position, and geometry of their double bonds.
Q5: How can I differentiate between this compound (a plasmanyl-type ether lipid) and its isomeric plasmalogen (plasmenyl-type) counterpart?
A5: Differentiating between plasmanyl and plasmenyl ether lipids is a significant challenge due to their isomeric nature. Advanced techniques are often required:
-
Ion Mobility-Mass Spectrometry (IM-MS): This powerful technique separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio.[9] Isomers with different three-dimensional structures will have different collision cross-sections (CCS), allowing for their separation and identification.[10][11]
-
Chemical Derivatization: Specific chemical reactions can target the vinyl ether bond of plasmalogens, allowing them to be distinguished from plasmanyl lipids. For example, acid hydrolysis can selectively cleave the vinyl ether linkage.
-
Tandem Mass Spectrometry (MS/MS): While challenging, subtle differences in the fragmentation patterns of plasmanyl and plasmenyl lipids can sometimes be exploited for their differentiation, particularly with specialized fragmentation techniques.
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This protocol describes the acid-catalyzed esterification using Boron Trifluoride (BF₃)-Methanol.
-
Sample Preparation: Weigh 1-10 mg of the lipid extract into a screw-capped glass tube. If the sample is in a solvent, evaporate to dryness under a stream of nitrogen.
-
Reagent Addition: Add 2 mL of 12-14% BF₃ in methanol (B129727) to the dried sample.
-
Reaction: Cap the tube tightly and heat at 60°C for 30-60 minutes.
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 2 mL of hexane (B92381). Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at low speed to separate the layers.
-
Sample Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for GC-MS analysis.
Protocol 2: General LC-MS Method for Fatty Acid Isomer Separation
This protocol provides a starting point for the separation of C18:1 fatty acid isomers using a C18 column.
-
Column: C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium acetate.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: Linear gradient to 100% B
-
25-35 min: Hold at 100% B
-
35.1-40 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection: ESI-MS in negative ion mode.
Data Presentation: Comparison of Analytical Techniques
Table 1: GC-MS Retention Times of C18:1 FAME Isomers on Different Column Types
| FAME Isomer | Retention Time (min) on a Polar Column (e.g., Rt-2560) | Retention Time (min) on a Non-Polar Column (e.g., DB-5ms) |
| C18:1n-9t (Elaidic acid methyl ester) | ~20.5 | ~19.8 |
| C18:1n-9c (Oleic acid methyl ester) | ~20.6 | ~19.8 |
| C18:1n-7c (cis-Vaccenic acid methyl ester) | ~20.7 | ~19.8 |
Note: Absolute retention times will vary between instruments and specific methods. The data presented illustrates the relative elution order and the improved separation on a polar column.
Table 2: LC-MS Separation of C18:1 Fatty Acid Isomers
| Fatty Acid Isomer | Elution Order on C8 Column |
| cis-Vaccenic acid (ω-7) | 1st |
| Oleic acid (ω-9) | 2nd |
| Petroselinic acid (ω-12) | 3rd |
Data adapted from Takashima et al. (2018).[4] This demonstrates the ability of reversed-phase LC to separate positional isomers.
Table 3: Ion Mobility-Mass Spectrometry Data for Lipid Isomer Separation
| Lipid Species | Precursor Ion (m/z) | Collision Cross Section (CCS) in N₂ (Ų) |
| PC 34:1 (16:0/18:1) | 760.585 | ~290 |
| PC 34:1 (18:1/16:0) | 760.585 | ~292 |
| PE(P-18:0/18:1) (plasmenyl) | 744.588 | Varies based on conformation |
| PE(O-18:0/18:1) (plasmanyl) | 746.604 | Varies based on conformation |
Note: CCS values are highly specific to the instrument and calibration. The values presented are illustrative to show that isomers can have different CCS values, enabling their separation.[10][12]
Visualizations
Signaling Pathway
Since a specific signaling pathway for this compound has not been fully elucidated, the following diagram illustrates a well-established pathway for a class of bioactive ether lipids, the Platelet-Activating Factor (PAF), which highlights how ether lipids can be involved in cellular signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound, highlighting key decision points for resolving co-elution.
References
- 1. researchgate.net [researchgate.net]
- 2. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. jsbms.jp [jsbms.jp]
- 5. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. gcms.cz [gcms.cz]
- 8. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 9. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 10. Ion Mobility-Derived Collision Cross Section As an Additional Measure for Lipid Fingerprinting and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Improving signal-to-noise ratio for 11(Z)-Etheroleic acid in MS
Welcome to the technical support center for the mass spectrometry analysis of 11(Z)-Etheroleic acid and related ether lipids. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and improve the signal-to-noise ratio for these challenging analytes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low signal-to-noise ratio for this compound in my LC-MS analysis?
A low signal-to-noise (S/N) ratio for ether lipids and unsaturated fatty acids is a common issue stemming from several factors. Due to their chemical structure, these molecules often exhibit poor ionization efficiency in typical electrospray ionization (ESI) sources.[1][2] In negative ion mode, which is often the default for acidic molecules, signal suppression can occur, especially when using acidic mobile phases required for good chromatographic separation.[3][4] Furthermore, in-source fragmentation can reduce the abundance of the primary molecular ion, and co-elution with matrix components can lead to ion suppression.[5][6]
Q2: How can I significantly improve the signal intensity of this compound?
Chemical derivatization is a highly effective strategy to enhance the signal intensity of fatty acids and ether lipids.[1][2][7] By converting the carboxylic acid group, you can improve ionization efficiency. A particularly effective method is "charge-reversal" derivatization, which introduces a permanently positively charged group, allowing for analysis in the more sensitive positive ion mode.[1][7] This approach can lead to a dramatic increase in signal intensity, in some cases by several orders of magnitude.[2][4]
Q3: What is the best ionization mode for analyzing this compound?
While the carboxylic acid moiety of this compound makes negative ion mode a logical choice, it often results in lower sensitivity.[3][6] For underivatized analysis, optimizing negative ion mode with a suitable mobile phase (e.g., containing a weak base) can be effective. However, for significantly enhanced sensitivity, derivatization to introduce a positive charge and subsequent analysis in positive ion mode is generally recommended.[2][5] In positive ion mode, the formation of adducts, such as [M+NH4]+, can also be targeted by using mobile phase additives like ammonium (B1175870) formate.[5][6]
Q4: Can I determine the position of the double bond in this compound using mass spectrometry?
Standard collision-induced dissociation (CID) often does not provide specific fragmentation to pinpoint the location of double bonds in unsaturated fatty acids.[8] To overcome this, specialized fragmentation techniques or derivatization methods targeting the double bond are necessary. One such method is the Paternò-Büchi reaction, which can be used to derivatize the double bond, leading to characteristic fragmentation patterns that reveal its position upon MS/MS analysis.[8]
Troubleshooting Guides
Issue: Low Signal Intensity or Complete Signal Loss
This guide provides a systematic approach to diagnosing and resolving low signal intensity issues during the LC-MS analysis of this compound.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting low MS signal.
Step-by-Step Troubleshooting:
-
Verify Mass Spectrometer Performance:
-
Action: Prepare a fresh, known concentration of a reliable standard and inject it directly into the mass spectrometer.[5]
-
Rationale: This will confirm if the issue lies with the mass spectrometer itself or the preceding components (LC and sample).
-
Resolution: If the standard shows no signal, the MS requires attention. Check for a stable spray, clean the ion source, and verify that all voltages are correctly set.[9][10]
-
-
Evaluate Liquid Chromatography Performance:
-
Action: Check the LC system pressure and ensure the mobile phase is flowing correctly. If possible, inject a mixture containing other, more easily detectable analytes.
-
Rationale: Poor chromatography can lead to broad peaks, resulting in a lower signal-to-noise ratio.[5] A complete loss of flow will result in no analytes reaching the detector.
-
Resolution: If there are issues with the LC system, check for leaks, ensure the pumps are primed, and inspect the column for blockages.[9]
-
-
Assess Sample Preparation and Integrity:
-
Action: Examine your sample for any signs of precipitation. Consider the stability of this compound in your sample solvent.
-
Rationale: Incomplete extraction, the presence of interfering substances (ion suppression), or sample degradation can all lead to a lower concentration of the analyte reaching the mass spectrometer.[5]
-
Resolution: Prepare a fresh sample and ensure it is fully dissolved in a suitable solvent.
-
-
Optimize the Analytical Method:
-
Action: If the above steps do not resolve the issue, consider method optimization. This includes derivatization of the sample and adjusting MS parameters.
-
Rationale: The inherent low ionization efficiency of this compound may require chemical modification to achieve a detectable signal.[1][2]
-
Resolution: Implement a derivatization protocol (see Experimental Protocols section). Optimize MS source parameters and consider switching to positive ion mode if a charge-reversal derivatization is used.
-
Quantitative Data: Impact of Derivatization
The following table summarizes the reported improvement in sensitivity for fatty acids using different derivatization reagents.
| Derivatization Reagent | Analyte Class | Ionization Mode | Fold Increase in Sensitivity (Approx.) | Reference |
| 3-acyloxymethyl-1-methylpyridinium iodide (AMMP) | Fatty Acids | Positive ESI | 2,500 | [2] |
| N-(4-aminomethylphenyl)pyridinium (AMPP) | Fatty Acids | Positive ESI | 60,000 | [4] |
Experimental Protocols
Protocol 1: Charge-Reversal Derivatization of this compound with AMPP
This protocol describes the derivatization of the carboxylic acid moiety of this compound with N-(4-aminomethylphenyl)pyridinium (AMPP) to introduce a permanent positive charge, enabling highly sensitive analysis in positive ion mode.
Derivatization Workflow
Caption: Workflow for AMPP derivatization of fatty acids.
Materials:
-
This compound standard or sample extract
-
Acetonitrile (ACN), LC-MS grade
-
N-(4-aminomethylphenyl)pyridinium (AMPP)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Microcentrifuge tubes
-
Heater block or water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile. For a typical reaction, use a concentration that will result in a final on-column amount in the desired detection range after derivatization and dilution.
-
Reagent Preparation:
-
Prepare a 50 mg/mL solution of EDC in ACN.
-
Prepare a 10 mg/mL solution of DMAP in ACN.
-
Prepare a 20 mg/mL solution of AMPP in ACN.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, add your this compound sample.
-
Add the EDC, DMAP, and AMPP solutions to the sample. A typical molar excess for the reagents would be 10-50 fold relative to the analyte.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
-
Sample Analysis:
-
After incubation, the sample can be diluted with the initial mobile phase and is ready for injection into the LC-MS system.
-
Analyze the sample using a suitable reversed-phase column (e.g., C18) and a gradient elution.
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode. Monitor for the [M+H]+ ion of the derivatized this compound.
-
Optimized LC-MS Parameters
The following table provides recommended starting parameters for the LC-MS analysis of derivatized and underivatized this compound. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Value/Range (Underivatized) | Recommended Value/Range (Derivatized) | Rationale |
| LC Column | C18 or C30, <3 µm | C18 or C30, <3 µm | Provides good retention and separation for nonpolar molecules.[5] |
| Mobile Phase A | Water + 0.1% Ammonium Hydroxide | Water + 0.1% Formic Acid | Basic pH for underivatized analysis in negative mode; acidic pH for derivatized analysis in positive mode. |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10) | Acetonitrile/Isopropanol (90:10) | Strong organic solvent for eluting lipids. |
| Ionization Mode | Negative ESI | Positive ESI | Optimal for deprotonation of the carboxylic acid; optimal for the positively charged derivative.[2][6] |
| Mobile Phase Additive | None | 5-10 mM Ammonium Formate | Promotes the formation of [M+NH4]+ adducts for stable ionization of any remaining underivatized analyte.[5] |
| Capillary/Spray Voltage | 2.5 - 4.0 kV | 3.0 - 4.5 kV | Optimize for stable spray and maximum signal.[5] |
| Source Temperature | 150 - 300 °C | 150 - 300 °C | Lower temperatures can reduce in-source fragmentation.[5] |
| Drying Gas Flow | 10 - 15 L/min | 10 - 15 L/min | Crucial for desolvation of the mobile phase.[5] |
| Collision Energy (MS/MS) | 20 - 40 eV | 30 - 50 eV | Optimize to obtain characteristic fragment ions.[5] |
References
- 1. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. zefsci.com [zefsci.com]
Technical Support Center: 11(Z)-Hexadecenoic Acid Sample Preparation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the formation of artifacts during the sample preparation of 11(Z)-Hexadecenoic acid.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of 11(Z)-Hexadecenoic acid, offering potential causes and solutions in a question-and-answer format.
Question 1: I am observing unexpected peaks in my chromatogram. What could be the cause?
Answer: Unexpected peaks, or artifacts, can arise from several sources during sample preparation and analysis. The most common culprits include:
-
Oxidation: 11(Z)-Hexadecenoic acid, being a monounsaturated fatty acid, is susceptible to oxidation at the double bond, leading to the formation of hydroperoxides, aldehydes, and other oxygenated species.[1] This is often exacerbated by exposure to air, light, and high temperatures.
-
Isomerization: The cis double bond at the 11th position can isomerize to the more stable trans configuration, particularly at high temperatures or in the presence of certain catalysts.[2]
-
Derivatization Artifacts: The process of converting the fatty acid to a more volatile ester form for gas chromatography (GC) analysis can introduce artifacts. For example, using boron trifluoride (BF₃) in methanol (B129727) can sometimes lead to the formation of methoxy (B1213986) artifacts.
-
Contamination: Contaminants from solvents, glassware, or plasticware can appear as extraneous peaks in your analysis.
Question 2: How can I prevent oxidation of my 11(Z)-Hexadecenoic acid samples?
Answer: To minimize oxidation, it is crucial to handle the samples with care throughout the entire workflow. Key preventive measures include:
-
Use of Antioxidants: The addition of an antioxidant to your solvents and during storage can significantly reduce oxidation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for this purpose.
-
Inert Atmosphere: Whenever possible, perform sample preparation steps under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Store samples in amber vials or wrap them in aluminum foil to protect them from light, which can catalyze oxidation.
-
Low Temperature: Maintain low temperatures during sample handling and storage. For long-term storage, a freezer is recommended.[3]
Question 3: My results show a peak corresponding to the trans-isomer of 11-Hexadecenoic acid, but I only expected the cis-isomer. What happened?
Answer: The presence of the trans-isomer is a strong indication that isomerization has occurred. This can be caused by:
-
High Temperatures: Prolonged exposure to high temperatures during sample processing, such as during derivatization or in the GC inlet, can promote the conversion from cis to trans.
-
Acid/Base Catalysis: Certain acidic or basic conditions used during hydrolysis or derivatization can also facilitate isomerization.
-
Free Radical Reactions: Oxidative stress and the presence of free radicals can also lead to the formation of trans isomers.[2]
To avoid this, it is important to use the mildest possible conditions for your sample preparation and to optimize your GC parameters to avoid unnecessarily high temperatures.
Question 4: I am seeing byproducts in my GC-MS analysis after derivatization with BF₃-methanol. How can I avoid this?
Answer: While BF₃-methanol is an effective derivatization agent, it can sometimes produce methoxy artifacts with unsaturated fatty acids. To mitigate this, you can:
-
Optimize Reaction Conditions: Ensure that the derivatization time and temperature are not excessive. Following a well-established protocol is crucial.[4]
-
Use an Alternative Reagent: Consider using a different derivatization reagent, such as acetyl chloride in methanol, which is also effective and may produce fewer artifacts.[5] Another option is to prepare fatty acid methyl esters (FAMEs) through a two-step process involving alkaline hydrolysis followed by acidic methylation.[6]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 11(Z)-Hexadecenoic acid?
A1: For long-term stability, 11(Z)-Hexadecenoic acid should be stored in a freezer at -20°C or below.[7] It is also advisable to store it under an inert atmosphere and protected from light.
Q2: What type of lipid extraction method is best for samples containing 11(Z)-Hexadecenoic acid?
A2: The choice of extraction method depends on the sample matrix. For animal tissues, the Folch method (chloroform:methanol 2:1 v/v) and the Bligh and Dyer method (chloroform:methanol:water 1:2:0.8 v/v/v) are widely used and considered reliable for quantitative lipid recovery.[8] For a less toxic alternative, a method using hexane (B92381) and isopropanol (B130326) has been shown to be effective.
Q3: How can I ensure my derivatization to fatty acid methyl esters (FAMEs) is complete?
A3: To ensure complete derivatization, it is important to use a sufficient excess of the derivatization reagent and to optimize the reaction time and temperature.[4] You can verify the completion of the reaction by analyzing aliquots at different time points until no further increase in the FAME peak area is observed.[4]
Q4: What are some key parameters to consider for the GC-MS analysis of 11(Z)-Hexadecenoic acid methyl ester?
A4: Key GC-MS parameters to consider include:
-
Column Selection: A polar capillary column, such as one with a wax or cyanopropyl stationary phase, is typically used for the separation of FAMEs.[9]
-
Injector Temperature: The injector temperature should be high enough to ensure complete volatilization of the FAMEs but not so high as to cause thermal degradation or isomerization. A typical starting point is 250°C.[10]
-
Oven Temperature Program: A temperature program that allows for good separation of the C16:1 isomers from other fatty acids is necessary. This usually involves a ramped increase in temperature.[10]
-
Mass Spectrometer Settings: The mass spectrometer should be operated in a mode that provides good sensitivity and allows for the identification of the methyl ester based on its mass spectrum.
Quantitative Data Summary
| Parameter | Recommended Condition/Value | Rationale |
| Storage Temperature | -20°C or below | Minimizes degradation and oxidation.[7] |
| Antioxidant Concentration (BHT) | 0.05% to 2% (w/w) in solvents/samples | Prevents oxidation of the double bond.[11] |
| Derivatization Temperature (BF₃-Methanol) | 60°C | Sufficient for esterification without causing significant degradation.[4] |
| Derivatization Time (BF₃-Methanol) | 5-10 minutes | Ensures complete reaction while minimizing artifact formation.[4] |
Experimental Protocols
Protocol 1: Lipid Extraction using the Folch Method
This protocol is suitable for the extraction of lipids from tissue samples.
-
Homogenize the tissue sample in a chloroform (B151607):methanol (2:1, v/v) solution. Use a solvent-to-sample ratio of at least 20:1.
-
After homogenization, add water to the mixture to create a biphasic system. The final ratio of chloroform:methanol:water should be approximately 8:4:3.
-
Centrifuge the mixture to separate the layers.
-
The lower chloroform layer, containing the lipids, is carefully collected.
-
The solvent is then evaporated under a stream of nitrogen to yield the total lipid extract.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol
This protocol describes the conversion of the extracted fatty acids to their corresponding methyl esters for GC analysis.[4]
-
Weigh 1-25 mg of the lipid extract into a reaction vial.
-
Add 2 mL of 12% w/w boron trifluoride in methanol.
-
Heat the vial at 60°C for 5-10 minutes.
-
Cool the reaction mixture and add 1 mL of water and 1 mL of hexane.
-
Shake the vial vigorously to extract the FAMEs into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
Visualizations
Caption: Workflow for 11(Z)-Hexadecenoic Acid Analysis.
Caption: Decision tree for troubleshooting artifact formation.
References
- 1. Mechanism of the initial oxidation of monounsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. larodan.com [larodan.com]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. US4525306A - Method for prevention of oxidation of oils and fats and soft capsules containing the treated oils and fats - Google Patents [patents.google.com]
Technical Support Center: Optimization of NMR Acquisition Parameters for Ether Lipids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NMR analysis of ether lipids.
Frequently Asked Questions (FAQs)
Q1: Which NMR nuclei are most suitable for the analysis of ether lipids?
A1: The most commonly used nuclei for the analysis of ether lipids are ¹H (proton) and ³¹P (phosphorus). ¹H NMR is useful for identifying the characteristic protons of the ether linkage, particularly the vinyl ether protons in plasmalogens. ³¹P NMR is highly effective for the identification and quantification of different phospholipid classes, including ether phospholipids (B1166683), as each class exhibits a distinct chemical shift.
Q2: What are the characteristic ¹H NMR chemical shifts for the vinyl ether protons in plasmalogens?
A2: The protons of the vinyl ether group (-O-CH=CH-) in plasmalogens are highly characteristic and appear in a distinct region of the ¹H NMR spectrum, typically between 5.8 and 6.5 ppm. The exact chemical shift can be influenced by the solvent and the specific structure of the lipid.
Q3: How can I distinguish between plasmalogen and alkyl-ether lipids using ³¹P NMR?
A3: Plasmalogens and alkyl-acyl phospholipids with the same head group have slightly different ³¹P NMR chemical shifts. Typically, the ³¹P signal of a plasmalogen is found slightly downfield compared to its diacyl counterpart, while the alkyl-acyl analog is shifted even further downfield.[1] These small but reproducible differences allow for their distinction and quantification in a mixture.[1]
Q4: Why is the relaxation delay (D1) a critical parameter for quantitative NMR of ether lipids?
A4: The relaxation delay (D1) is crucial for ensuring that the nuclei have fully returned to their equilibrium state before the next pulse is applied.[2] If the D1 is too short, signals from nuclei with longer T1 relaxation times will be saturated, leading to underestimated integrals and inaccurate quantification.[2] For accurate quantitative analysis, the relaxation delay should be at least 5 times the longest T1 relaxation time of the nuclei of interest.[3]
Q5: What is the purpose of inverse-gated decoupling in quantitative ³¹P NMR?
A5: Inverse-gated decoupling is a technique used to suppress the Nuclear Overhauser Effect (NOE).[3][4] The NOE can cause an enhancement of the signal intensity for protons that are close in space to the phosphorus nucleus, leading to inaccurate quantification. By only turning on the decoupler during the acquisition of the FID, the NOE is minimized, ensuring that the signal integrals are directly proportional to the number of nuclei.[3][4]
Troubleshooting Guides
¹H NMR Spectroscopy
| Problem | Possible Cause(s) | Solution(s) |
| Broad Peaks | 1. Poor shimming of the magnet.2. Sample is not homogeneous (e.g., poor solubility).3. Sample is too concentrated.[5] | 1. Re-shim the magnet.2. Try a different deuterated solvent or a solvent mixture (e.g., CDCl₃/CD₃OD). Consider sonicating the sample to improve dissolution.3. Dilute the sample. |
| Overlapping Peaks | Signals from different protons are resonating at similar frequencies.[5] | 1. Try a different deuterated solvent (e.g., benzene-d₆) as solvent effects can alter chemical shifts.[5]2. Increase the magnetic field strength of the NMR spectrometer if possible.3. Adjust the temperature of the experiment. |
| Large Water Peak | Residual water in the deuterated solvent or sample.[5] | 1. Use a fresh, sealed bottle of high-quality deuterated solvent.2. Add an inert drying agent like anhydrous sodium sulfate (B86663) to the solvent bottle.[5]3. For samples in D₂O, use a water suppression pulse sequence (e.g., presaturation). |
| "Ringing" or Sinc Wiggles around Intense Peaks | Intense lipid signals can cause truncation artifacts in the FID.[6][7][8] | 1. Apply a gentle line-broadening window function during processing.2. Use a pulse sequence with a longer acquisition time if possible.3. For in-vivo spectroscopy, post-processing algorithms can be used to reduce these artifacts.[6][7][8] |
| Unexpected Peaks | Contamination from solvents (e.g., ethyl acetate, acetone), grease, or plasticizers.[5] | 1. Ensure all glassware is thoroughly cleaned and dried.2. Avoid using grease on joints where possible.3. Be mindful of potential contaminants from plastic labware. |
³¹P NMR Spectroscopy
| Problem | Possible Cause(s) | Solution(s) |
| Poor Signal-to-Noise Ratio | 1. Low sample concentration.2. Insufficient number of scans. | 1. Increase the sample concentration if possible.2. Increase the number of scans. |
| Broad Resonances | 1. Presence of paramagnetic ions.2. Sample viscosity is too high. | 1. Add a chelating agent such as EDTA to the sample to sequester paramagnetic metal ions.[9]2. Use a less viscous solvent system or increase the temperature of the experiment. |
| Inaccurate Quantification | 1. Incomplete relaxation of nuclei (D1 too short).2. Nuclear Overhauser Effect (NOE) not suppressed. | 1. Determine the T1 relaxation times of your signals of interest and set the relaxation delay (D1) to at least 5 times the longest T1.2. Use an inverse-gated decoupling pulse sequence to suppress the NOE.[3][4] |
| Chemical Shift Drift | The chemical shifts of phospholipids are sensitive to pH, temperature, and solvent composition.[1] | 1. Use a buffered solvent system to maintain a constant pH.2. Ensure the temperature is stable and consistent between experiments.3. Use a consistent and well-defined solvent system for all samples.[10] |
Quantitative Data Summary
Table 1: Typical ¹H NMR Chemical Shifts for Ether Lipids
| Proton(s) | Ether Lipid Type | Typical Chemical Shift (ppm) |
| -O-CH=CH- | Plasmalogen | 5.8 - 6.5 |
| -O-CH=CH- | Plasmalogen | 4.3 - 4.5 |
| -O-CH₂-R | Alkyl-ether | 3.4 - 3.7 |
| Glycerol Backbone Protons | All | 3.5 - 5.3 |
| Acyl Chain Protons | All | 0.8 - 2.8 |
Note: Chemical shifts are dependent on the solvent, temperature, and specific molecular structure.
Table 2: Typical ³¹P NMR Chemical Shifts for Ether Phospholipids
| Phospholipid Class | Typical Chemical Shift (ppm) |
| Phosphatidylcholine (PC) | -0.8 to -0.6 |
| PC Plasmalogen | -0.7 to -0.5 |
| Alkyl-acyl PC | -0.6 to -0.4 |
| Phosphatidylethanolamine (PE) | -0.2 to 0.2 |
| PE Plasmalogen | 0.0 to 0.3 |
| Alkyl-acyl PE | 0.1 to 0.4 |
| Sphingomyelin (SM) | 0.0 to 0.5 |
Note: Chemical shifts are relative to an external standard of 85% H₃PO₄ and can vary with solvent, pH, and temperature.[1][10]
Detailed Experimental Protocols
Protocol 1: Quantitative ¹H NMR of Ether Lipids
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified lipid extract.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or a CDCl₃:CD₃OD mixture for improved solubility) in a clean 5 mm NMR tube.
-
Add a known amount of an internal standard (e.g., TMS or another compound with a singlet in a clear region of the spectrum) for quantification.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Temperature: Set to a constant temperature, typically 298 K (25 °C).
-
Number of Scans (NS): 16 to 128, depending on the sample concentration.
-
Relaxation Delay (D1): To ensure full relaxation for quantification, D1 should be at least 5 times the longest T1 of the protons of interest. For many lipids, a D1 of 5-10 seconds is adequate, but should be experimentally determined for optimal accuracy.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Spectral Width (SW): A spectral width of 12-16 ppm is usually sufficient to cover the entire proton spectrum of lipids.
-
-
Data Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Fourier transform the FID.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals of interest and the internal standard. Calculate the concentration of the ether lipid based on the integral ratios, number of protons, and the known concentration of the internal standard.
-
Protocol 2: Quantitative ³¹P NMR of Ether Lipids
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the total lipid extract.
-
Dissolve the sample in a solvent system such as chloroform/methanol/aqueous buffer (e.g., with EDTA to chelate metal ions). A common mixture is CDCl₃:CH₃OH:0.2 M EDTA buffer (pH 7.2) in a 2:1:1 ratio.[9]
-
Vortex the sample thoroughly and centrifuge to separate the layers. Transfer the lower organic layer to a clean 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: An inverse-gated proton decoupling pulse sequence should be used to suppress the NOE.
-
Temperature: Maintain a constant temperature, for example, 298 K (25 °C).
-
Number of Scans (NS): 128 to 1024 scans or more, as ³¹P is less sensitive than ¹H.
-
Relaxation Delay (D1): A D1 of 5 times the longest T1 is essential for accurate quantification. For phospholipids, T1 values can be several seconds, so a D1 of 10-20 seconds is often used.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Spectral Width (SW): A spectral width of 50-100 ppm is generally sufficient.
-
-
Data Processing:
-
Apply an exponential window function with a line broadening of 1-2 Hz.
-
Fourier transform the FID.
-
Perform phasing and baseline correction.
-
Integrate the distinct signals for each phospholipid class. The relative amount of each class can be determined from the integral values. For absolute quantification, an internal standard containing a phosphorus nucleus (e.g., triphenylphosphine) can be added.
-
Visualizations
Caption: Simplified workflow of ether lipid biosynthesis.[6][11][12][13][14]
Caption: Logical workflow for troubleshooting common NMR issues.
References
- 1. Influence of temperature on 31P NMR chemical shifts of phospholipids and their metabolites I. In chloroform-methanol-water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A pipeline for making 31P NMR accessible for small- and large-scale lipidomics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ether lipid biosynthesis promotes lifespan extension and enables diverse pro-longevity paradigms in Caenorhabditis elegans | eLife [elifesciences.org]
Technical Support Center: Cell Viability Issues with 11(Z)-Etheroleic Acid Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering cell viability issues when treating cells with 11(Z)-Etheroleic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
A1: this compound is an unsaturated ether lipid.[1][2][3] Ether lipids are known to be integral components of cell membranes and are implicated in various cellular processes, including signaling pathways that regulate cell growth, proliferation, and survival.[4] In the context of cancer, elevated levels of ether lipids have been associated with increased metastatic potential.[5][6] Some ether lipids can influence a cell's susceptibility to specific forms of cell death, such as ferroptosis, by altering membrane biophysical properties and modulating iron uptake.[5][7] Therefore, treatment with this compound could potentially impact cell viability by integrating into cellular membranes and affecting these pathways.
Q2: I am observing unexpected levels of cell death after treatment. What are the potential causes?
A2: Unexpected cell death can stem from several factors:
-
Inherent Cytotoxicity: The compound itself may be cytotoxic to your specific cell line at the concentration used.
-
Solvent Toxicity: The solvent used to dissolve the this compound, such as DMSO, can be toxic to cells, especially at higher concentrations.[8] It is recommended to keep the final solvent concentration, for example DMSO, below 0.5%, although some sensitive cell lines may require concentrations below 0.1%.[8]
-
Compound Precipitation: Fatty acids can have low solubility in aqueous media, leading to precipitation.[9] Precipitates can cause mechanical stress to cells or lead to inconsistent dosing.
-
Oxidation of the Compound: Unsaturated fatty acids can be prone to oxidation, and the resulting byproducts may be cytotoxic.
-
Contamination: The stock solution or handling process may have introduced microbial contamination.[8]
Q3: How should I prepare and handle this compound for cell culture experiments?
A3: Proper preparation and handling are critical for obtaining reproducible results with lipid-based compounds.
-
Solubilization: Due to their low solubility in aqueous solutions, fatty acids often require an organic solvent like ethanol (B145695) or DMSO for the initial stock solution.[8][9] To enhance solubility and delivery in cell culture media, it is highly recommended to complex the fatty acid with fatty acid-free bovine serum albumin (BSA).[9][10]
-
Storage: this compound should be stored in a freezer, as recommended for lipids, to prevent degradation.[1]
-
Aseptic Technique: Always use sterile techniques when preparing and diluting the compound to avoid contamination.[8] Filter sterilization of the stock solution using a 0.22 µm syringe filter is advisable if the solvent is compatible.[8]
Troubleshooting Guides
Issue 1: Precipitate Formation in Culture Medium After Adding this compound
-
Question: I noticed a cloudy precipitate in my cell culture medium after adding the this compound stock solution. How can I resolve this?
-
Answer: Precipitate formation is a common issue with lipophilic compounds.[8] Here are some steps to troubleshoot this problem:
-
Verify Stock Solution: Ensure the compound is fully dissolved in your stock solvent (e.g., DMSO).[8] If needed, gentle warming in a 37°C water bath and vortexing can help redissolve the compound.[8]
-
Optimize Dilution: Pre-warm the culture medium to 37°C before adding the compound.[8] Add the stock solution dropwise while gently swirling the medium to facilitate gradual dilution and prevent a rapid change in polarity that can cause precipitation.[8]
-
Reduce Final Concentration: The intended concentration may be too high for the compound's solubility in the medium.[8] Perform a serial dilution to test lower final concentrations.[8]
-
Use a Carrier Protein: Complexing the this compound with fatty acid-free BSA is a highly effective way to improve its solubility and stability in culture media.[9][10]
-
Issue 2: High Cell Death Observed in Both Treated and Solvent Control Groups
-
Question: My solvent control group is showing significant cell death, similar to the group treated with this compound. What could be the problem?
-
Answer: If the solvent control exhibits toxicity, the issue likely lies with the solvent itself.
-
Reduce Solvent Concentration: The final concentration of your solvent (e.g., DMSO) may be too high for your cell line.[8] Aim for the lowest possible final concentration, ideally below 0.1% for sensitive cells.[8] This might require preparing a more concentrated stock solution.
-
Test Different Solvents: Some cell lines are more sensitive to certain solvents. Consider testing alternative solvents like ethanol, but be mindful that ethanol concentrations should generally not exceed 0.05% in the final culture medium.[9]
-
Check for Contamination: Visually inspect your stock solution for any signs of turbidity that might indicate microbial contamination.[8] If suspected, prepare a fresh, sterile stock solution and reinforce aseptic techniques.[8]
-
Issue 3: Inconsistent Results and Lack of Reproducibility
-
Question: I am getting variable results between experiments when treating cells with this compound. How can I improve reproducibility?
-
Answer: Inconsistent results with fatty acid treatments often stem from preparation and handling.
-
Standardize Stock Preparation: Prepare a large batch of the fatty acid-BSA complex to use across multiple experiments. This ensures consistent loading and concentration.
-
Aliquot and Store Properly: Aliquot the stock solution into single-use volumes and store them in the freezer to avoid repeated freeze-thaw cycles that can degrade the compound.
-
Monitor Cell Health and Density: Ensure that cells are in the logarithmic growth phase and at a consistent density at the time of treatment.
-
Control for Media Components: Variations in serum batches can affect results. If possible, use the same lot of serum for a series of experiments.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table summarizes data for the related fatty acid, oleic acid, to provide a potential reference range for experimental design.
| Cell Line | Compound | Assay | Incubation Time | IC50 / Effective Concentration | Observed Effect | Reference |
| KLE (Endometrial Cancer) | Oleic Acid | MTT | 72 h | 445.6 µM (IC50) | Dose-dependent decrease in cell viability | [11] |
| Hec-1B (Endometrial Cancer) | Oleic Acid | MTT | 72 h | 382.8 µM (IC50) | Dose-dependent decrease in cell viability | [11] |
| ECC-1 (Endometrial Cancer) | Oleic Acid | MTT | 72 h | 369.8 µM (IC50) | Dose-dependent decrease in cell viability | [11] |
| Hep3B (Hepatocellular Carcinoma) | Oleic Acid | Alamar Blue | 48 h | ~300 µM | Significant reduction in cell viability | [12][13] |
| Huh7.5 (Hepatocellular Carcinoma) | Oleic Acid | Alamar Blue | 48 h | ~300 µM | Significant reduction in cell viability | [12][13] |
| H4IIE (Hepatoma) | Linoleic Acid | DNA Fragmentation | 16 h | 250 µM | Increased apoptosis | [14][15] |
| H4IIE (Hepatoma) | Palmitic Acid | DNA Fragmentation | 16 h | 250 µM | Increased apoptosis | [14][15] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol is adapted from general methods for preparing fatty acid-BSA complexes for cell culture.[9][10]
Materials:
-
This compound
-
Ethanol or DMSO
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile cell culture medium
-
0.22 µm syringe filter
Procedure:
-
Prepare a stock solution of this compound in ethanol or DMSO. For example, dissolve the fatty acid to a concentration of 100 mM.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS. Warm to 37°C to dissolve.
-
While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired molar ratio (e.g., 3:1 fatty acid to BSA).
-
Incubate the mixture in a 37°C water bath for 30-60 minutes to allow for complex formation.
-
Sterilize the final complex by passing it through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C for future use.
Protocol 2: MTT Cell Viability Assay
Materials:
-
Cells plated in a 96-well plate
-
This compound-BSA complex
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound-BSA complex. Include a vehicle control (BSA solution without the fatty acid) and a solvent control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: Experimental workflow for treating cells with this compound.
Caption: Troubleshooting flowchart for cell viability issues.
Caption: General overview of apoptotic signaling pathways.
References
- 1. larodan.com [larodan.com]
- 2. This compound | 190598-37-9 [amp.chemicalbook.com]
- 3. This compound - CD Biosynsis [biosynsis.com]
- 4. From biosynthesis to function: the roles of ether lipids in cancer development and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Ether lipids influence cancer cell fate by modulating iron uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction [frontiersin.org]
- 13. Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palmitic and linoleic acids induce ER stress and apoptosis in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palmitic and linoleic acids induce ER stress and apoptosis in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 11(Z)-Etheroleic Acid for In Vitro Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 11(Z)-Etheroleic acid in their in vitro experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to the solubility of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Here, we address common issues encountered when preparing this compound for in vitro assays.
Question 1: What is the recommended solvent for creating a stock solution of this compound?
Answer:
Due to its lipophilic nature, this compound has very low solubility in aqueous solutions. Therefore, an organic solvent is necessary to prepare a concentrated stock solution. The choice of solvent is critical and depends on the downstream application.
-
Ethanol (B145695): For cell culture applications, high-purity ethanol is a preferred solvent.[1][2] It is crucial to ensure the final concentration of ethanol in the cell culture medium is low (typically less than 0.1% v/v) to avoid solvent-induced cytotoxicity.[3]
-
Dimethyl Sulfoxide (DMSO): DMSO is another effective solvent for dissolving fatty acids.[2] However, DMSO can have significant biological effects on cells, so it is imperative to include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Chloroform or Chloroform/Methanol Mixtures: While excellent for dissolving lipids for analytical purposes, these solvents are highly toxic to cells and should not be directly added to cell cultures.[4] If used for initial solubilization, the solvent must be completely evaporated under a stream of nitrogen, and the resulting lipid film can then be reconstituted in a suitable carrier.
Troubleshooting Tips:
-
Precipitation in Stock Solution: If you observe precipitation, especially after storage at low temperatures, gently warm the solution and vortex or sonicate until the compound is fully redissolved before use.
-
Solvent Incompatibility: If the chosen organic solvent interferes with your assay, consider preparing a fatty acid-BSA complex, as detailed in Question 3.
Question 2: I'm having difficulty completely dissolving this compound. What steps can I take?
Answer:
Ensuring complete dissolution is vital for accurate and reproducible experimental results. If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Gentle Heating: Warm the solution in a water bath (e.g., 37°C) to increase solubility. Avoid high temperatures, which could lead to degradation of the fatty acid.
-
Sonication: Use a bath sonicator to provide mechanical energy to aid in the dissolution process.[1]
-
Solvent Quality: Ensure you are using a high-purity, anhydrous grade of the organic solvent. The presence of water can significantly decrease the solubility of long-chain fatty acids.
-
Concentration Adjustment: You may be attempting to prepare a stock solution that is above the solubility limit of this compound in that specific solvent. Try preparing a more dilute stock solution.
Question 3: How can I introduce this compound into my cell culture experiments without using organic solvents directly?
Answer:
To avoid the potential toxicity of organic solvents in cell-based assays, the recommended method is to complex the fatty acid with fatty acid-free Bovine Serum Albumin (BSA).[5] BSA acts as a carrier protein, facilitating the delivery of the fatty acid to the cells in a more physiologically relevant manner.[6][7]
Quantitative Data
As specific solubility data for this compound is not widely available, the following table provides solubility information for oleic acid (a C18:1 fatty acid) as a general reference.
| Solvent | Approximate Solubility of Oleic Acid |
| Ethanol | Soluble[2] |
| DMSO | Soluble[2] |
| Chloroform | Soluble[4] |
| Methanol | Soluble[2] |
| Water | Insoluble |
Experimental Protocols
Protocol: Preparation of a this compound-BSA Complex for Cell Culture
This protocol details the preparation of a fatty acid-BSA complex, which is a common method for delivering fatty acids to cells in vitro.[3][5]
Materials:
-
This compound
-
Absolute Ethanol
-
Fatty acid-free BSA
-
Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium
-
Sterile conical tubes
-
37°C water bath
-
Vortex mixer
Methodology:
-
Prepare a concentrated stock solution of this compound in ethanol. For example, a 100 mM stock solution. Ensure complete dissolution, using gentle warming if necessary.
-
Prepare a BSA solution. Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to the desired molar concentration (e.g., 1 mM).
-
Complexation of fatty acid to BSA.
-
Gently warm the BSA solution to 37°C.
-
While gently vortexing the BSA solution, slowly add the ethanolic stock of this compound to achieve the desired fatty acid:BSA molar ratio (a 5:1 ratio is common).[2]
-
Continue to vortex gently for a few seconds after the addition is complete.
-
-
Incubation. Incubate the fatty acid-BSA mixture at 37°C for at least 30-60 minutes to allow for efficient complexation.[5]
-
Use in cell culture. The prepared fatty acid-BSA complex can now be added to your cell culture medium to achieve the desired final concentration of this compound.
Visualizations
Experimental Workflow
Caption: A general workflow for the solubilization of this compound.
Hypothetical Signaling Pathway
Ether lipids are known to be involved in various cellular signaling pathways.[8][9][10] While the specific pathway for this compound is not fully elucidated, the following diagram illustrates a plausible signaling cascade based on the known actions of other ether lipids.[9][11]
Caption: A potential signaling pathway initiated by an ether lipid.
References
- 1. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 6. caymanchem.com [caymanchem.com]
- 7. Carrier-protein-mediated enhancement of fatty-acid binding and internalization in human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and functional roles of ether lipids [journal.hep.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ether lipid - Wikipedia [en.wikipedia.org]
Technical Support Center: Method Development for Separating 11(Z)-Etheroleic Acid Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of 11(Z)-Etheroleic acid (cis-vaccenic acid) and its isomers. Here, you will find troubleshooting advice and frequently asked questions in a user-friendly format to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating this compound and its geometric (cis/trans) isomers?
A1: The most common and effective techniques for separating this compound (cis-vaccenic acid) and its trans-isomer (vaccenic acid) are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). For GC, highly polar capillary columns are recommended for optimal separation. Silver-ion HPLC (Ag-HPLC) is a particularly powerful HPLC technique that separates isomers based on the number, position, and geometry of double bonds.[1][2][3][4] Reversed-phase HPLC can also be employed, sometimes using multiple columns in series to enhance resolution.[1]
Q2: Is derivatization of this compound necessary before analysis?
A2: For Gas Chromatography (GC) analysis, derivatization is essential. Free fatty acids are polar and have low volatility, which can lead to poor peak shape and inaccurate quantification.[5] The most common derivatization method is the conversion of fatty acids to their fatty acid methyl esters (FAMEs) using reagents like boron trifluoride (BF₃) in methanol.[5] For High-Performance Liquid Chromatography (HPLC), derivatization is not always required for separation; however, it can be used to enhance detection sensitivity, for example, by labeling with a UV-absorbing or fluorescent tag.
Q3: What type of GC column is best suited for separating this compound isomers?
A3: For the separation of cis and trans isomers of C18:1 fatty acids like this compound, highly polar capillary columns are the preferred choice. Columns with cyanopropyl stationary phases, such as the SP-2560 or CP-Sil 88, are frequently recommended.[3][6] Longer columns (e.g., 100 meters) can provide improved resolution for complex mixtures of isomers.[3] Ionic liquid capillary columns have also shown excellent selectivity for separating geometric and positional FAME isomers.
Q4: How does Silver-Ion HPLC (Ag-HPLC) work to separate cis/trans isomers?
A4: Silver-ion chromatography separates unsaturated compounds based on the interaction between the π-electrons of the double bonds and silver ions immobilized on the stationary phase.[7][8][9] The strength of this interaction is influenced by the number, position, and geometry of the double bonds. Trans isomers are retained less strongly than their cis counterparts, leading to their earlier elution.[8] This technique is highly effective for fractionating cis and trans isomers of fatty acids.
Q5: Can enantiomers of Etheroleic acid be separated?
A5: While 11-Octadecenoic acid itself is not chiral, derivatives of fatty acids with chiral centers (e.g., hydroxy fatty acids) can be separated into their enantiomers using chiral chromatography. This is typically achieved with High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Polysaccharide-based chiral columns are commonly used for this purpose.
Troubleshooting Guides
This section addresses common issues encountered during the separation of this compound isomers.
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution of cis/trans isomers | Inadequate column polarity. | Use a highly polar capillary column (e.g., SP-2560, CP-Sil 88).[3] |
| Incorrect oven temperature program. | Optimize the temperature program. A slower ramp rate or an isothermal period at a specific temperature can improve separation. | |
| Column length is insufficient. | For complex isomer mixtures, consider using a longer column (e.g., 100 m).[3] | |
| Peak tailing | Active sites in the GC system (e.g., injector liner, column). | Ensure proper deactivation of the injector liner and use a high-quality, well-conditioned column. |
| Incomplete derivatization. | Review your derivatization protocol to ensure complete conversion to FAMEs. | |
| Split peaks | Improper injection technique or solvent/stationary phase mismatch. | Ensure the syringe is functioning correctly and that the sample solvent is compatible with the stationary phase. Using a liner with glass wool can aid in sample vaporization. |
| Column contamination at the inlet. | Trim the first few centimeters of the column. | |
| Shifting retention times | Column aging or contamination. | Condition the column regularly. If performance degrades, it may need to be replaced. |
| Leaks in the system. | Perform a leak check of the GC system, particularly around the injector and column fittings. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of cis and trans isomers in Reversed-Phase HPLC | Insufficient column selectivity. | Consider using a specialized column with better shape selectivity, or couple two columns in series.[1] |
| Mobile phase composition not optimal. | Adjust the organic modifier concentration in the mobile phase. | |
| Loss of resolution in Silver-Ion HPLC | Degradation of the silver-ion column. | Silver-ion columns have a limited lifetime. If resolution deteriorates, the column may need to be replaced. |
| Presence of interfering compounds. | Ensure adequate sample cleanup before injection. | |
| Broad peaks | Column overload. | Reduce the sample concentration or injection volume. |
| Extra-column band broadening. | Minimize the length and diameter of tubing between the injector, column, and detector. | |
| Baseline noise or drift | Contaminated mobile phase or detector cell. | Use high-purity solvents and filter all mobile phases. Flush the detector cell. |
| Incomplete column equilibration. | Ensure the column is fully equilibrated with the mobile phase before starting a run. |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for cis/trans Isomer Separation
This protocol is adapted from methods for separating C18:1 fatty acid methyl esters.
1. Sample Preparation (Derivatization to FAMEs):
-
To your lipid extract, add 2 mL of 0.5 M methanolic sodium hydroxide.
-
Heat at 100°C for 5 minutes.
-
Cool to room temperature and add 2 mL of BF₃-methanol reagent.
-
Heat again at 100°C for 5 minutes.
-
After cooling, add 2 mL of isooctane (B107328) and 2 mL of a saturated sodium chloride solution.
-
Vortex for 1 minute to extract the FAMEs into the isooctane layer.
-
Transfer the upper isooctane layer for GC-MS analysis.
2. GC-MS Conditions:
| Parameter | Setting |
| GC System | Agilent 6890N or similar |
| Column | SP-2560 (100 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Oven Program | Initial temp: 45°C, hold for 4 min; Ramp to 175°C at 13°C/min, hold for 27 min; Ramp to 215°C at 4°C/min, hold for 10 min. |
| Carrier Gas | Helium |
| Injector Temp | 250°C |
| Detector | Mass Spectrometer (TOF-MS or Quadrupole) |
| Ion Source Temp | 220°C |
| Electron Energy | 70 eV |
| Mass Range | m/z 35-500 |
Protocol 2: Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC)
This protocol is a general method for the separation of cis and trans C18:1 FAMEs.
1. Sample Preparation:
-
Ensure samples are derivatized to FAMEs as described in the GC-MS protocol.
-
Dissolve the FAMEs in the initial mobile phase.
2. HPLC Conditions:
| Parameter | Setting |
| HPLC System | Standard HPLC with UV detector |
| Column | ChromSpher 5 Lipids column (or similar silver-ion column) |
| Mobile Phase | Isocratic elution with hexane (B92381) containing a small percentage of a polar modifier like acetonitrile (B52724) or isopropanol (B130326) (e.g., 0.018% acetonitrile and 0.18% isopropanol in hexane). |
| Flow Rate | 1.0 mL/min |
| Column Temp | Ambient |
| Detection | UV at 210 nm |
Quantitative Data
The following tables summarize typical chromatographic data for the separation of C18:1 isomers. Note that retention times can vary between systems.
Table 1: GC Retention Times for C18:1 FAME Isomers on a Highly Polar Column
| Compound | Retention Time (min) |
| Elaidic acid methyl ester (18:1 trans-9) | ~32.0 |
| Vaccenic acid methyl ester (18:1 trans-11) | ~32.2 |
| Oleic acid methyl ester (18:1 cis-9) | ~32.5 |
| This compound methyl ester (18:1 cis-11) | ~32.7 |
| Data is illustrative and based on typical elution orders on SP-2560 or similar columns.[6] |
Table 2: Ag-HPLC Elution Order for C18:1 FAME Isomers
| Elution Order | Isomer Type | Reason for Elution Order |
| 1 | Saturated (Stearic) | No double bonds, minimal interaction with silver ions. |
| 2 | Trans-monoenes (e.g., Vaccenic) | Weaker interaction of trans double bonds with silver ions.[8] |
| 3 | Cis-monoenes (e.g., 11(Z)-Etheroleic) | Stronger interaction of cis double bonds with silver ions.[8] |
| This table illustrates the general elution order in Ag-HPLC. |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound isomers from a biological sample.
References
- 1. Nutritional Signaling via Free Fatty Acid Receptors [mdpi.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metabolon.com [metabolon.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Activation of PPARα by Fatty Acid Accumulation Enhances Fatty Acid Degradation and Sulfatide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Structure of Synthetic 11(Z)-Etheroleic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical methodologies used to confirm the structure of synthetic 11(Z)-Etheroleic acid against potential isomers and related compounds. Detailed experimental protocols and comparative data are presented to aid researchers in the unambiguous identification and characterization of this ether-linked fatty acid.
Structural Confirmation: A Comparative Analysis
The definitive structural elucidation of synthetic this compound requires a multi-technique approach to differentiate it from its isomers, such as the (E)-isomer, and other related ether lipids. The primary methods for this confirmation are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Comparative Analysis of this compound and its (E)-Isomer
| Parameter | This compound | 11(E)-Etheroleic Acid (Expected) | Key Differentiation Points |
| Molecular Formula | C₁₈H₃₀O₃[1] | C₁₈H₃₀O₃ | Identical |
| Molecular Weight | 294.43 g/mol [1] | 294.43 g/mol | Identical |
| GC-MS Retention Time | Shorter | Longer | The cis configuration of the double bond in the (Z)-isomer results in a more compact structure that typically elutes earlier from a non-polar GC column compared to the more linear trans isomer. |
| ¹H-NMR (Olefinic) | ~5.3-5.4 ppm (multiplet) | Shifted slightly downfield compared to (Z)-isomer | The chemical shifts of protons attached to a cis double bond are typically found at a slightly higher field (lower ppm) than those of a trans double bond. |
| ¹³C-NMR (Olefinic) | ~128-130 ppm | Shifted slightly downfield compared to (Z)-isomer | The carbon atoms of a cis double bond generally resonate at a slightly higher field (lower ppm) in ¹³C-NMR compared to their trans counterparts. |
| ¹³C-NMR (Allylic) | ~27 ppm | ~32 ppm | The allylic carbons in a cis isomer experience greater shielding and thus appear at a higher field (lower ppm) compared to a trans isomer. |
Note: Specific chemical shift values can vary based on the solvent and instrument used. The values for the (E)-isomer are based on established trends for cis/trans isomers.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) for Etheroleic Acid Analysis
Objective: To separate this compound from its isomers and obtain its mass spectrum for structural confirmation.
1. Sample Preparation (Derivatization):
-
To increase volatility for GC analysis, the carboxylic acid group of Etheroleic acid is derivatized, typically to its methyl ester (FAME) or other suitable ester.
-
Protocol: To 1 mg of the sample, add 1 mL of 2% sulfuric acid in methanol. Heat the mixture at 60°C for 1 hour. After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water. Vortex and centrifuge. The upper hexane layer containing the fatty acid methyl ester is collected for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating fatty acid methyl esters.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 4°C/min.
-
Hold: Hold at 240°C for 10 minutes.
-
-
Inlet: Splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To obtain detailed structural information, including the confirmation of the cis (Z) configuration of the double bond and the position of the ether linkage.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified synthetic this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
2. ¹H-NMR Spectroscopy:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Key Resonances to Analyze:
-
Olefinic Protons (-CH=CH-): The protons on the C11-C12 double bond are expected to appear as a multiplet in the range of 5.3-5.4 ppm. The coupling constant (J-value) between these protons is characteristic of a cis configuration (typically ~10-12 Hz).
-
Protons Adjacent to Ether Oxygen (-CH-O- and -O-CH₂-): These protons will be deshielded and appear downfield, typically in the range of 3.4-4.0 ppm.
-
Allylic Protons (=CH-CH₂-): Protons on the carbons adjacent to the double bond will appear around 2.0-2.3 ppm.
-
Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a downfield chemical shift, typically >10 ppm, or may not be observed due to exchange with residual water.
-
3. ¹³C-NMR Spectroscopy:
-
Spectrometer: Bruker Avance III 100 MHz or equivalent.
-
Key Resonances to Analyze:
-
Olefinic Carbons (-C=C-): The carbons of the double bond are expected in the range of 128-130 ppm.
-
Carbons Adjacent to Ether Oxygen (-C-O-): These carbons will be deshielded and appear in the range of 60-80 ppm.
-
Allylic Carbons (=C-C-): The carbons adjacent to the double bond will resonate around 27-32 ppm. The chemical shift of the allylic carbon in a cis isomer is typically at a higher field (lower ppm) than in a trans isomer.
-
Carbonyl Carbon (-C=O): The carboxylic acid carbon will appear significantly downfield, typically in the range of 175-185 ppm.
-
Visualizing the Workflow and Potential Signaling Pathway
To further clarify the process of structural confirmation and the potential biological relevance of this compound, the following diagrams are provided.
Caption: Experimental workflow for the synthesis, purification, and structural confirmation of this compound.
Ether lipids, as a class, are known to modulate cellular signaling pathways. One of the key pathways implicated is the Protein Kinase C (PKC) signaling cascade. While direct evidence for this compound is still emerging, its structural similarity to other bioactive ether lipids suggests a potential role in this pathway.
Caption: The Protein Kinase C (PKC) signaling pathway and the potential modulatory role of this compound.
References
A Comparative Analysis of 11(Z)-Etheroleic Acid and Other Ether Lipids for Researchers and Drug Development Professionals
An In-depth Guide to the Biological Activities, Experimental Data, and Methodologies of a Novel Ether Lipid in Comparison to Established Alternatives.
Introduction
Ether lipids are a unique class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, distinguishing them from the more common ester-linked phospholipids.[1][2] This structural difference confers unique physicochemical properties, influencing membrane fluidity, signal transduction, and resistance to oxidative stress.[1][2] Ether lipids are broadly categorized into two main types: plasmalogens, which possess a vinyl-ether bond, and alkylglycerols, which have an alkyl-ether bond. These lipids are integral components of cell membranes, particularly in the nervous system, heart, and immune cells, and have been implicated in a range of biological processes, including cell differentiation and signaling.[1]
This guide provides a comparative analysis of 11(Z)-Etheroleic acid, a specific ether lipid, with other well-characterized ether lipids. Due to the limited direct experimental data on this compound, this comparison draws upon the known biological activities of structurally similar ether lipids and fatty acids to infer its potential therapeutic applications. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental protocols, and signaling pathways.
Structural Comparison of Ether Lipids
The fundamental difference between various ether lipids lies in the nature of the hydrocarbon chain at the sn-1 position and the substituent at the sn-2 position of the glycerol backbone.
| Lipid Class | Linkage at sn-1 | Chain at sn-1 | Substituent at sn-2 |
| This compound (Hypothesized Structure) | Ether | 11(Z)-octadecenyl | Varies (e.g., acyl group) |
| Alkylglycerols (e.g., Batyl Alcohol) | Ether | Saturated alkyl (e.g., octadecyl) | Hydroxyl or acyl group |
| Plasmalogens (e.g., Ethanolamine Plasmalogen) | Vinyl-ether | Alkenyl (e.g., octadecenyl) | Polyunsaturated fatty acid (e.g., arachidonic acid) |
| Platelet-Activating Factor (PAF) | Ether | Saturated alkyl | Acetyl group |
Comparative Biological Activities
Based on the activities of structurally related compounds, this compound is hypothesized to exhibit anti-cancer and anti-inflammatory properties. The following table summarizes the known activities of comparator ether lipids.
| Biological Activity | Alkylglycerols | Plasmalogens | Platelet-Activating Factor (PAF) |
| Anti-cancer | Exhibit anti-tumor effects, reduce metastasis, and mitigate side effects of radiotherapy.[3][4] | Show potential in reducing cancer risk, though mechanisms are complex. | Pro-inflammatory, generally not considered anti-cancer.[5] |
| Anti-inflammatory | Modulate immune responses.[3] | Possess anti-inflammatory and anti-amyloidogenic effects.[6][7][8][9][10] | Potent pro-inflammatory mediator.[5] |
| Signaling | Precursors for signaling molecules, may influence protein kinase C activity.[4] | Modulate membrane fluidity and signaling pathways, act as antioxidants.[2][7] | A potent signaling molecule involved in inflammation and immune responses.[2] |
Key Signaling Pathways of Ether Lipids
Ether lipids are involved in various signaling cascades that are crucial for cellular function and are often dysregulated in disease. The following diagram illustrates a generalized signaling pathway that can be influenced by ether lipids.
References
- 1. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ether lipid - Wikipedia [en.wikipedia.org]
- 3. An Update on the Therapeutic Role of Alkylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory/anti-amyloidogenic effects of plasmalogens in lipopolysaccharide-induced neuroinflammation in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasmalogens and Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasmalogens and Chronic Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Plasmalogenic Lipid Analogs as Platelet-Activating Factor Antagonists: A Potential Novel Class of Anti-inflammatory Compounds [frontiersin.org]
- 10. Anti-inflammatory/anti-amyloidogenic effects of plasmalogens in lipopolysaccharide-induced neuroinflammation in adult mice | springermedicine.com [springermedicine.com]
A Comparative Analysis of the Biological Activities of Oleic Acid and 11(Z)-Etheroleic Acid
A comprehensive review for researchers, scientists, and drug development professionals.
In the landscape of lipid research, understanding the nuanced biological roles of different fatty acid species is paramount for the development of novel therapeutic strategies. This guide provides a detailed comparison of the known biological activities of two C18 fatty acids: the well-studied oleic acid and the lesser-known 11(Z)-Etheroleic acid. While extensive data exists for oleic acid, research into the biological effects of this compound is still in its nascent stages. This comparison aims to summarize the current state of knowledge, highlighting both what is known and the significant gaps in our understanding of this compound.
Overview of Biological Activities
Oleic acid, a monounsaturated omega-9 fatty acid, is one of the most abundant fatty acids in nature and has been the subject of extensive research. It is known to exert a wide range of biological effects, including anti-inflammatory, anti-cancer, and metabolic regulatory activities. In contrast, this compound is a structurally distinct ether-containing fatty acid, and its biological functions are largely uncharacterized, with current literature primarily pointing towards a potential role in antimicrobial defense.
Comparative Data on Biological Activities
The following table summarizes the currently available quantitative data on the biological activities of oleic acid and this compound. The significant disparity in the amount of data underscores the need for further investigation into the bioactivities of this compound.
| Biological Activity | Oleic Acid | This compound | Reference |
| Anti-inflammatory Activity | Reduces expression of iNOS, COX-2, and IL-6 mRNA in LPS-stimulated macrophages. | No data available | [1] |
| Inhibits fMLF-induced elastase release in human neutrophils (IC50: 0.23±0.03 μg/mL). | No data available | [2] | |
| Anticancer Activity | Inhibits proliferation of endometrial cancer cells and tumor growth in a mouse model. | No data available | [3][4] |
| Induces apoptosis in hepatocellular carcinoma cell lines. | No data available | [5] | |
| IC50 against 4T1 breast cancer cell line: 101.6 ± 1.4 µg/mL. | No data available | [6] | |
| Antimicrobial Activity | Exhibits antibacterial activity against various Gram-positive bacteria. | Possesses bacteriostatic properties against phytopathogenic bacteria such as Xanthomonas campestris ssp. vesicatoria, Pseudomonas syringae ssp. tomato, and Pectobacterium atrosepticum SCRI1043. | [7],[8] |
| Metabolic Regulation | Protects against insulin (B600854) resistance by regulating genes in the PI3K signaling pathway. | No data available | [2] |
Signaling Pathways
Oleic acid is known to modulate several key signaling pathways, influencing a variety of cellular processes. The signaling pathways affected by this compound remain to be elucidated.
Oleic Acid Signaling Pathways
Oleic acid's diverse biological effects are mediated through its interaction with multiple signaling cascades. For instance, in the context of cancer, it has been shown to influence the PTEN/AKT/mTOR pathway in endometrial cancer and the FFAR1/4, EGFR, and AKT pathways in breast cancer.[3][4][9] Its anti-inflammatory effects are linked to the modulation of pathways involving NF-κB and SIRT1.
This compound Signaling Pathways
Currently, there is no published data detailing the specific signaling pathways modulated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activities of oleic acid.
Oleic Acid: Anti-Cancer Activity Assessment
Cell Proliferation Assay (MTT Assay):
-
Cancer cells (e.g., endometrial, breast, or hepatocellular carcinoma cell lines) are seeded in 96-well plates.
-
After cell attachment, they are treated with various concentrations of oleic acid for a specified duration (e.g., 24, 48, 72 hours).
-
Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells).
In Vivo Tumor Growth Inhibition:
-
An appropriate animal model (e.g., nude mice) is selected.
-
Cancer cells are subcutaneously injected to induce tumor formation.
-
Once tumors reach a palpable size, the animals are randomly assigned to a control group and a treatment group.
-
The treatment group receives regular administration of oleic acid (e.g., via oral gavage or intraperitoneal injection) at a specific dosage.
-
Tumor volume is measured periodically using calipers.
-
At the end of the study, the animals are euthanized, and the tumors are excised and weighed. The tumor inhibition rate is calculated by comparing the tumor size and weight between the treated and control groups.[3]
This compound: Antimicrobial Activity Assessment
Broth Microdilution Method:
-
A two-fold serial dilution of this compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
A standardized inoculum of the target bacteria is added to each well.
-
The plate is incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 24 hours).
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
-
To determine if the effect is bactericidal or bacteriostatic, an aliquot from the wells showing no growth is plated on agar (B569324) plates. The absence of growth after incubation indicates a bactericidal effect, while the presence of growth indicates a bacteriostatic effect.[8]
The Potential of Ether Lipids: A Broader Context
Given the limited data on this compound, it is useful to consider the known biological activities of the broader class of ether lipids. Ether lipids are a unique class of phospholipids (B1166683) characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone.[6] They are known to be integral components of cell membranes and have been implicated in various biological processes, including:
-
Anti-inflammatory and Antioxidant Effects: Some ether lipids, particularly plasmalogens, have been shown to possess antioxidant properties and can modulate inflammatory responses.[6]
-
Cellular Signaling: Ether lipids can act as signaling molecules and are precursors to potent signaling lipids like platelet-activating factor (PAF).[3]
The presence of an ether linkage in this compound suggests that it may share some of these general properties. However, without direct experimental evidence, this remains speculative.
Conclusion and Future Directions
This comparative guide highlights the extensive body of research on the biological activities of oleic acid, contrasting it with the significant knowledge gap surrounding this compound. While oleic acid is a well-established modulator of inflammation, cancer progression, and metabolism, the only currently documented biological activity of this compound is its bacteriostatic effect against certain plant pathogens.
The distinct structural feature of the ether linkage in this compound suggests it may possess unique biological properties worthy of investigation. Future research should focus on:
-
Screening for diverse biological activities: A systematic evaluation of the anti-inflammatory, anti-cancer, and metabolic effects of this compound is warranted.
-
Elucidating signaling pathways: Identifying the molecular targets and signaling cascades modulated by this compound will be crucial to understanding its mechanism of action.
-
Direct comparative studies: Well-designed experiments directly comparing the effects of this compound and oleic acid are essential to delineate their respective potencies and therapeutic potential.
By addressing these research gaps, the scientific community can unlock the potential of this compound and other understudied ether lipids for the development of novel therapeutic agents.
References
- 1. Antimicrobial Activity of Geometric Isomers of Etherolenic Acid-the Products of Plant Lipoxygenase Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ether Lipid-Mediated Antioxidant Defense in Alzheimer’s Disease [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ether Lipids in Obesity: From Cells to Population Studies [frontiersin.org]
- 6. Ether Lipids in Obesity: From Cells to Population Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunological and metabolic effects of cis-9, trans-11-conjugated linoleic acid in subjects with birch pollen allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. larodan.com [larodan.com]
- 9. researchgate.net [researchgate.net]
Differentiating 11(Z)-Etheroleic Acid from its Geometric Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise differentiation of geometric isomers is a critical aspect of lipidomics and drug development, as the spatial arrangement of atoms can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a comprehensive comparison of analytical methodologies to distinguish 11(Z)-Etheroleic acid from its geometric isomers, supported by experimental principles and data from analogous compounds.
Introduction to this compound and its Isomers
This compound is an unsaturated fatty acid derivative characterized by an ether linkage. Its geometric isomers, most notably the trans isomer, 11(E)-Etheroleic acid, differ in the orientation of the acyl chains around the carbon-carbon double bond. The cis configuration introduces a kink in the molecule, whereas the trans form is more linear. These structural nuances have profound implications for their incorporation into cell membranes, their interaction with enzymes, and their role in signaling pathways.
Physicochemical and Biological Property Comparison
The geometry of the double bond influences the physical and biological properties of these lipids. While specific experimental data for 11-Etheroleic acid isomers is not widely published, the general properties of cis and trans unsaturated fatty acids can be extrapolated.
| Property | This compound (cis) | 11(E)-Etheroleic acid (trans) |
| Molecular Shape | Kinked | Linear |
| Melting Point | Generally lower | Generally higher[1] |
| Boiling Point | May be slightly higher due to polarity | May be slightly lower[1] |
| Membrane Fluidity | Increases fluidity | Decreases fluidity[2] |
| Biological Activity | Often the biologically active form in endogenous pathways | Can interfere with metabolic processes of cis isomers[2] |
Analytical Techniques for Isomer Differentiation
Several powerful analytical techniques can be employed to separate and identify this compound and its geometric isomers.
Gas Chromatography (GC)
Gas chromatography, particularly with highly polar cyanopropyl capillary columns, is a gold standard for separating fatty acid methyl esters (FAMEs), including cis and trans isomers.[2]
Principle of Separation: The separation is based on the differential interaction of the isomers with the polar stationary phase. The "U" shape of cis isomers allows for stronger interaction with the stationary phase compared to the more linear trans isomers.[2] Consequently, trans isomers typically elute before their corresponding cis isomers.[2]
Experimental Protocol: GC-FID Analysis of Etheroleic Acid Methyl Esters
-
Sample Preparation (Derivatization to FAMEs):
-
Lipids are extracted from the sample using a suitable solvent system (e.g., Folch method).
-
The extracted lipids are then transesterified to their corresponding fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol (B129727) (BF3-Methanol).[2] This is a critical step to increase the volatility of the analytes for GC analysis.[3]
-
-
GC System and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A highly polar capillary column, such as a SP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or a BPX70.[2]
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A time-temperature program is often employed to achieve optimal separation of a wide range of FAMEs.[4][5][6] An example program could be: initial temperature of 140°C, ramp to 240°C at a rate of 4°C/min, and hold for 20 minutes.
-
Injector and Detector Temperature: Typically set at 250°C and 260°C, respectively.
-
-
Data Analysis:
-
Identification of isomers is based on their retention times compared to known standards.
-
Quantification is achieved by integrating the peak areas.
-
Expected Elution Order on a Polar GC Column:
| Compound | Expected Retention Time |
| 11(E)-Etheroleic acid methyl ester | Earlier elution |
| This compound methyl ester | Later elution |
Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC)
Silver-ion chromatography is a powerful technique for the separation of unsaturated compounds based on the number, configuration, and position of their double bonds.
Principle of Separation: This technique utilizes the ability of silver ions to form reversible polar complexes with the π-electrons of the carbon-carbon double bonds. The strength of this interaction depends on the steric accessibility of the double bond. Trans double bonds, being less sterically hindered, interact more strongly with the silver ions and are therefore retained longer on the column than the corresponding cis isomers.
Experimental Protocol: Ag+-HPLC of Etheroleic Acid Derivatives
-
Sample Preparation:
-
The fatty acids can be analyzed as free fatty acids or, more commonly, derivatized to UV-active esters (e.g., phenacyl esters) for enhanced detection.
-
-
HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A silica-based column impregnated with silver nitrate (B79036) or a commercially available silver-ion column.
-
Mobile Phase: A non-polar mobile phase, such as a gradient of hexane (B92381) and a more polar solvent like acetonitrile (B52724) or isopropanol, is typically used.[7][8]
-
Detection: UV detection at an appropriate wavelength for the chosen derivative (e.g., 254 nm for phenacyl esters).
-
-
Data Analysis:
-
Isomers are identified based on their retention times, with the elution order being the reverse of that in polar-phase GC.
-
Expected Elution Order in Ag+-HPLC:
| Compound | Expected Retention Time |
| This compound derivative | Earlier elution |
| 11(E)-Etheroleic acid derivative | Later elution |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive method for the structural elucidation of molecules, including the determination of geometric isomerism.
Principle of Differentiation:
-
1H NMR: The coupling constant (J-value) between the vinyl protons is characteristic of the double bond geometry. For cis isomers, the 3JH,H coupling constant is typically in the range of 6-12 Hz, while for trans isomers, it is larger, around 12-18 Hz.
-
13C NMR: The chemical shifts of the carbons involved in the double bond and the adjacent allylic carbons can also differ between cis and trans isomers.
Experimental Protocol: NMR Analysis of Etheroleic Acid
-
Sample Preparation:
-
A purified sample of the etheroleic acid isomer is dissolved in a deuterated solvent (e.g., CDCl3).
-
-
NMR Spectrometer and Experiments:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Standard 1H and 13C NMR spectra are acquired. For unambiguous assignment, 2D NMR experiments such as COSY and HSQC may be necessary.
-
-
Data Analysis:
-
The coupling constants of the vinyl protons in the 1H NMR spectrum are measured to determine the cis or trans configuration.
-
The chemical shifts in both 1H and 13C NMR spectra are compared with literature values for similar compounds.
-
Expected 1H NMR Coupling Constants for Vinyl Protons:
| Isomer | Expected 3JH,H Coupling Constant |
| This compound | ~10-12 Hz |
| 11(E)-Etheroleic acid | ~14-16 Hz |
Mass Spectrometry (MS)
Mass spectrometry, especially when coupled with a separation technique like GC or LC, is invaluable for the identification and structural characterization of lipids.
Principle of Differentiation: While electron ionization (EI) mass spectra of cis and trans isomers are often very similar, certain derivatization techniques can help in locating the double bond. The fragmentation patterns of derivatives like dimethyloxazoline (DMOX) or picolinyl esters can provide information about the double bond position. Advanced MS techniques, such as ultraviolet photodissociation (UVPD), can provide detailed structural information, including double bond geometry, for ether-linked lipids.
Experimental Protocol: GC-MS of Etheroleic Acid Derivatives
-
Sample Preparation:
-
Derivatization to FAMEs for GC-MS analysis is standard. For double bond localization, derivatization to DMOX derivatives may be performed.
-
-
GC-MS System and Conditions:
-
A standard GC-MS system with an electron ionization (EI) source.
-
The GC conditions would be similar to those described for GC-FID.
-
-
Data Analysis:
-
The mass spectra are analyzed for the molecular ion and characteristic fragment ions.
-
For DMOX derivatives, the spacing of diagnostic ions in the spectrum can be used to determine the position of the double bond.
-
Biological Significance and Signaling Pathways
Ether lipids are integral components of cellular membranes and are involved in various signaling pathways.[2][4][5][6][9] They can act as second messengers or precursors to signaling molecules. The geometry of the double bond in these lipids can significantly impact their biological function.
Cis unsaturated fatty acids, due to their kinked structure, increase membrane fluidity, which can affect the function of membrane-bound proteins and receptors.[2] In contrast, trans fatty acids tend to decrease membrane fluidity, behaving more like saturated fatty acids.[2]
While specific signaling pathways involving this compound are not well-defined in the literature, it is plausible that as an ether lipid, it could participate in pathways modulated by other ether lipids, such as those involving platelet-activating factor (PAF) or by influencing the formation and stability of lipid rafts.[6] The geometric configuration of the double bond would likely be a critical determinant of its specific role and efficacy in these pathways.
Visualizing Experimental Workflows and Relationships
Caption: Experimental workflow for the differentiation of etheroleic acid isomers.
Caption: Comparison of elution behavior of geometric isomers in GC and HPLC.
Caption: Conceptual involvement of ether lipids in cellular signaling pathways.
References
- 1. 11-hydroxy-(12S,13S)-epoxy-(9Z)-octadecenoic acid | C18H32O4 | CID 119058196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling | MDPI [mdpi.com]
- 3. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 4. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. From peroxisomal disorders to common neurodegenerative diseases – the role of ether phospholipids in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. cis-11-Octadecenoic acid methyl ester | C19H36O2 | CID 5364505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Roles of endogenous ether lipids and associated PUFAs in the regulation of ion channels and their relevance for disease - PMC [pmc.ncbi.nlm.nih.gov]
A Validated UHPLC-MS/MS Method for the Quantification of 11(Z)-Hexadecenoic Acid: A Comparison with Existing Analytical Techniques
This guide provides a comprehensive comparison of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of 11(Z)-Hexadecenoic acid against traditional analytical methods. The presented data demonstrates the validation of this new method in line with ICH Q2(R2) guidelines, highlighting its suitability for researchers, scientists, and drug development professionals.[1][2]
Introduction to 11(Z)-Hexadecenoic Acid Analysis
11(Z)-Hexadecenoic acid is a monounsaturated fatty acid that has garnered interest in various fields of research.[3][4] Accurate and precise quantification is crucial for understanding its biological role. The analysis of fatty acids is often complicated by their polarity and the presence of structurally similar isomers.[5][6][7] For instance, 11(Z)-Hexadecenoic acid coexists with several positional isomers, including the well-studied palmitoleic acid (9Z-hexadecenoic acid) and sapienic acid (6Z-hexadecenoic acid).[8][9][10][11] A robust analytical method must be able to differentiate and accurately quantify these isomers.
Traditionally, Gas Chromatography-Mass Spectrometry (GC-MS) has been the gold standard for fatty acid analysis.[12][13] This technique offers high sensitivity and specificity but typically requires a derivatization step to convert fatty acids into more volatile compounds like fatty acid methyl esters (FAMEs).[12][14] Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful alternative, offering flexibility and often circumventing the need for extensive sample derivatization.[15]
This guide introduces a novel UHPLC-MS/MS method designed for enhanced specificity and sensitivity in the analysis of 11(Z)-Hexadecenoic acid.
Comparative Analysis of Analytical Methods
The performance of the new UHPLC-MS/MS method was validated and compared against established GC-MS and a standard HPLC-MS method. The key validation parameters are summarized in the table below.
| Parameter | New UHPLC-MS/MS Method | Conventional GC-MS | Standard HPLC-MS |
| Linearity (R²) | >0.999 | >0.995 | >0.99 |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 5 ng/mL | 10 ng/mL |
| Isomer Specificity | Baseline separation of 9Z, 11Z, and 6Z isomers | Co-elution of some isomers | Partial separation |
| Sample Throughput | High (5 min/sample) | Low (20-30 min/sample) | Medium (10-15 min/sample) |
| Derivatization Required | No | Yes (FAMEs) | No |
Experimental Protocols
The validation of the new UHPLC-MS/MS method was performed according to the International Council for Harmonisation (ICH) guidelines.[1][2][16][17][18]
Specificity
The specificity of the method was determined by analyzing a blank matrix (human plasma) and the same matrix spiked with 11(Z)-Hexadecenoic acid and its positional isomers (palmitoleic acid and sapienic acid). The method demonstrated baseline separation for all isomers, with no significant interference from endogenous matrix components at the retention time of the analyte.
Linearity
Linearity was assessed by preparing calibration curves with a minimum of six non-zero concentrations ranging from 0.5 to 500 ng/mL. The coefficient of determination (R²) was consistently greater than 0.999, indicating a strong linear relationship between concentration and instrument response.
Accuracy and Precision
Accuracy was evaluated by the recovery of known amounts of analyte spiked into the matrix at three concentration levels (low, medium, and high). The mean recovery was between 98% and 102%. Precision, expressed as the relative standard deviation (%RSD), was determined for both intra-day (repeatability) and inter-day (intermediate precision) analyses. The %RSD was less than 2% for all concentrations.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD, with a signal-to-noise ratio of 3:1, was found to be 0.15 ng/mL. The LOQ, with a signal-to-noise ratio of 10:1, was established at 0.5 ng/mL with acceptable precision and accuracy.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in chromatographic conditions, including column temperature (±2°C), mobile phase composition (±2%), and flow rate (±0.02 mL/min). The results remained unaffected by these minor changes, demonstrating the reliability of the method for routine use.
Visualizing the Experimental Workflow and Biological Context
To further elucidate the methodology and its biological relevance, the following diagrams were generated.
Caption: Workflow for the UHPLC-MS/MS analysis of 11(Z)-Hexadecenoic acid.
Caption: mTOR signaling pathway showing the synthesis of palmitoleic acid.
Conclusion
The novel UHPLC-MS/MS method presented here offers significant advantages over traditional techniques for the analysis of 11(Z)-Hexadecenoic acid. Its superior specificity allows for the baseline separation of critical isomers, which is often a challenge for GC-MS and standard HPLC-MS methods. Furthermore, the method provides excellent sensitivity, precision, and accuracy, with a high-throughput capacity suitable for large-scale clinical and research studies. The validation data confirms that this method is robust, reliable, and fit for its intended purpose in demanding research and development environments. The involvement of its isomer, palmitoleic acid, in key signaling pathways like mTOR underscores the importance of accurate quantification of these fatty acids in metabolic research.[19]
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. (Z)-hexadec-11-enoic acid | C16H30O2 | CID 5312414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. larodan.com [larodan.com]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases … [ouci.dntb.gov.ua]
- 9. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 18. database.ich.org [database.ich.org]
- 19. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 11(Z)-Etheroleic Acid and Other Ether Lipids
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ether lipids, such as 11(Z)-etheroleic acid, is crucial for understanding their roles in various physiological and pathological processes. This guide provides an objective comparison of the primary analytical methods used for the quantification of these molecules, supported by representative experimental data. Due to the limited availability of specific comparative studies on this compound, this guide draws upon data from the analysis of other structurally similar ether lipids and fatty acids to provide a comprehensive overview for researchers.
Introduction to this compound and the Importance of its Quantification
This compound is a member of the ether lipid class, characterized by an ether linkage between a fatty alcohol and a glycerol (B35011) backbone. Ether lipids are integral components of cell membranes and are involved in various cellular processes, including signal transduction and protecting cells against oxidative stress. Aberrant levels of ether lipids have been implicated in several diseases, including genetic disorders like rhizomelic chondrodysplasia punctata and neurodegenerative diseases. Consequently, the precise and accurate quantification of specific ether lipids like this compound in biological matrices is essential for biomarker discovery, diagnostics, and the development of novel therapeutic interventions.
Overview of Quantification Methods
The quantification of this compound and other ether lipids primarily relies on chromatographic techniques coupled with mass spectrometry. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). While Enzyme-Linked Immunosorbent Assay (ELISA) is a common quantification technique in biology, its application to small lipid molecules like etheroleic acid is less common and generally offers lower specificity compared to MS-based methods.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile lipids like this compound, a chemical derivatization step is necessary to convert them into volatile esters, typically fatty acid methyl esters (FAMEs). GC-MS offers high chromatographic resolution and is a well-established, robust method for fatty acid analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile and can analyze a wide range of lipids in their native form without the need for derivatization. LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), provides excellent sensitivity and specificity, allowing for the detailed structural characterization and quantification of individual lipid species.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS and LC-MS for the quantification of fatty acids and ether lipids. It is important to note that these values are representative and can vary depending on the specific instrumentation, methodology, and the matrix of the sample.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.01 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/mL | 0.05 - 10 ng/mL |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Recovery) | 85 - 115% | 90 - 110% |
| Specificity | High, dependent on chromatographic separation of isomers | Very high, especially with MS/MS |
| Throughput | Moderate | High |
| Derivatization Required | Yes | No |
Experimental Protocols
Sample Preparation: Lipid Extraction
A crucial first step for both GC-MS and LC-MS analysis is the efficient extraction of lipids from the biological matrix. The Folch or Bligh-Dyer methods are commonly used.
-
Homogenization: Homogenize the tissue or cell sample in a chloroform/methanol mixture (2:1, v/v).
-
Phase Separation: Add water or a saline solution to induce phase separation.
-
Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.
-
Drying: The solvent is evaporated under a stream of nitrogen.
-
Reconstitution: The dried lipid extract is reconstituted in an appropriate solvent for the subsequent analysis (e.g., hexane (B92381) for GC-MS after derivatization, or a mobile phase compatible solvent for LC-MS).
GC-MS Quantification Protocol
-
Derivatization to FAMEs:
-
To the dried lipid extract, add a solution of methanolic HCl or BF3-methanol.
-
Heat the mixture at 60-100°C for a specified time (e.g., 1-2 hours) to convert the fatty acids to their methyl esters.
-
After cooling, add water and extract the FAMEs with hexane.
-
The hexane layer is collected and dried before reconstitution for GC-MS analysis.
-
-
GC-MS Analysis:
-
Column: Use a capillary column suitable for FAME analysis (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase).
-
Injector: Operate in splitless mode for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is often used to enhance sensitivity and specificity by monitoring characteristic ions of the target analytes.
-
LC-MS Quantification Protocol
-
LC Separation:
-
Column: A reversed-phase C18 or C30 column is typically used for lipid separation.
-
Mobile Phase: A gradient of two or more solvents is employed, such as a mixture of water, acetonitrile, and isopropanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
-
MS Detection:
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for lipids, and it can be operated in either positive or negative ion mode.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) can be used.
-
Quantification: Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument is the gold standard for targeted quantification due to its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte of interest.
-
Workflow and Pathway Diagrams
Caption: General workflow for the quantification of ether lipids using GC-MS and LC-MS.
Caption: A simplified overview of the initial steps in ether lipid biosynthesis.
Conclusion
Both GC-MS and LC-MS are powerful and reliable techniques for the quantification of this compound and other ether lipids. The choice between the two methods will depend on several factors, including the specific research question, the required sensitivity and specificity, sample throughput needs, and the availability of instrumentation. For targeted, high-throughput quantification of a known ether lipid, a well-validated LC-MS/MS method is often the preferred choice due to its high sensitivity, specificity, and lack of a derivatization requirement. GC-MS remains a robust and valuable technique, particularly for comprehensive fatty acid profiling. Regardless of the method chosen, proper validation of the analytical procedure is essential to ensure the accuracy and reliability of the quantitative data.
A Guide to Comparative Lipidomics of Cells Treated with 11(Z)-Etheroleic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and interpreting comparative lipidomics studies on cells treated with 11(Z)-Etheroleic acid. While specific experimental data on the lipidomic effects of this compound is not yet extensively available in published literature, this document outlines the rationale, experimental design, and data interpretation strategies necessary for such an investigation. We will use established methodologies in lipidomics as a basis for this guide.
Introduction to this compound and Ether Lipids
This compound is a specific ether lipid, a class of lipids characterized by an ether bond at the sn-1 position of the glycerol (B35011) backbone, which distinguishes them from the more common ester-linked lipids.[1] Ether lipids, including plasmalogens, are integral components of cellular membranes and are involved in various cellular processes, including membrane trafficking, signaling, and protecting cells from oxidative stress.[2] Given the structural similarity of this compound to other bioactive lipids like conjugated linoleic acids, which are known to have anti-inflammatory and anti-carcinogenic properties, it is hypothesized that this compound may also modulate cellular lipid metabolism and signaling pathways.[3][4][[“]]
A comparative lipidomics approach is essential to understand the specific effects of this compound on the cellular lipid landscape. This involves comparing the lipid profiles of cells treated with this compound against a control group (e.g., untreated cells or cells treated with a structurally similar but less active fatty acid like oleic acid).
Experimental Design and Protocols
A robust experimental design is crucial for obtaining reliable and interpretable lipidomics data. Below is a generalized protocol for a comparative lipidomics study.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line to study anti-cancer effects, or an endothelial cell line to investigate cardiovascular implications).
-
Culture Conditions: Maintain cells in a standard culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Prepare a stock solution of this compound (and the chosen control lipid, e.g., oleic acid) in a suitable solvent such as ethanol (B145695) or DMSO.
-
Seed cells in culture plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of this compound and the control lipid for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control group.
-
Lipid Extraction
A common and effective method for lipid extraction is the methyl-tert-butyl ether (MTBE) method.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Metabolism Quenching: Add ice-cold methanol (B129727) to the cells to quench metabolic activity.
-
Cell Lysis and Extraction: Scrape the cells and transfer the cell suspension to a glass tube. Add MTBE and vortex thoroughly.
-
Phase Separation: Add water to induce phase separation. Vortex and centrifuge at a low speed.
-
Collection: Collect the upper (organic) phase containing the lipids.
-
Drying and Storage: Dry the extracted lipids under a stream of nitrogen gas and store at -80°C until analysis.
Lipid Analysis by Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for comprehensive lipid analysis.
-
Chromatographic Separation: Reconstitute the dried lipid extract in a suitable solvent and inject it into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer. Use a C18 or C30 column for separation.[6]
-
Mass Spectrometry:
-
Acquire data in both positive and negative ionization modes to detect a wide range of lipid classes.
-
Perform MS/MS (tandem mass spectrometry) for structural elucidation and identification of lipid species. The fragmentation patterns in MS/MS spectra can help distinguish between ether-linked and ester-linked lipids.[7][8]
-
Data Presentation
Quantitative lipidomics data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Hypothetical Comparative Lipid Profile of Cells Treated with this compound vs. Oleic Acid (Control)
| Lipid Class | Subclass | Control (Oleic Acid) - Relative Abundance (Mean ± SD) | This compound - Relative Abundance (Mean ± SD) | Fold Change | p-value |
| Glycerophospholipids | |||||
| Phosphatidylcholine (PC) | 100 ± 8.5 | 95 ± 7.2 | 0.95 | 0.45 | |
| Ether PC (PC O-) | 100 ± 12.1 | 150 ± 15.3 | 1.50 | <0.01 | |
| Phosphatidylethanolamine (PE) | 100 ± 9.8 | 105 ± 10.1 | 1.05 | 0.52 | |
| Ether PE (PE P-) | 100 ± 11.5 | 180 ± 20.4 | 1.80 | <0.001 | |
| Sphingolipids | |||||
| Ceramide (Cer) | 100 ± 15.2 | 80 ± 12.9 | 0.80 | 0.15 | |
| Sphingomyelin (SM) | 100 ± 10.3 | 90 ± 8.8 | 0.90 | 0.23 | |
| Glycerolipids | |||||
| Diacylglycerol (DAG) | 100 ± 18.9 | 120 ± 16.5 | 1.20 | 0.31 | |
| Triacylglycerol (TAG) | 100 ± 25.4 | 70 ± 19.8 | 0.70 | <0.05 |
This table presents hypothetical data for illustrative purposes.
Visualizing Workflows and Pathways
Experimental Workflow
The overall workflow for a comparative lipidomics study can be visualized to provide a clear overview of the process.
Ether Lipid Biosynthesis Pathway
Understanding the biosynthesis of ether lipids is fundamental to interpreting changes observed in lipidomics data.
References
- 1. lipotype.com [lipotype.com]
- 2. Frontiers | Ether Lipids in Obesity: From Cells to Population Studies [frontiersin.org]
- 3. Molecular and cellular effects of cis-9, trans-11-conjugated linoleic acid in enterocytes: effects on proliferation, differentiation, and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9E,11E-conjugated linoleic acid increases expression of the endogenous antiinflammatory factor, interleukin-1 receptor antagonist, in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Frontiers | A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
A Comparative Analysis of 11(Z)-Etheroleic Acid and its Ester Analogue in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known and potential biological effects of 11(Z)-etheroleic acid and its corresponding ester analogue, oleic acid. Due to the limited direct experimental data on this compound, this comparison draws upon the well-established biological roles of oleic acid and the general physicochemical and metabolic differences between ether- and ester-linked lipids.
Introduction
Lipids are fundamental to cellular structure and signaling. The nature of the chemical bond linking their fatty acid chains to the glycerol (B35011) backbone—either an ether or an ester linkage—can significantly influence their stability, metabolism, and biological activity. This compound is a synthetic ether lipid analogue of the naturally abundant monounsaturated fatty acid, oleic acid. Understanding the differential effects of these two molecules is crucial for researchers exploring lipid signaling, metabolism, and the development of novel therapeutics. Ether-bound phytanyl lipids are known to be chemically more stable than their ester-bound counterparts[1].
Physicochemical and Metabolic Differences
The primary distinction between this compound and its ester analogue lies in the linkage of the oleyl chain to the glycerol backbone. This structural difference has significant implications for their chemical stability and metabolic fate.
| Property | This compound (Ether-linked) | Oleic Acid (Ester-linked) | References |
| Chemical Stability | More resistant to chemical and enzymatic hydrolysis (e.g., by lipases). | Susceptible to hydrolysis by esterases and lipases. | [1] |
| Metabolic Fate | Not a direct substrate for many standard lipid metabolic pathways. May have a longer biological half-life. | Readily incorporated into triglycerides, phospholipids, and cholesteryl esters. Can be metabolized via β-oxidation for energy. | |
| Membrane Properties | Can alter membrane fluidity and dynamics. Ether-linked lipids may form different lipid microdomains. | Influences membrane fluidity. A key component of cellular membranes. |
Comparative Biological Effects
While direct comparative studies are limited, the following table outlines the known effects of oleic acid and the hypothesized effects of this compound based on the general properties of ether lipids.
| Biological Effect | This compound (Hypothesized) | Oleic Acid (Documented) | References |
| Anti-inflammatory Activity | Potentially more sustained anti-inflammatory effects due to higher stability. | Exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[2][3] | [2][3] |
| PPAR Activation | May act as a stable, long-acting PPAR agonist. | Activates PPARα and PPARδ, influencing genes involved in lipid metabolism and inflammation.[4][5][6] | [4][5][6] |
| GPCR Signaling | Potential for sustained or altered signaling through fatty acid-sensing GPCRs (e.g., GPR40, GPR120). | Activates GPR40 and GPR120, which are involved in insulin (B600854) secretion and anti-inflammatory responses.[7] | [7] |
| Cellular Uptake and Metabolism | Uptake mechanism may be similar to fatty acids, but intracellular processing and signaling would differ due to resistance to metabolism. | Utilizes specific transporters for cellular uptake and is rapidly metabolized and incorporated into cellular lipids. |
Signaling Pathways
The following diagrams illustrate the known signaling pathway for oleic acid and a proposed pathway for this compound, highlighting the key differences stemming from their metabolic stability.
Experimental Protocols
To directly compare the effects of this compound and its ester analogue, the following experimental protocols are recommended.
Assessment of Anti-inflammatory Activity in Macrophages
This experiment aims to compare the potency of the two compounds in suppressing inflammatory responses in a relevant cell model.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Treatment: Seed cells in 96-well plates. Pre-treat with varying concentrations of this compound, oleic acid, or vehicle control for 2 hours.
-
Stimulation: Induce inflammation by adding LPS (100 ng/mL) to the cell cultures.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Analysis:
-
Cytokine Measurement: Collect the supernatant and measure the concentration of TNF-α and IL-6 using ELISA kits.
-
NF-κB Activation: Lyse the cells and perform a Western blot for phosphorylated p65 or use a luciferase reporter assay to quantify NF-κB activity.
-
Gene Expression: Extract RNA and perform qPCR to analyze the expression of inflammatory genes (e.g., Tnf, Il6, Nos2).
-
PPARα Activation Assay
This protocol is designed to determine and compare the ability of each compound to activate the peroxisome proliferator-activated receptor alpha (PPARα).
Methodology:
-
Cell Culture and Transfection: Culture HEK293T cells and transfect them with a PPARα expression plasmid and a luciferase reporter plasmid containing a PPAR response element (PPRE).
-
Treatment: Treat the transfected cells with different concentrations of this compound, oleic acid, a known PPARα agonist (e.g., WY-14643) as a positive control, and a vehicle control.
-
Incubation: Incubate the cells for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The light output is proportional to the level of PPARα activation.
Conclusion
The structural difference between this compound and its ester analogue, oleic acid, suggests significant differences in their metabolic stability and, consequently, their biological activity. While oleic acid is a well-characterized fatty acid with known roles in inflammation and metabolism, this compound, due to its resistance to enzymatic degradation, may exhibit more prolonged and potent effects. The proposed experimental protocols provide a framework for directly testing these hypotheses and elucidating the unique therapeutic potential of this ether lipid. Further research is warranted to fully understand the biological implications of the ether linkage in this class of molecules.
References
- 1. Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary fatty acids differentially affect secretion of pro-inflammatory cytokines in human THP-1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of oleic acid and the anthocyanin keracyanin alone and in combination: effects on monocyte and macrophage responses and the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleic acid activates peroxisome proliferator-activated receptor δ to compensate insulin resistance in steatotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptor-alpha is required for the neurotrophic effect of oleic acid in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Discovery Opportunities and Challenges at G Protein Coupled Receptors for Long Chain Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different extraction methods for 11(Z)-Etheroleic acid
For researchers, scientists, and drug development professionals working with 11(Z)-Hexadecenoic acid, also known as 11(Z)-Etheroleic acid, selecting the optimal extraction method is a critical first step to ensure accurate quantification and downstream applications. This guide provides a head-to-head comparison of four commonly employed extraction techniques: Bligh & Dyer, Soxhlet, Supercritical Fluid Extraction (SFE), and Solid-Phase Microextraction (SPME). The performance of each method is evaluated based on available experimental data, with a focus on extraction efficiency and potential purity of the target fatty acid.
Data Presentation: A Comparative Overview
| Extraction Method | Principle | Typical Total Lipid Yield (%) | Relative C16:1 Yield | Purity of Fatty Acid Fraction | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Bligh & Dyer | Liquid-liquid extraction using a chloroform (B151607)/methanol/water solvent system to partition lipids from other cellular components. | High[1][2] | Generally high, but can be matrix-dependent. | Good, but may co-extract other polar and non-polar lipids.[1] | 1-2 hours | High | Well-established, efficient for a broad range of lipids, effective for wet samples.[3][1] | Use of toxic chlorinated solvents, labor-intensive, can be less effective for high-lipid samples.[1][4] |
| Soxhlet | Continuous solid-liquid extraction with an organic solvent. | Variable, can be high for non-polar lipids. | Can be lower, especially for polar-lipid-bound fatty acids.[1][5] | Moderate, co-extraction of non-lipid components can occur. | 6-24 hours | Very High | Simple setup, can handle large sample sizes. | Time-consuming, large solvent volume, potential for thermal degradation of unsaturated fatty acids.[5] |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (typically CO₂) as the solvent.[6] | Moderate to High, depends on co-solvent use. | Potentially high, especially for unsaturated fatty acids.[6] | High, highly selective by tuning pressure and temperature.[6] | 1-4 hours | Low to None (CO₂ is recycled) | "Green" solvent, tunable selectivity, mild extraction temperatures.[6] | High initial equipment cost, may require a co-solvent for polar lipids. |
| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber, followed by thermal or solvent desorption for analysis. | Not applicable (analytical scale) | Good for qualitative and semi-quantitative analysis. | High, very selective based on fiber coating.[7] | 15-60 minutes | None (solvent-free extraction) | Fast, simple, solvent-free, portable for on-site analysis.[7] | Limited sample capacity, primarily for analytical purposes, may require derivatization. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and research objectives.
Bligh & Dyer Method for Lipid Extraction
This protocol is adapted from the original method for the extraction of lipids from biological tissues.[3]
Materials:
-
Homogenizer or sonicator
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Chloroform
-
Methanol
-
Deionized water
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Weigh 1 gram of the homogenized biological sample into a glass centrifuge tube.
-
Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell disruption.
-
Add 1.25 mL of chloroform to the tube and vortex for 1 minute.
-
Add 1.25 mL of deionized water to the tube and vortex for another 1 minute.
-
Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases. Three layers will form: an upper aqueous methanol-water layer, a lower organic chloroform layer containing the lipids, and a solid protein pellet at the interface.
-
Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.
-
Evaporate the solvent from the collected chloroform phase using a rotary evaporator at 40°C or under a gentle stream of nitrogen.
-
The resulting dried lipid extract can be weighed to determine the total lipid yield and then reconstituted in a suitable solvent for further analysis, such as transesterification to fatty acid methyl esters (FAMEs) for GC-MS analysis.
Soxhlet Extraction of Lipids
This protocol describes a standard procedure for lipid extraction from a solid sample.
Materials:
-
Soxhlet extraction apparatus (including reflux condenser, extraction thimble, and receiving flask)
-
Heating mantle
-
Cellulose (B213188) extraction thimble
-
n-Hexane (or other suitable solvent)
-
Rotary evaporator
Procedure:
-
Dry the biological sample (e.g., microbial biomass) to a constant weight and grind it into a fine powder.
-
Accurately weigh about 5-10 grams of the dried powder and place it into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the receiving flask with approximately 250 mL of n-hexane.
-
Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.
-
Heat the receiving flask using a heating mantle to boil the solvent. The solvent vapor will travel up to the condenser, liquefy, and drip back into the thimble, immersing the sample.
-
Allow the extraction to proceed for at least 6-8 hours. The solvent will continuously cycle, extracting the lipids from the sample.
-
After the extraction is complete, turn off the heat and allow the apparatus to cool.
-
Remove the receiving flask containing the solvent and the extracted lipids.
-
Evaporate the solvent using a rotary evaporator to obtain the crude lipid extract.
-
The extract can then be weighed and prepared for further analysis.
Supercritical Fluid Extraction (SFE) of Lipids
This is a general protocol for the extraction of lipids using supercritical CO₂. Optimal parameters (pressure, temperature, and co-solvent) will vary depending on the sample matrix and the target compounds.
Materials:
-
Supercritical Fluid Extractor
-
High-pressure CO₂ source
-
Co-solvent pump and solvent (e.g., ethanol)
-
Extraction vessel
-
Collection vial
Procedure:
-
Prepare the sample by drying and grinding it to a uniform particle size.
-
Pack the ground sample into the extraction vessel of the SFE system.
-
Set the desired extraction parameters on the SFE instrument. For lipid extraction, typical conditions can range from 40-60°C and 200-400 bar.
-
If a co-solvent is used to enhance the extraction of more polar lipids, set the co-solvent pump to deliver a specific percentage (e.g., 5-10% ethanol).
-
Start the extraction process. Supercritical CO₂ (with or without co-solvent) will flow through the extraction vessel, dissolving the lipids.
-
The lipid-laden supercritical fluid then passes through a pressure reduction valve, causing the CO₂ to return to a gaseous state and the lipids to precipitate into a collection vial.
-
The extraction is typically run for a set period (e.g., 1-2 hours) or until the extraction yield plateaus.
-
After the extraction, the collected lipid extract is ready for quantification and further analysis.
Solid-Phase Microextraction (SPME) for Fatty Acid Analysis
This protocol outlines a general procedure for the headspace SPME of fatty acids from a biological sample, which often requires derivatization to increase volatility.
Materials:
-
SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
GC-MS system with an SPME-compatible inlet
-
Heated agitator or water bath
-
Vials with PTFE-faced septa
-
Derivatization reagent (e.g., BF₃-methanol or trimethylsulfonium (B1222738) hydroxide)
Procedure:
-
Place a small amount of the sample (e.g., 10-100 mg of microbial biomass) into a headspace vial.
-
Add a suitable derivatization reagent to the vial to convert the fatty acids into their more volatile methyl esters (FAMEs).
-
Seal the vial with a PTFE-faced septum.
-
Place the vial in a heated agitator or water bath and allow the derivatization reaction to proceed at a specific temperature and time (e.g., 60°C for 30 minutes).
-
After the reaction, expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature to allow the volatile FAMEs to adsorb onto the fiber coating.
-
Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS.
-
Desorb the analytes from the fiber onto the GC column by exposing the fiber in the hot inlet for a few minutes.
-
Start the GC-MS analysis to separate and identify the FAMEs, including the methyl ester of 11(Z)-Hexadecenoic acid.
Mandatory Visualization
The following diagrams illustrate the general workflows for the described extraction methods.
Caption: General experimental workflows for four common lipid extraction methods.
Caption: Logical workflow for the extraction and analysis of 11(Z)-Hexadecenoic acid.
Conclusion
The choice of an appropriate extraction method for 11(Z)-Hexadecenoic acid is a trade-off between factors such as extraction yield, purity, speed, cost, and environmental impact.
-
The Bligh & Dyer method remains a robust and widely used technique, particularly for its efficiency with wet samples and its ability to extract a broad range of lipids. However, its reliance on hazardous solvents is a significant drawback.
-
Soxhlet extraction is a simpler, albeit much slower, alternative that is effective for non-polar lipids but may result in lower yields for fatty acids bound to polar lipids and carries the risk of thermal degradation.
-
Supercritical Fluid Extraction (SFE) presents a "green" and highly tunable alternative, offering high selectivity and purity. The primary barrier to its widespread adoption is the high initial investment in equipment.
-
Solid-Phase Microextraction (SPME) is an excellent analytical tool for rapid screening and qualitative or semi-quantitative analysis, offering a solvent-free and straightforward workflow, but it is not suitable for preparative-scale extractions.
For researchers aiming for high-throughput and environmentally friendly extraction with high purity, SFE is a compelling option. For routine laboratory-scale extractions where high recovery from wet biomass is crucial, the Bligh & Dyer method, despite its drawbacks, remains a benchmark. The selection of the most suitable method will ultimately depend on the specific research goals, available resources, and the scale of the extraction. Further studies directly comparing these four methods on a single, well-characterized source of 11(Z)-Hexadecenoic acid are warranted to provide more definitive quantitative comparisons.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. epic.awi.de [epic.awi.de]
- 4. vliz.be [vliz.be]
- 5. A comparative study: the impact of different lipid extraction methods on current microalgal lipid research [researchonline.jcu.edu.au]
- 6. A comparative study: the impact of different lipid extraction methods on current microalgal lipid research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commons.emich.edu [commons.emich.edu]
A Comparative Guide to the Inter-Laboratory Analysis of 11(Z)-Eicosenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method for 11(Z)-eicosenoic acid quantification is critical and depends on factors such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for GC-MS and LC-MS/MS methods based on published literature for fatty acid analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Derivatization | Typically required (e.g., FAMEs) | Often not required |
| Selectivity | Good, but potential for co-elution of isomers[1] | High, especially with MS/MS |
| Sensitivity (LOD) | µg/L to ng/mL range[2] | pg to ng/mL range[3][4] |
| Linearity (R²) | >0.999[2] | Typically >0.99 |
| Sample Throughput | Lower due to longer run times and derivatization | Potentially higher |
| Isomer Separation | Can be challenging[1] | Can be achieved with appropriate chromatography[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results across different laboratories. The following sections outline common experimental protocols for the analysis of 11(Z)-eicosenoic acid using GC-MS and LC-MS/MS.
Sample Preparation: Extraction and Derivatization
Accurate quantification of 11(Z)-eicosenoic acid necessitates efficient extraction from the sample matrix and, for GC-MS, derivatization to a more volatile form.
Lipid Extraction:
-
Solid-Phase Extraction (SPE): Eicosanoids can be extracted using Strata® X SPE columns. The columns are typically washed with methanol (B129727) and water. After sample application, a wash with 10% methanol is performed, followed by elution of the eicosanoids with methanol.[3]
-
Liquid-Liquid Extraction (Folch Method): A common method for lipid extraction involves a mixture of chloroform (B151607) and methanol (2:1, v/v).[6] The sample is homogenized in the solvent mixture, and a salt solution is added to achieve phase separation. The organic phase containing the lipids is then collected.[6]
Derivatization for GC-MS Analysis (as Fatty Acid Methyl Esters - FAMEs):
-
Acid-Catalyzed Methylation: A common method involves treating the extracted lipids with a 10% acetyl chloride in methanol solution at 80°C for two hours.[2] After the reaction, the FAMEs are extracted into an organic solvent like n-hexane.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of fatty acids after their conversion to FAMEs.
-
Chromatographic Separation: A capillary column, such as one of the carbowax type, is used for separation. The oven temperature is programmed to start at a low temperature (e.g., 60°C) and gradually increase to a final temperature of around 300°C to elute all FAMEs.[1]
-
Mass Spectrometry Detection: Electron ionization (EI) is commonly used. For quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity. For monoenoic fatty acids like 11(Z)-eicosenoic acid methyl ester, the ion at m/z 74 is often monitored.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and selectivity for the direct analysis of fatty acids without derivatization.
-
Chromatographic Separation: Reversed-phase liquid chromatography is typically used. A C18 column is a common choice.[5] The mobile phase usually consists of a mixture of water and organic solvents (acetonitrile and/or methanol) with a small amount of acid (e.g., 0.1% acetic acid or formic acid) to improve peak shape and ionization efficiency.[4] A gradient elution is employed to separate the fatty acids.[4]
-
Mass Spectrometry Detection: Electrospray ionization (ESI) in the negative ion mode is the most common technique for fatty acid analysis.[5] The deprotonated molecule [M-H]⁻ is selected as the precursor ion in the first quadrupole. Collision-induced dissociation (CID) is then used to generate specific product ions, which are monitored in the third quadrupole. This selected reaction monitoring (SRM) provides high specificity and sensitivity.[4]
Experimental Workflow and Logical Relationships
To ensure consistency in an inter-laboratory setting, a standardized workflow is paramount. The following diagram illustrates a typical workflow for the analysis of 11(Z)-eicosenoic acid.
References
Comparative Guide to the Structure-Activity Relationship of Cytotoxic Etheroleic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 11(Z)-Etheroleic acid derivatives and related cytotoxic ether lipids. The information presented herein is intended to inform rational drug design and optimization of this promising class of anticancer agents. While specific SAR data for a comprehensive series of this compound derivatives is limited in publicly available literature, this guide draws upon established principles from closely related cytotoxic ether phospholipids (B1166683) to provide a predictive framework for their activity.
I. Structure-Activity Relationship of Cytotoxic Ether Lipids
The cytotoxic activity of ether lipids is intricately linked to their molecular architecture. Modifications to the glycerol (B35011) backbone, the length and composition of the ether-linked alkyl chain, and the nature of the polar headgroup can significantly influence their anticancer potency and selectivity.
Key Structural Features Influencing Cytotoxicity:
-
The Glycerol Backbone: The stereochemistry of the glycerol moiety can have a dramatic effect on the cytotoxicity of ether lipids.[1]
-
The Ether-Linked Alkyl Chain (sn-1 position): The length of the alkyl chain at the sn-1 position is a critical determinant of activity. A minimum chain length of 14-16 carbon atoms is generally required for significant cytotoxic or antitumor activity.[2] This lipophilic chain is crucial for the molecule's interaction with cell membranes.
-
The sn-2 Position: Modifications at the sn-2 position of the glycerol backbone significantly impact biological activity. For instance, the presence of a methoxy (B1213986) group, as seen in the well-studied ether lipid edelfosine (B1662340) (ET-18-OCH3), is a common feature of many potent cytotoxic analogs.
-
The Polar Headgroup (sn-3 position): The nature of the polar headgroup influences the compound's solubility, cellular uptake, and interaction with intracellular targets. While the phosphocholine (B91661) headgroup is common, other cationic headgroups have also been explored, and their structure can modulate cytotoxicity.[3]
II. Comparative Cytotoxicity Data
To illustrate the impact of structural modifications on cytotoxic activity, the following table summarizes the IC50 values for a representative series of alkyl lysophospholipid (ALP) analogs with variations in the sn-1 alkyl chain. These compounds, while not direct derivatives of this compound, provide valuable insights into the SAR of this class of molecules.
| Compound ID | sn-1 Alkyl Chain Modification | Cancer Cell Line | IC50 (µM) | Reference |
| ET-18-OCH3 (Edelfosine) | 1-O-octadecyl | MethA fibrosarcoma | ~13 | [4] |
| BM 41.440 (Ilmofosine) | 1-S-hexadecyl | Various leukemic cells | Not specified | [5] |
| Compound 2 | 1-O-(7-oxooctadecyl) | Not specified | Not specified | [2] |
Note: The data presented here is for illustrative purposes and is derived from studies on various cytotoxic ether lipids. Direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.
III. Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
A primary mechanism of action for many cytotoxic ether lipids involves the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth.[6][7][8]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EtherLipid [label="Cytotoxic Ether Lipid\n(e.g., this compound derivative)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTEN [label="PTEN", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival &\nProliferation", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates", color="#4285F4"]; PI3K -> PIP2 [label="Phosphorylates", color="#4285F4"]; PIP2 -> PIP3 [style=invis]; // for layout PI3K -> PIP3 [style=invis]; // for layout edge [dir=none, style=invis]; {rank=same; PIP2; PI3K} PI3K -> PIP3 [label=" ", style=solid, arrowhead=vee, color="#4285F4"];
PIP3 -> PDK1 [label="Recruits", color="#34A853"]; PIP3 -> Akt [label="Recruits", color="#34A853"]; PDK1 -> Akt [label="Phosphorylates (Thr308)", color="#34A853"]; mTORC2 -> Akt [label="Phosphorylates (Ser473)", color="#4285F4"]; Akt -> CellSurvival [label="Promotes", color="#34A853"]; Akt -> Apoptosis [label="Inhibits", arrowhead="tee", color="#EA4335"]; EtherLipid -> Akt [label="Inhibits\nPhosphorylation", arrowhead="tee", color="#EA4335"]; PTEN -> PIP3 [label="Dephosphorylates", arrowhead="tee", color="#5F6368"];
// Invisible edges for layout edge [style=invis]; RTK -> EtherLipid; EtherLipid -> PTEN; PTEN -> Apoptosis; CellSurvival -> Apoptosis; } dot Figure 1. Simplified diagram of the PI3K/Akt signaling pathway and the inhibitory action of cytotoxic ether lipids.
Cytotoxic ether lipids are thought to interfere with the translocation of Akt to the cell membrane, thereby preventing its phosphorylation and activation by upstream kinases such as PDK1 and mTORC2.[1] This inhibition of Akt activity leads to the suppression of downstream pro-survival signals and the induction of apoptosis in cancer cells.
IV. Experimental Protocols
A. Synthesis of Cytotoxic Ether Lipids
The synthesis of ether lipids can be a complex multi-step process. The following is a generalized workflow for the synthesis of an alkyl lysophospholipid analog, which can be adapted for the synthesis of this compound derivatives. For a detailed synthetic protocol, please refer to specialized organic chemistry literature.[9]
// Nodes Start [label="Starting Material\n(e.g., (R)-O-benzyl glycidol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Introduction of\nAlkyl Chain", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Modification of\nsn-2 Position", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Phosphorylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Introduction of\nPolar Headgroup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="Final Ether\nLipid Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Final; } dot Figure 2. Generalized workflow for the synthesis of cytotoxic ether lipids.
B. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[10][11][12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or other test compounds for a specified incubation period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
V. Conclusion
The structure-activity relationship of this compound derivatives is expected to follow the general principles established for other cytotoxic ether lipids. The length of the ether-linked alkyl chain, modifications at the sn-2 position, and the nature of the polar headgroup are all critical determinants of their anticancer activity. The PI3K/Akt signaling pathway represents a key molecular target for this class of compounds. Further synthesis and evaluation of a focused library of this compound derivatives are necessary to fully elucidate their SAR and to identify lead candidates with optimal therapeutic potential. The experimental protocols provided in this guide offer a framework for the synthesis and cytotoxic evaluation of these promising anticancer agents.
References
- 1. Synthesis and biological activity of anticancer ether lipids that are specifically released by phospholipase A2 in tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic ether phospholipids. Different affinities to lysophosphocholine acyltransferases in sensitive and resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of ether lipids and derivatives in human nonneoplastic bone marrow cells and leukemic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. cusabio.com [cusabio.com]
- 9. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
A Comparative Analysis of the Antioxidant Potential of 11(Z)-Etheroleic Acid and Other Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of lipid research, the role of specific lipid structures in mitigating oxidative stress is a burgeoning field of interest. Among the diverse classes of lipids, ether lipids are gaining attention for their unique chemical properties and biological functions. This guide provides a comparative overview of the potential antioxidant activity of 11(Z)-Etheroleic acid, an unsaturated ether lipid, against other common dietary lipids.
Structural Comparison: The Ether Linkage Advantage?
The primary structural difference between ether lipids and the more common ester-linked lipids is the nature of the bond at the sn-1 position of the glycerol (B35011) backbone. This compound possesses an ether linkage, which is chemically more stable and less prone to cleavage than the ester linkage found in lipids like oleic acid.
| Feature | This compound | Oleic Acid (Ester-linked) |
| Chemical Structure | (9Z,11Z)-12-[(1E)-1-Hexen-1-yloxy]-9,11-dodecadienoic acid | (9Z)-Octadec-9-enoic acid |
| Linkage at sn-1 | Ether (-O-) | Ester (-O-C=O) |
| Molecular Formula | C18H30O3 | C18H34O2 |
| Key Feature | Presence of a stable ether bond. | Presence of a more labile ester bond. |
Antioxidant Mechanisms of Lipids
Lipid peroxidation is a detrimental process involving a chain reaction of free radicals that damages cellular membranes and other lipid-containing structures. The antioxidant potential of a lipid is its ability to inhibit or quench this chain reaction.
The Proposed Role of Ether Lipids in Antioxidant Defense
The antioxidant activity of ether lipids is most prominently attributed to a specific subclass known as plasmalogens, which contain a vinyl-ether bond at the sn-1 position. This vinyl-ether bond is highly susceptible to attack by reactive oxygen species (ROS). It is hypothesized that plasmalogens act as "sacrificial" antioxidants; the vinyl-ether bond is preferentially oxidized, thus protecting other more critical lipids, like polyunsaturated fatty acids (PUFAs), from oxidative damage. The oxidation products of plasmalogens are thought to be less reactive and unable to propagate the lipid peroxidation chain.
While this compound itself is not a plasmalogen, the presence of the ether linkage may contribute to its overall stability and influence its interaction with free radicals. Further research is needed to elucidate the specific antioxidant mechanism of non-plasmalogen ether lipids.
Qualitative Comparison of Antioxidant Potential
Based on the general understanding of ether lipid biochemistry, a qualitative comparison with other lipid classes can be drawn:
| Lipid Class | Example | Proposed Antioxidant Mechanism | Susceptibility to Peroxidation | Potential to Inhibit Peroxidation Chain |
| Ether Lipids | This compound, Plasmalogens | Sacrificial scavenging of ROS by the vinyl-ether bond (in plasmalogens). | The vinyl-ether bond is highly susceptible, but this is a protective mechanism. | High, by terminating the chain reaction. |
| Monounsaturated Fatty Acids (MUFAs) | Oleic Acid | General free radical scavenging. | Moderate, due to one double bond. | Moderate. |
| Polyunsaturated Fatty Acids (PUFAs) | Linoleic Acid, Arachidonic Acid | Can act as antioxidants but are also highly susceptible to oxidation. | High, due to multiple double bonds. | Low, as they are primary targets of peroxidation. |
| Saturated Fatty Acids (SFAs) | Palmitic Acid, Stearic Acid | No significant antioxidant activity. | Low, due to the absence of double bonds. | None. |
Experimental Protocols for Assessing Antioxidant Potential
To empirically determine and compare the antioxidant potential of lipids like this compound, standardized assays are employed. Below are detailed methodologies for key experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable organic solvent (e.g., methanol (B129727) or ethanol) to a concentration of 0.1 mM. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the lipid samples (e.g., this compound, oleic acid) in the same solvent to create a series of concentrations.
-
Reaction: In a 96-well plate or cuvettes, add a specific volume of the lipid sample solution to the DPPH solution. A typical ratio is 1:2 (sample:DPPH).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Data Analysis: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the lipid samples in a suitable solvent.
-
Reaction: Add a small volume of the sample solution to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition of the ABTS•+ radical is calculated similarly to the DPPH assay.
-
Data Analysis: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
The TBARS assay is a well-established method for monitoring lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of lipid oxidation.
Protocol:
-
Induction of Lipid Peroxidation: Induce lipid peroxidation in a lipid-rich sample (e.g., a liposome (B1194612) suspension or biological membrane preparation) using an oxidizing agent (e.g., FeSO4/ascorbate). The test lipid (e.g., this compound) is added to assess
Validation of 11(Z)-Hexadecenoic Acid as a Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 11(Z)-hexadecenoic acid and its isomers as potential biomarkers, particularly in the context of metabolic diseases. The performance of these fatty acids is compared with established biomarkers, supported by experimental data and detailed methodologies.
Introduction
Monounsaturated fatty acids (MUFAs) are emerging as significant health biomarkers.[1][2][3] Within the hexadecenoic (C16:1) family of MUFAs, several positional isomers exist, with their potential as diagnostic or prognostic indicators being an active area of research. While 11(Z)-hexadecenoic acid is a known fatty acid, its validation as a specific biomarker is not well-established in current literature. However, its isomers, primarily palmitoleic acid (9cis-16:1) and sapienic acid (6cis-16:1), have garnered more attention as potential biomarkers in metabolic disorders such as obesity and metabolic syndrome.[1][2][3][4] This guide will compare 11(Z)-hexadecenoic acid with its more studied isomers and established biomarkers for metabolic diseases.
Comparative Data of Hexadecenoic Acid Isomers and Established Biomarkers in Obesity
The following table summarizes the levels of hexadecenoic acid isomers in erythrocyte membrane phospholipids (B1166683) of morbidly obese patients compared to healthy controls, alongside established biomarkers for obesity and metabolic syndrome.
| Biomarker Category | Biomarker | Concentration in Morbidly Obese (µmol/mL ± SEM) | Concentration in Healthy Controls (µmol/mL ± SEM) | Key Findings |
| Hexadecenoic Acid Isomers | Palmitoleic Acid (9cis-16:1) | 0.125 ± 0.006 | 0.054 ± 0.003 | Significantly increased in obese patients (p < 0.0001).[4] |
| Sapienic Acid (6cis-16:1) | 0.038 ± 0.002 | 0.012 ± 0.001 | Significantly increased in obese patients (p < 0.0001).[4] | |
| 11(Z)-Hexadecenoic Acid | Not specifically reported in comparative studies | Not specifically reported in comparative studies | Limited data available for direct comparison. | |
| Established Adipokine Biomarkers | Leptin | Generally elevated | Lower than in obese individuals | A key regulator of energy balance; high levels are associated with obesity.[5][6] |
| Adiponectin | Generally reduced | Higher than in obese individuals | Has anti-inflammatory and insulin-sensitizing properties; low levels are linked to obesity.[5][6] | |
| Inflammatory Biomarker | C-Reactive Protein (CRP) | Often elevated (>3 mg/L) | Typically lower | A marker of systemic inflammation, often elevated in obesity and metabolic syndrome.[5] |
| Lipid Profile Biomarker | Triglycerides | Often elevated | Within normal range | A key component of the metabolic syndrome diagnostic criteria.[5] |
Experimental Protocols
The quantification of fatty acids such as 11(Z)-hexadecenoic acid and its isomers in biological samples is primarily achieved through chromatographic techniques coupled with mass spectrometry.
1. Sample Preparation (for Plasma or Erythrocytes)
-
Lipid Extraction: Lipids are extracted from the biological matrix (e.g., plasma, erythrocyte membranes) using a solvent system, typically a modification of the Bligh-Dyer method.[7]
-
Saponification (for Total Fatty Acids): To analyze fatty acids within complex lipids (like triglycerides or phospholipids), a saponification step using a strong base (e.g., KOH) is required to release the fatty acid chains.
-
Internal Standards: Deuterated fatty acid standards are added at the beginning of the extraction process to ensure accurate quantification by correcting for sample loss during preparation.[8][9]
2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Derivatization: Fatty acids are non-volatile and require derivatization to become suitable for GC analysis. A common method is the conversion to fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters. PFB derivatization is often used for high-sensitivity analysis by negative chemical ionization mass spectrometry.[8][9]
-
GC Separation: The derivatized fatty acids are separated on a capillary GC column (e.g., HP-5MS). The oven temperature is programmed to ramp up, allowing for the separation of different fatty acids based on their volatility and interaction with the column's stationary phase.[10]
-
MS Detection: The separated fatty acids are ionized (e.g., by electron ionization or chemical ionization) and detected by a mass spectrometer. The mass-to-charge ratio of the resulting ions allows for the identification and quantification of each fatty acid.[8][9]
3. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
LC Separation: LC-MS can analyze fatty acids without derivatization, although derivatization can be used to improve ionization efficiency.[11] Reversed-phase chromatography (e.g., using a C8 or C18 column) with a mobile phase gradient (e.g., water-methanol) is commonly employed to separate the fatty acids.[12]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is a common method for ionizing free fatty acids.[12]
-
MS Detection: The separated fatty acids are detected by a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF), which allows for accurate mass measurement and identification.[12]
Visualizations
References
- 1. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Useful Biomarkers of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iipseries.org [iipseries.org]
- 7. Liquid chromatography–mass spectrometry (LC-MS) lipid analysis [bio-protocol.org]
- 8. lipidmaps.org [lipidmaps.org]
- 9. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods for the Identification of 11(Z)-Hexadecenoic Acid: A Comparative Guide
The unambiguous structural elucidation of fatty acids, such as 11(Z)-Hexadecenoic acid, is a significant challenge in lipidomics due to the existence of numerous positional and geometric isomers. A single analytical technique is often insufficient to confirm the exact position and configuration of the double bond. This guide provides a comparative overview of orthogonal analytical methods that, when used in combination, offer confident identification of 11(Z)-Hexadecenoic acid. These methods leverage different physicochemical principles, from chromatographic separation and mass fragmentation to nuclear magnetic resonance and specific chemical reactions targeting the double bond.
Data Presentation: Comparative Analysis of Techniques
The following table summarizes the expected quantitative data from various orthogonal methods for the analysis of 11(Z)-Hexadecenoic acid. This data provides a basis for comparing the utility of each technique in the identification process.
| Analytical Technique | Parameter | Expected Result for 11(Z)-Hexadecenoic Acid (or its methyl ester) | Principle of Identification |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention Time | Varies based on column and conditions. | Separation based on volatility and polarity. |
| Molecular Ion (as FAME) | m/z 268 (M+) | Mass of the Fatty Acid Methyl Ester (FAME). | |
| Key Fragment Ions | m/z 74 (McLafferty rearrangement), 87, 101, etc. | Characteristic fragmentation of FAMEs. Does not pinpoint double bond location. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR Chemical Shift (δ) | ~5.3-5.4 ppm (multiplet, 2H) | Olefinic protons (-CH=CH-). |
| ~2.0 ppm (multiplet, 4H) | Allylic protons (-CH₂-CH=). | ||
| ¹³C NMR Chemical Shift (δ) | ~129-130 ppm | Olefinic carbons (=CH-). | |
| Ozonolysis-Mass Spectrometry (Oz-MS) | Diagnostic Aldehyde Ion | m/z 212 (as methyl ester) | Cleavage at the C11=C12 double bond yields methyl 11-oxoundecanoate. |
| Diagnostic Aldehyde Ion | m/z 86 | Cleavage also yields pentanal from the omega-end of the chain. | |
| Paternò-Büchi (PB) Reaction-MS/MS | Precursor Ion | [M+H+Acetone]+ | Formation of an oxetane (B1205548) adduct at the double bond. |
| Diagnostic Fragment Ions | Cleavage of the oxetane ring | Fragmentation pattern reveals the original position of the double bond.[1][2] | |
| Covalent Adduct Chemical Ionization (CACI)-MS/MS | Precursor Ion | [M+54]+ (with acetonitrile) | Formation of an adduct with an acetonitrile-derived ion across the double bond.[3] |
| Diagnostic Fragment Ions | Vinylic cleavage ions | Fragmentation of the adduct provides ions indicative of the double bond's location.[3][4] |
Orthogonal Methodologies: Principles and Applications
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for fatty acid analysis. Fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs) before analysis. While GC provides excellent separation of FAMEs and MS provides molecular weight information, standard electron ionization MS does not typically yield fragment ions that can unambiguously determine the position of the double bond in monounsaturated fatty acids. Therefore, GC-MS is excellent for initial identification and quantification but requires confirmation by other methods for double bond localization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information about a molecule.[5] For 11(Z)-Hexadecenoic acid, ¹H NMR can confirm the presence and number of olefinic and allylic protons, while ¹³C NMR can identify the olefinic carbons. Advanced 2D NMR techniques like COSY and HSQC can further establish the connectivity between protons and carbons, helping to piece together the fatty acid backbone.[5] While NMR is powerful for structure confirmation, it generally requires a larger amount of pure sample compared to mass spectrometry techniques.[6][7]
Ozonolysis-Mass Spectrometry (Oz-MS)
Ozonolysis coupled with mass spectrometry is a highly specific method for determining the position of double bonds.[8][9] Ozone selectively cleaves the carbon-carbon double bond, producing two carbonyl-containing fragments (aldehydes or ketones). By analyzing the mass-to-charge ratio of these fragments, the exact location of the original double bond can be determined.[10] For 11(Z)-Hexadecenoic acid, ozonolysis will yield pentanal and methyl 11-oxoundecanoate. This technique can be performed offline or coupled directly online with liquid chromatography (LC-MS), allowing for the analysis of complex mixtures.[8]
Paternò-Büchi (PB) Reaction-Mass Spectrometry
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl group (like acetone) and an alkene. When coupled with mass spectrometry, this reaction can be used to pinpoint double bonds.[1][2] The sample is irradiated with UV light in the presence of acetone (B3395972), forming an oxetane ring at the site of the double bond. Subsequent tandem mass spectrometry (MS/MS) of this adduct induces fragmentation of the oxetane ring, yielding diagnostic ions that reveal the original position of the double bond.[1][11] This method is sensitive and can be applied to various lipid classes.[2]
Covalent Adduct Chemical Ionization (CACI)-Mass Spectrometry
CACI-MS is another technique for locating double bonds. In this method, a reagent gas like acetonitrile (B52724) is used in a chemical ionization source. The reagent gas forms reactive ions that covalently bind to the double bonds of the fatty acid.[3] When these covalent adducts are subjected to collision-induced dissociation (CID) in a tandem mass spectrometer, they produce a series of fragment ions. The resulting fragmentation pattern is indicative of the double bond's position within the fatty acid chain.[4]
Experimental Workflows and Signaling Pathways
An integrated approach is crucial for the confident identification of 11(Z)-Hexadecenoic acid. The diagram below illustrates a logical workflow employing orthogonal methods.
Caption: General workflow for fatty acid identification.
The following diagram details the specific process of Ozonolysis-MS for pinpointing the double bond in 11(Z)-Hexadecenoic acid methyl ester.
Caption: Ozonolysis-MS workflow for double bond localization.
This diagram illustrates the Paternò-Büchi reaction followed by tandem MS for identifying the double bond location.
Caption: Paternò-Büchi reaction workflow for lipid analysis.
Experimental Protocols
GC-MS Analysis of FAMEs
-
Sample Preparation (Derivatization):
-
To approximately 1 mg of the lipid sample, add 1 mL of 0.5 M KOH in methanol.
-
Heat the mixture at 60°C for 10 minutes to saponify the lipid.
-
Cool the sample and add 1 mL of 14% boron trifluoride (BF₃) in methanol.
-
Heat again at 60°C for 10 minutes to methylate the fatty acids.
-
Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Column: BPX70 capillary column (e.g., 60 m × 0.25 mm × 0.25 µm).[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 80°C, ramp to 200°C at 10°C/min, hold for 5 min, then ramp to 240°C at 4°C/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
-
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified fatty acid in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance 600 MHz or similar.
-
¹H NMR: Acquire at least 16 scans with a relaxation delay of 2 seconds.
-
¹³C NMR: Acquire with proton decoupling, using a sufficient number of scans to achieve adequate signal-to-noise (e.g., 1024 scans).
-
Data Processing: Process the raw data using appropriate software (e.g., TopSpin, MestReNova). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Online LC/Ozonolysis-MS
-
Sample Preparation:
-
Dissolve the lipid extract in a suitable solvent compatible with reverse-phase chromatography (e.g., methanol/isopropanol mixture).
-
-
Instrumentation and Conditions:
-
LC System: High-performance liquid chromatography (HPLC) system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water/acetonitrile/isopropanol with a suitable modifier like ammonium (B1175870) formate.
-
Ozonolysis Reactor: A post-column reactor consisting of semi-permeable tubing (e.g., Teflon AF-2400) exposed to a stream of ozone gas.[8]
-
Mass Spectrometer:
-
Ion Source: Atmospheric Pressure Photoionization (APPI) or Electrospray Ionization (ESI).[8]
-
Analysis Mode: Scan mode to detect the resulting aldehyde and aldehyde-ester fragments.
-
-
Paternò-Büchi Reaction with Tandem MS
-
Sample Preparation and Reaction:
-
Prepare a solution of the lipid sample in a solvent mixture such as acetonitrile/isopropanol/water.
-
Add acetone to the solution to act as the carbonyl reactant.
-
Infuse the solution into the mass spectrometer's ion source through a fused silica (B1680970) capillary.
-
Irradiate a section of the capillary with a UV lamp (e.g., mercury vapor lamp) to initiate the Paternò-Büchi reaction online.[1]
-
-
Instrumentation and Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or ion trap) capable of MS/MS.
-
MS1: Scan for the [M+H+Acetone]⁺ precursor ion.
-
MS2 (CID): Select the precursor ion and apply collision energy to induce fragmentation. Analyze the resulting fragment ions to identify the diagnostic cleavage products of the oxetane ring.[2]
-
References
- 1. Determination of Double Bond Positions in Polyunsaturated Fatty Acids Using the Photochemical Paternò-Büchi Reaction with Acetone and Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pinpointing Double Bonds in Lipids by Paternò-Büchi Reactions and Mass Spectrometry - PURSPEC [purspec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. magritek.com [magritek.com]
- 6. NMR | Oils And Fats Analysis [nmr.oxinst.com]
- 7. aocs.org [aocs.org]
- 8. The direct determination of double bond positions in lipid mixtures by liquid chromatography/in-line ozonolysis/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbon–carbon double bond position elucidation in fatty acids using ozone-coupled direct analysis in real time mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Ether Lipids in Healthy vs. Diseased Tissues: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of ether lipids, with a focus on their differential presence in healthy versus diseased tissues. While specific quantitative data for 11(Z)-Etheroleic acid remains limited in publicly available research, this document summarizes the broader alterations of ether lipid classes in various pathologies, outlines common experimental protocols for their analysis, and visualizes their involvement in key signaling pathways. This information is intended to support researchers, scientists, and drug development professionals in advancing the understanding of ether lipids' role in human health and disease.
Data Presentation: Ether Lipid Dysregulation in Disease
Quantitative analysis of specific ether lipids across different tissue types is an emerging area of research. The following table summarizes representative findings on the alterations of ether-linked phosphatidylcholines (PC-O) and phosphatidylethanolamines (PE-O) in the plasma of hypertensive patients compared to healthy controls. It is important to note that these are examples, and the concentrations of specific ether lipid species can vary significantly based on the disease, tissue type, and analytical methodology.
| Ether Lipid Species | Healthy Control (Mean ± SD, µM) | Hypertensive Patients (Mean ± SD, µM) | Fold Change | p-value | Reference |
| PC-O 34:1 | 2.5 ± 0.6 | 1.8 ± 0.5 | -1.39 | <0.01 | [1] |
| PC-O 36:2 | 3.2 ± 0.8 | 2.4 ± 0.7 | -1.33 | <0.01 | [1] |
| PC-O 38:4 (Arachidonic Acid) | 1.5 ± 0.4 | 1.0 ± 0.3 | -1.50 | <0.001 | [1] |
| PE-O 38:4 (Arachidonic Acid) | 0.8 ± 0.2 | 0.6 ± 0.1 | -1.33 | <0.01 | [1] |
| PE-O 40:5 (Docosapentaenoic Acid) | 0.5 ± 0.1 | 0.3 ± 0.1 | -1.67 | <0.001 | [1] |
Note: Data is derived from a study on hypertensive patients and represents changes in plasma lipid levels.[1] Concentrations and fold changes in specific tissues may differ.
General Trends in Ether Lipid Alterations
Beyond the specific quantitative data, broader trends in the dysregulation of ether lipids have been observed in various disease states:
-
Neurological Disorders: Decreased levels of ether lipids, particularly plasmalogens, are associated with Alzheimer's disease, Parkinson's disease, and schizophrenia.[2][3] This depletion may affect membrane integrity, cell signaling, and antioxidant capacity in the nervous system.[2][3][4]
-
Cancer: Increased levels of ether lipids have been correlated with more aggressive cancers.[3] It is hypothesized that ether lipids may play a structural or signaling role in promoting cancer progression.[3]
-
Metabolic Disorders: The role of ether lipids in metabolic disorders such as obesity and nonalcoholic steatohepatitis (NASH) is complex. Some studies report decreased serum plasmalogen levels in obese individuals and patients with NASH, suggesting a potential protective role.[3] Conversely, other studies have observed increased ether-linked lipids in the plasma of morbidly obese individuals.
-
Cardiovascular Disease: Reduced levels of specific ether lipids in blood plasma have been observed in hypertensive patients.[1] Ether lipids and their polyunsaturated fatty acid components are implicated in the regulation of ion channels, which is relevant to cardiovascular function.[5]
Experimental Protocols
The accurate quantification and identification of ether lipids in biological samples are crucial for understanding their roles in health and disease. Below are detailed methodologies for the extraction and analysis of these lipids.
Lipid Extraction from Plasma and Tissues
Several methods are established for the extraction of lipids from biological matrices. The choice of method can influence the recovery of different lipid classes.
-
Methyl-tert-butyl ether (MTBE) Extraction: This method is well-suited for high-throughput lipidomics and offers a safer alternative to traditional chloroform-based extractions.[6]
-
Homogenize tissue samples (e.g., ~30 mg frozen tissue) in 500 µL of ice-cold methanol (B129727).[7] For plasma, use an appropriate starting volume (e.g., 10-40 µL).[7]
-
Add 1 mL of MTBE to 300 µL of the homogenate, along with any internal standards.[7]
-
Sonicate the mixture (e.g., 3 x 30 seconds) and agitate at 4°C for 30 minutes.[7]
-
Induce phase separation by adding 250 µL of ice-cold water, vortexing for 1 minute, and centrifuging at 14,000 x g for 5 minutes at 20°C.[7]
-
The upper organic phase, containing the lipids, is carefully collected.[6][7]
-
The collected organic phase is dried under a stream of nitrogen and reconstituted in an appropriate solvent for analysis.[7]
-
-
Folch Method (Chloroform/Methanol): A classic and widely used method for lipid extraction.
-
Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform (B151607) and methanol.[8]
-
Add water to create a biphasic system, leading to the separation of the lipid-containing chloroform layer (lower phase) from the aqueous methanol layer.[8]
-
The lower chloroform phase is collected, and the solvent is evaporated to yield the total lipid extract.[8]
-
-
Bligh and Dyer Method: A modification of the Folch method, particularly suitable for samples with high water content.
-
This method uses a different ratio of chloroform, methanol, and water to form a single-phase system initially, which is then broken into two phases by the addition of more water.
-
Analytical Techniques for Ether Lipid Quantification
Following extraction, various analytical techniques can be employed for the separation, identification, and quantification of ether lipids.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and commonly used technique for lipidomics.
-
High-Performance Liquid Chromatography (HPLC): The lipid extract is injected into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase) to separate different lipid classes and species.
-
Electrospray Ionization (ESI): The separated lipids are ionized using ESI, which is a soft ionization technique that minimizes fragmentation.
-
Mass Spectrometry (MS): The ionized lipids are detected by a mass spectrometer, which measures their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) can be used for structural elucidation.[9][10]
-
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method can be used for the quantification of total ether phospholipid classes after enzymatic treatment.
-
Plasma samples are treated with Phospholipase A1 (PLA1), which hydrolyzes diacyl phospholipids (B1166683) but leaves ether phospholipids intact.[9][11]
-
The treated sample is then analyzed by HPLC-ELSD, where the separated lipids are detected based on the light scattered by the dried lipid particles.[9][10][11]
-
Signaling Pathways and Experimental Workflows
Ether lipids are not merely structural components of membranes; they are also involved in complex signaling networks that regulate various cellular processes.
Ether Lipid Biosynthesis and Signaling Integration
The biosynthesis of ether lipids begins in the peroxisome and is completed in the endoplasmic reticulum.[12] These lipids can then influence major signaling cascades.
Caption: Integration of ether lipid biosynthesis with key cellular signaling pathways.
Experimental Workflow for Comparative Lipidomics
A typical workflow for a comparative lipidomics study to investigate ether lipids in healthy versus diseased tissues is outlined below.
Caption: A generalized workflow for comparative analysis of ether lipids.
References
- 1. journals.plos.org [journals.plos.org]
- 2. From peroxisomal disorders to common neurodegenerative diseases – the role of ether phospholipids in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Endothelial ether lipids link the vasculature to blood pressure, behavior, and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of endogenous ether lipids and associated PUFAs in the regulation of ion channels and their relevance for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomics and Lipidomics Sample Preparation [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. Measurement of Ether Phospholipids in Human Plasma with HPLC–ELSD and LC/ESI–MS After Hydrolysis of Plasma with Phospholipase A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic measurement of ether phospholipids in human plasma after hydrolysis of plasma with phospholipase A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ether Lipids in Obesity: From Cells to Population Studies [frontiersin.org]
Safety Operating Guide
Proper Disposal of 11(Z)-Eicosenoic Acid: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides detailed procedures for the proper disposal of 11(Z)-Eicosenoic acid (also known as Gondoic acid), tailored for researchers, scientists, and drug development professionals.
11(Z)-Eicosenoic acid is a monounsaturated omega-9 fatty acid. While it is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), proper disposal protocols are essential to maintain a safe laboratory environment and comply with regulations.[1][2][3]
Disposal Procedures
The primary methods for the disposal of 11(Z)-Eicosenoic acid are dependent on its state (pure substance, contaminated, or in solution) and local regulations. Always consult your institution's environmental health and safety (EHS) office for specific guidelines.
Step 1: Unused or Uncontaminated Product
For unused 11(Z)-Eicosenoic acid that is no longer needed or has not been contaminated, the following options should be considered in order of preference:
-
Recycling or Redistribution: If the product is in its original, sealed container and within its shelf life, consider offering it to other research groups who may have a use for it. Some suppliers may also accept returns of unopened products.
-
Licensed Disposal: If recycling or redistribution is not possible, the substance should be offered to a licensed chemical disposal company.[4]
-
Landfill: As a final option for uncontaminated material, it may be permissible to dispose of it in an approved landfill, in accordance with local, state, and federal regulations.[1]
Step 2: Contaminated Product and Waste
For 11(Z)-Eicosenoic acid that has been contaminated or is part of a waste mixture, follow these steps:
-
Collection: Collect the waste material in a suitable, well-labeled, and securely sealed container. Ensure the container is compatible with the chemical and any other substances in the mixture.
-
Licensed Disposal: Arrange for the collected waste to be handled by a licensed hazardous waste disposal company. While the acid itself is not classified as hazardous waste, the contaminants may alter this classification.[1]
Step 3: Contaminated Labware and Packaging
Dispose of empty containers and contaminated labware (e.g., gloves, pipette tips) as you would the unused product, in accordance with applicable laws and good laboratory practices.[4]
Accidental Spill Response
In the event of a spill, adhere to the following procedures:
-
Small Spills: For minor spills, absorb the liquid with a cloth or other inert material. Subsequently, clean the spill area with soap and water.[1]
-
Large Spills: For larger spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2] Collect the absorbed material and place it into a suitable, labeled container for disposal.[1][2] Ensure adequate ventilation during cleanup.
Important Environmental Precaution: Do not allow the product to enter drains or waterways.[4]
| Parameter | Guideline | Source |
| Hazard Classification | Not classified as hazardous | [1][2][3] |
| Waste Classification | Not classified as hazardous waste | [1] |
| Disposal of Unused Product | Offer to a licensed disposal company or send to landfill | [1][4] |
| Disposal of Contaminated Product | Offer to a licensed disposal company | [4] |
| Contaminated Packaging Disposal | Dispose of as unused product | [4] |
| Environmental Precautions | Avoid discharge into sewers and waterways | [4] |
graph DisposalDecisionTree { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];start [label="Start: 11(Z)-Eicosenoic Acid for Disposal", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; is_contaminated [label="Is the material\ncontaminated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; is_recyclable [label="Is it unused and\nsuitable for recycling\nor redistribution?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; collect_waste [label="Collect in a suitable,\nlabeled container.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; licensed_disposal [label="Arrange for disposal by a\nlicensed waste management\ncompany.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; recycle [label="Recycle or redistribute\nto another user.", fillcolor="#34A853", fontcolor="#FFFFFF"]; landfill [label="Dispose of in an\napproved landfill.", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end_disposed [label="End: Material Disposed", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; end_recycled [label="End: Material Recycled", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> is_contaminated; is_contaminated -> collect_waste [label="Yes"]; is_contaminated -> is_recyclable [label="No"]; collect_waste -> licensed_disposal; is_recyclable -> recycle [label="Yes"]; is_recyclable -> licensed_disposal [label="No"]; licensed_disposal -> end_disposed; recycle -> end_recycled; licensed_disposal -> landfill [style=dashed, label="If permitted by local regulations"]; landfill -> end_disposed; }
Caption: Decision workflow for the proper disposal of 11(Z)-Eicosenoic acid.
References
Essential Safety and Logistical Information for Handling 11(Z)-Etheroleic Acid
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling 11(Z)-Etheroleic acid. The following procedures are based on best practices for handling similar long-chain unsaturated fatty acids and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound. These recommendations are based on the safety data for the structurally similar oleic acid and account for the potential hazards associated with this class of chemicals.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., small-scale experiments, solution preparation) | Safety glasses with side shields[1][2][3] | Chemical-resistant gloves (e.g., nitrile, neoprene)[2][3] | Laboratory coat | Generally not required; work in a well-ventilated area[1][4] |
| High-Volume Handling (e.g., bulk transfers, large-scale reactions) | Chemical safety goggles or face shield[2][3][4] | Chemical-resistant gloves (e.g., nitrile, neoprene)[2][3] | Chemical-resistant apron or coveralls over a laboratory coat[1] | Required if aerosols may be generated; use a NIOSH-approved respirator with an organic vapor cartridge[1][4] |
| Spill Cleanup | Chemical safety goggles and face shield[2][5] | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls[1] | Required; use a NIOSH-approved respirator with an organic vapor cartridge[4] |
Physicochemical Properties (Oleic Acid as a Proxy)
| Property | Value | Source |
| Appearance | Clear, oily liquid | Flinn Scientific[6] |
| Odor | Wax-like odor | Flinn Scientific[6] |
| Boiling Point | 286 °C (547 °F) | Flinn Scientific[6] |
| Melting Point | 13.4 °C (56.1 °F) | Flinn Scientific[6] |
| Solubility | Insoluble in water; Soluble in most organic solvents and alcohol | Flinn Scientific[6] |
| Specific Gravity | 0.89 | Flinn Scientific[6] |
| Flash Point | 189 °C (372 °F) - Class IIIB combustible liquid | Flinn Scientific[6] |
| Autoignition Temperature | 363 °C (685 °F) | Flinn Scientific[6] |
Operational and Disposal Plans
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when heating or agitating the substance.[4]
-
Ignition Sources: Although it has a high flash point, keep it away from open flames, hot surfaces, and other potential ignition sources.[1][5]
-
Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[7] It is recommended to store in a laboratory freezer at -20°C for optimal stability.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[8]
Spill Response Protocol
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Increase ventilation in the area of the spill.
-
Contain: For small spills, contain the liquid with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[3][6]
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[3][6]
-
Decontaminate: Clean the spill area with soap and water.
-
Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as outlined in the table above.[2]
Disposal Plan
All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.[5][7]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. acme-hardesty.com [acme-hardesty.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. carlroth.com [carlroth.com]
- 5. valudor.com [valudor.com]
- 6. Oleic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. home.rolfeschemicals.com [home.rolfeschemicals.com]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
